5-nitro-1H-pyrazole-3-carbohydrazide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-nitro-1H-pyrazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5O3/c5-6-4(10)2-1-3(8-7-2)9(11)12/h1H,5H2,(H,6,10)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPZPLAIXATZIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(=O)NN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of 5-nitro-1H-pyrazole-3-carbohydrazide: A Comprehensive Protocol and Analytical Framework
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed framework for the synthesis and comprehensive characterization of 5-nitro-1H-pyrazole-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and materials science. With a molecular formula of C₄H₅N₅O₃ and a molecular weight of approximately 171.11 g/mol , this molecule integrates the versatile pyrazole core with a reactive carbohydrazide moiety and an electron-withdrawing nitro group.[1] This unique combination of functional groups imparts potential biological activities, including antimicrobial and anticancer properties, and utility as a corrosion inhibitor.[1] This document offers senior-level scientific insights into the causality behind the chosen synthetic route, detailed step-by-step protocols for its preparation, and a multi-faceted analytical approach for rigorous structural confirmation and purity assessment. The intended audience includes researchers, chemists, and drug development professionals who require a reliable and well-validated methodology for working with this class of compounds.
Introduction: The Scientific Merit of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern drug discovery.[2] Its discovery dates back to 1883, and since then, its derivatives have demonstrated a vast spectrum of biological activities.[1] The carbohydrazide functional group is also a well-established pharmacophore, known for its ability to form hydrogen bonds with biological macromolecules and to serve as a versatile building block in the synthesis of more complex heterocyclic systems.[1][3]
The title compound, this compound, marries these two key moieties. The addition of a nitro group at the 5-position of the pyrazole ring can significantly modulate the molecule's electronic properties and biological activity, potentially through bioreduction in physiological systems to form reactive cytotoxic intermediates.[1] Consequently, a robust and reproducible methodology for its synthesis and characterization is paramount for advancing research into its potential applications.
PART I: Synthesis of this compound
Principle of Synthesis: A Nucleophilic Acyl Substitution Approach
The most direct and efficient synthesis of this compound involves the reaction of a 5-nitro-1H-pyrazole-3-carboxylic acid derivative with hydrazine hydrate.[1] The foundational chemistry is a nucleophilic acyl substitution. In the most common variant, the carboxylic acid is first converted to its more reactive ester derivative (e.g., ethyl 5-nitro-1H-pyrazole-3-carboxylate). Hydrazine, a potent nucleophile, then attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alcohol (ethanol), forming the stable carbohydrazide product.
The choice of an alcohol, such as ethanol or methanol, as the solvent is strategic; it readily dissolves the reactants and is easily removed post-reaction.[1] The application of heat via reflux provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.
Reaction Scheme:
(HOOC)-C₃H₂N₂(NO₂) + C₂H₅OH --[H⁺]--> (C₂H₅OOC)-C₃H₂N₂(NO₂) (C₂H₅OOC)-C₃H₂N₂(NO₂) + N₂H₄·H₂O --[Reflux]--> (H₂NNHOC)-C₃H₂N₂(NO₂) + C₂H₅OH + H₂O
Experimental Protocol: Synthesis
This protocol details the conversion of the precursor, 5-nitro-1H-pyrazole-3-carboxylic acid, to the final carbohydrazide product.
Materials and Reagents:
-
5-nitro-1H-pyrazole-3-carboxylic acid
-
Hydrazine hydrate (80% or higher)
-
Ethanol (absolute) or Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers and standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, suspend 1.0 equivalent of 5-nitro-1H-pyrazole-3-carboxylic acid in an adequate volume of ethanol (or methanol).
-
Addition of Hydrazine: To the stirred suspension, add an excess (typically 3-5 equivalents) of hydrazine hydrate. The excess hydrazine ensures the complete conversion of the starting material.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for a period of 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. Further cooling in an ice bath will facilitate the precipitation of the product.
-
Isolation: Isolate the precipitated solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any residual hydrazine hydrate and other soluble impurities.
-
Drying: Dry the product thoroughly, either air-dried or in a vacuum oven at a low temperature (e.g., 40-50 °C) to yield the crude this compound.
-
Purification (Recrystallization): For higher purity, recrystallize the crude product from a suitable solvent such as ethanol or an ethanol-water mixture. Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals, which are then isolated by filtration.
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
PART II: Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of techniques provides a self-validating system where the results from each analysis corroborate the others.
Visualization: Characterization Logic
Caption: Logical flow of analytical techniques for structural elucidation.
Melting Point Determination
-
Principle: A pure crystalline solid exhibits a sharp, well-defined melting point range (typically < 2 °C). Impurities depress and broaden this range. Therefore, this simple technique is a fast and reliable first indicator of purity.
-
Protocol:
-
Load a small amount of the dry, crystalline product into a capillary tube.
-
Place the tube in a calibrated melting point apparatus.
-
Heat the sample at a moderate rate initially, then slow the rate to 1-2 °C per minute near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, causing molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule.
-
Protocol:
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogenous mixture is obtained.[4]
-
Press the mixture in a die under high pressure to form a thin, transparent pellet.[4]
-
Data Acquisition: Record a background spectrum of the empty spectrometer. Place the KBr pellet in the sample holder and record the IR spectrum, typically from 4000 to 400 cm⁻¹.[4]
-
-
Data Interpretation: The spectrum should display characteristic peaks corresponding to the compound's structure.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹)[1] |
| Hydrazide (N-H) | N-H Stretching | 3200 - 3500 (multiple bands) |
| Amide (C=O) | C=O Stretching | ~1650 - 1680 |
| Nitro (NO₂) | Asymmetric & Symmetric Stretching | ~1500 - 1560 and ~1340 - 1380 |
| Pyrazole Ring | C=N, C=C Stretching | ~1400 - 1600 |
| Pyrazole (N-H) | N-H Stretching | ~3100 - 3200 (broad) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the atomic structure of a molecule. ¹H NMR identifies the chemical environment of hydrogen atoms, while ¹³C NMR maps the carbon skeleton.
-
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[4] DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to avoid exchange of labile N-H protons.
-
Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[4]
-
-
Predicted Data Interpretation:
¹H NMR (in DMSO-d₆, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |
|---|---|---|---|
| Pyrazole-CH | ~7.0 - 7.5 | Singlet (s) | 1H |
| Amide-NH | ~10.0 - 11.0 | Broad Singlet (br s) | 1H |
| Hydrazide-NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | 2H |
| Pyrazole-NH | ~13.0 - 14.0 | Broad Singlet (br s) | 1H |
Note: The chemical shifts of N-H protons can be broad and variable depending on concentration and temperature.[1]
¹³C NMR (in DMSO-d₆, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
|---|---|
| Amide C=O | ~160 - 165 |
| Pyrazole C-NO₂ | ~150 - 155 |
| Pyrazole C-C=O | ~140 - 145 |
| Pyrazole C-H | ~105 - 110 |
Mass Spectrometry (MS)
-
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive technique for confirming the molecular weight of a compound.
-
Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often using Electrospray Ionization (ESI) which is a soft ionization technique suitable for this type of molecule.[4]
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
-
Data Interpretation: The primary piece of data is the molecular ion peak. For this compound (MW ≈ 171.11), the spectrum should show a prominent peak at an m/z value of approximately 172.12, corresponding to the protonated molecule [M+H]⁺.
Conclusion
This guide outlines a reliable and efficient pathway for the synthesis of this compound via the hydrazinolysis of its corresponding carboxylic acid derivative. The causality-driven protocol ensures a high likelihood of success for researchers. Furthermore, the prescribed multi-technique characterization framework, employing melting point analysis, FTIR, NMR, and Mass Spectrometry, establishes a robust system for validating the structural integrity and purity of the final product. Adherence to these methodologies will provide researchers and drug development professionals with high-quality material, enabling confident exploration of its promising biological and material applications.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 5-Nitro-1H-Pyrazole-3-Carboxylic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Ferreira, V. F., et al. (2009). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules, 14(10), 3926-3945. Retrieved from [Link]
-
Elmsellem, H., et al. (2015). Theoretical prediction and experimental study of 5-methyl-1H-pyrazole-3-carbohydrazide as a novel corrosion inhibitor for mild steel in 1.0M HCL. Der Pharma Chemica, 7(10), 237-245. Retrieved from [Link]
-
Ghasemzadeh, M. A., et al. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 12(48), 31235-31248. Retrieved from [Link]
-
MDPI. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Retrieved from [Link]
Sources
- 1. Buy this compound | 297149-33-8 [smolecule.com]
- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
chemical properties of 5-nitro-1H-pyrazole-3-carbohydrazide
An In-depth Technical Guide to the Chemical Properties of 5-nitro-1H-pyrazole-3-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (C₄H₅N₅O₃, Mol. Wt. 171.11 g/mol ) is a heterocyclic compound of significant interest in medicinal and materials science.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and characterization. We delve into its spectroscopic profile, structural features, chemical reactivity, and potential applications, offering field-proven insights and detailed experimental protocols for researchers in drug development and organic synthesis.
Introduction and Molecular Overview
The pyrazole nucleus is a cornerstone in heterocyclic chemistry, forming the scaffold for numerous pharmacologically active agents since the discovery of Antipyrine in 1887.[2] The title compound, this compound, integrates three key functional moieties onto this core structure:
-
The Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, known for a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and antitumor effects.[2][3]
-
The Carbohydrazide Group (-CONHNH₂): A versatile functional group that serves as an important pharmacophore and a key building block for synthesizing more complex heterocyclic systems through condensation reactions.[2]
-
The Nitro Group (-NO₂): A strong electron-withdrawing group that significantly influences the electronic properties of the pyrazole ring. The nitro group can also undergo bioreduction in biological systems, forming reactive intermediates that contribute to cytotoxic or antimicrobial effects.[1]
This unique combination of functional groups makes this compound a promising candidate for drug discovery and a versatile intermediate in organic synthesis.[1] This guide will elucidate the fundamental chemical properties that underpin its potential.
Physicochemical and Structural Properties
The intrinsic properties of a molecule are dictated by its structure. Understanding these foundational characteristics is critical for predicting its behavior in chemical and biological systems.
Key Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 297149-33-8 | [1] |
| Molecular Formula | C₄H₅N₅O₃ | [1] |
| Molecular Weight | 171.11 g/mol | [1] |
| Canonical SMILES | C1=C(NN=C1C(=O)NN)[O-] | [1] |
| InChI Key | WNPZPLAIXATZIY-UHFFFAOYSA-N | [1] |
Structural Analysis via X-Ray Crystallography
Caption: Workflow for X-ray Crystallography Analysis.
Synthesis and Purification
The primary and most direct synthesis of this compound involves the hydrazinolysis of its corresponding carboxylic acid or ester precursor.
Reaction Scheme
The synthesis is typically achieved by reacting 5-nitro-1H-pyrazole-3-carboxylic acid with hydrazine hydrate in a suitable alcoholic solvent under reflux.[1] 5-nitro-1H-pyrazole-3-carboxylic acid itself is a key building block in pharmaceutical synthesis.[4]
Caption: Synthesis of this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound from 5-nitro-1H-pyrazole-3-carboxylic acid.
Materials:
-
5-nitro-1H-pyrazole-3-carboxylic acid (1 equivalent)
-
Hydrazine hydrate (80-99%) (1.5-2.0 equivalents)
-
Ethanol or Methanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reaction Setup: Suspend 5-nitro-1H-pyrazole-3-carboxylic acid in ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add hydrazine hydrate dropwise to the suspension at room temperature with vigorous stirring. The amount of hydrazine hydrate is typically in slight excess to ensure complete conversion.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality Insight: Refluxing provides the necessary activation energy for the nucleophilic acyl substitution reaction, where the lone pair on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the carboxylic acid. The alcoholic solvent is chosen for its ability to dissolve the reactants at elevated temperatures and its relatively high boiling point.
-
-
Isolation: After completion, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. Recrystallization from ethanol can be performed for further purification.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the molecular structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton spectrum is expected to show distinct signals. The carbohydrazide NH and NH₂ protons will appear as characteristic singlets, typically in the range of 4.30-9.20 ppm, with the amide (CONH) proton resonating further downfield around 9.00-11.00 ppm.[1] The lone proton on the pyrazole ring (at C4) would also produce a singlet in the aromatic region.
-
¹³C NMR: The carbon spectrum will show signals for the two distinct sp² carbons of the pyrazole ring, the carbonyl carbon of the hydrazide group (typically >160 ppm), and the carbon bearing the nitro group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups based on their vibrational frequencies.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (Amine & Amide) | 3200 - 3500 | Stretching |
| C=O (Amide I) | ~1650 - 1680 | Stretching |
| N-O (Nitro) | ~1500 - 1560 (asymmetric) | Stretching |
| N-O (Nitro) | ~1340 - 1380 (symmetric) | Stretching |
Methodology Insight: The sample is typically prepared as a KBr pellet. A background spectrum of a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum by the FTIR instrument to yield the final absorbance or transmittance plot.[5] This method is standard for solid-phase IR analysis.
Chemical Reactivity and Stability
The reactivity of this compound is governed by its three primary functional groups.
-
Carbohydrazide Moiety: The terminal -NH₂ group is nucleophilic and readily undergoes condensation reactions with aldehydes and ketones to form hydrazones. This is a common strategy for creating larger, more complex molecules with diverse biological activities.
-
Pyrazole Ring: The pyrazole ring is relatively stable to oxidation.[6] The N-H proton at the N1 position can be deprotonated by a strong base, allowing for alkylation or acylation at this position.[6] The electron-withdrawing nitro group deactivates the ring towards electrophilic substitution.
-
Thermal Stability: Compounds containing nitro groups are energetic and should be handled with care.[1] Their thermal stability is a critical parameter, especially for safety during storage and handling. Highly nitrated pyrazoles are known to be sensitive to impact and friction, and their decomposition can be triggered by heat.[7][8] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal decomposition profile.
Applications in Research and Development
The unique structural features of this compound make it a valuable molecule in several research areas.
-
Medicinal Chemistry: Pyrazole carbohydrazide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[2][3] The title compound is actively explored as a scaffold for developing new therapeutic agents.[1] Its anticancer potential may stem from the ability of the nitro group to generate reactive oxygen species upon bioreduction and the ability of the carbohydrazide moiety to form key hydrogen bonds with biological targets.[1]
-
Corrosion Inhibition: Studies have demonstrated its efficacy as a corrosion inhibitor for mild steel in acidic environments, indicating potential applications in materials science.[1]
-
Organic Synthesis: It serves as a versatile building block for constructing more complex heterocyclic systems, which are of interest in both pharmaceutical and materials development.[1]
Safety and Handling
Hazard Statement: Nitro-containing organic compounds can be explosive under certain conditions, such as heat, shock, or friction.[1] Carbohydrazides may be skin and eye irritants.[1]
Precautionary Measures:
-
Always handle with appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid heating the solid material directly unless performing controlled thermal analysis (TGA/DSC).
-
Store in a cool, dry, and well-ventilated area away from heat sources and incompatible materials.
-
Conduct all work in a chemical fume hood.
Conclusion
This compound is a molecule with significant potential, driven by the synergistic interplay of its pyrazole core, reactive carbohydrazide function, and electron-withdrawing nitro group. Its well-defined synthesis and rich chemical reactivity make it an important intermediate for organic synthesis and a promising scaffold for the development of novel pharmaceuticals. A thorough understanding of its chemical properties, as outlined in this guide, is paramount for safely and effectively harnessing its potential in research and development.
References
-
Dias, L. R., & Salvador, R. R. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals (Basel), 5(3), 317-324. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]
-
Karrouchi, K., et al. (2016). Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. IUCrData, 1(3), x160281. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
-
IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Available at: [Link]
-
Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Available at: [Link]
-
Benz, M. A., et al. (2022). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)tetrazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 834-839. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 5-Nitro-1H-Pyrazole-3-Carboxylic Acid in Modern Pharmaceutical Synthesis. Available at: [Link]
-
Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes. (2021). Polycyclic Aromatic Compounds, 43(2), 1-18. Available at: [Link]
-
PubChem. (n.d.). 5-Nitro-1H-pyrazole-3-carboxylic acid. Available at: [Link]
-
PubMed. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Available at: [Link]
-
ResearchGate. (2007). 5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole: crystal structure and supramolecularity. Available at: [Link]
-
ResearchGate. (2020). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. Available at: [Link]
-
ResearchGate. (2022). Synthesis, spectroscopic and DFT studies of 5-methyl-1H-pyrazole-3-carbohydrazide N-glycoside as potential anti-diabetic and antioxidant agent. Available at: [Link]
-
PubChem. (n.d.). 3-Nitropyrazole. Available at: [Link]
-
Zhang, D., et al. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry, 46(12), 5868-5877. Available at: [Link]
-
ResearchGate. (2024). The synthesis of 5-amino-3-aryl-1H-pyrazole-4-carbonitriles based on hydrazines and benzhydrazides under ultrasonic activation conditions. Available at: [Link]
-
MDPI. (2002). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Available at: [Link]
-
PubMed Central. (2022). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][9]triazin-7(6H). Available at: [Link]
-
PubMed Central. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]
-
MDPI. (2022). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Available at: [Link]
-
PubMed Central. (2024). Rational design, synthesis, in vitro, and in-silico studies of pyrazole-phthalazine hybrids as new α-glucosidase inhibitors. Available at: [Link]
Sources
- 1. Buy this compound | 297149-33-8 [smolecule.com]
- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic analysis of 5-nitro-1H-pyrazole-3-carbohydrazide
An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Nitro-1H-pyrazole-3-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Elucidating the Molecular Architecture
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a nitro group (a potent electron-withdrawing group) and a carbohydrazide moiety (a versatile synthetic handle[3]) creates a unique electronic and structural profile, making it a valuable scaffold for the synthesis of novel pharmaceutical agents.[4][5]
Accurate and comprehensive structural confirmation is the bedrock of any chemical research, particularly in drug development where molecular identity directly correlates with function and safety. Spectroscopic analysis provides the definitive toolkit for this purpose. This guide offers a detailed, field-proven approach to the multi-faceted spectroscopic characterization of this compound, moving beyond mere data presentation to explain the causal relationships between molecular structure and spectral output. As a self-validating system, the convergence of data from multiple independent techniques provides the highest level of confidence in the compound's identity and purity.
Caption: General workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
Causality of Vibrational Frequencies: The position of an absorption band in an IR spectrum is determined by the bond strength and the masses of the atoms involved. Stronger bonds and lighter atoms vibrate at higher frequencies (higher wavenumbers). For this compound, the key is to identify the characteristic vibrations of the N-H, C=O, N-O, and pyrazole ring C=N bonds.
Predicted FT-IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
|---|---|---|---|
| 3400 - 3200 | Strong, Broad | N-H (Hydrazide & Pyrazole) | Stretching |
| ~1680 | Strong | C=O (Amide I) | Stretching |
| ~1630 | Medium | N-H (Amide II) | Bending |
| ~1590 | Medium | C=N (Pyrazole Ring) | Stretching [6] |
| ~1550 & ~1350 | Strong | N-O (NO₂) | Asymmetric & Symmetric Stretching |
| ~1250 | Medium | C-N | Stretching [6]|
Experimental Protocol: FT-IR (KBr Pellet Method)
This solid-state method is ideal for preventing solvent interference.
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the analyte with 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle. [7]Homogeneity is crucial for a quality spectrum.
-
Transfer the mixture to a pellet-pressing die.
-
-
Instrumentation:
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.
-
Place the pellet in the sample holder of an FT-IR spectrometer.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 32 scans to improve the signal-to-noise ratio. The final spectrum is automatically ratioed against the background.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and invaluable structural information through controlled fragmentation of the molecule. Electrospray ionization (ESI) is the preferred method for this polar, non-volatile compound, typically producing a protonated molecular ion [M+H]⁺ in positive ion mode.
Predicted Mass Spectrometry Data (ESI+)
-
Molecular Weight: C₄H₄N₅O₃ = 170.03 g/mol
-
Expected [M+H]⁺: m/z 171.04
Proposed Fragmentation Pathway: The fragmentation of nitro-aromatic compounds is well-documented. [8]Common losses include NO (30 Da) and NO₂ (46 Da). [9][10]The hydrazide side chain can also undergo characteristic cleavage.
Caption: Plausible ESI+ fragmentation pathways for the title compound.
Experimental Protocol: Mass Spectrometry (ESI)
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
Instrumentation: Introduce the sample into the ESI source of a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution data) via direct infusion or coupled to an LC system.
-
Data Acquisition:
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable signal for the [M+H]⁺ ion.
-
Acquire a full scan mass spectrum (MS1) to confirm the molecular ion.
-
Perform a tandem MS (MS/MS) experiment by isolating the m/z 171 ion and subjecting it to collision-induced dissociation (CID) to generate the fragment ions.
-
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-electron system within the molecule. The pyrazole ring, carbonyl group, and nitro group constitute a conjugated system capable of undergoing π → π* and n → π* electronic transitions upon absorption of UV radiation.
Causality of Absorption: The extent of conjugation dictates the energy required for electronic transitions. Larger conjugated systems require less energy, resulting in absorption at longer wavelengths (λ_max). The presence of the nitro and carbonyl groups, which are powerful chromophores, is expected to result in strong absorption bands in the UV region. The choice of solvent can influence the λ_max; polar solvents can stabilize the excited state, often causing a shift in the absorption bands. [11] Predicted UV-Vis Absorption Data (in Methanol)
| λ_max (nm) | Molar Absorptivity (ε) | Transition Type |
|---|---|---|
| ~210 - 230 | High | π → π* |
| ~270 - 300 | Medium | π → π* |
| >320 | Low | n → π* |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) of known concentration. Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline correction.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the sample from approximately 400 nm down to 200 nm to record the absorption spectrum.
-
Conclusion
The structural verification of this compound is achieved not by a single technique, but by the logical and corroborative power of multiple spectroscopic analyses. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. FT-IR spectroscopy confirms the presence of all key functional groups, acting as a molecular fingerprint. High-resolution mass spectrometry validates the elemental composition and molecular weight while offering structural clues through predictable fragmentation. Finally, UV-Vis spectroscopy characterizes the electronic nature of the conjugated system. Together, these methods provide a robust, self-validating dataset essential for advancing the compound in research and development pipelines.
References
-
ResearchGate. (n.d.). Synthesis, spectroscopic and DFT studies of 5-methyl-1H-pyrazole-3-carbohydrazide N-glycoside as potential anti-diabetic and antioxidant agent. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes. Available at: [Link]
-
PubMed. (1988). Spectrophotometric Determination of Hydrazine, Hydrazides, and Their Mixtures With Trinitrobenzenesulfonic Acid. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. Available at: [Link]
-
ResearchGate. (2015). Theoretical prediction and experimental study of 5-methyl-1H-pyrazole-3-carbohydrazide as a novel corrosion inhibitor for mild steel in 1.0M HCL. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Available at: [Link]
-
ACS Publications. (2023). A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Rational design, synthesis, in vitro, and in-silico studies of pyrazole-phthalazine hybrids as new α-glucosidase inhibitors. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl). Available at: [Link]
-
MDPI. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Available at: [Link]
-
International Journal of Chemical and Biological Sciences. (n.d.). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
-
PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Available at: [Link]
-
RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Available at: [Link]
-
YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Available at: [Link]
-
University of Pretoria. (n.d.). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available at: [Link]
-
Journal of King Saud University - Science. (n.d.). Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. Available at: [Link]
-
RSC Publishing. (n.d.). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Available at: [Link]
- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]
-
PubMed Central (PMC). (n.d.). (E)-5-Phenyl-N′-(1-phenylethylidene)-1H-pyrazole-3-carbohydrazide. Available at: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
biological activity of 5-nitro-1H-pyrazole-3-carbohydrazide derivatives
An In-depth Technical Guide to the Biological Activity of 5-Nitro-1H-pyrazole-3-carbohydrazide Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a vast spectrum of biological activities.[1][2] The introduction of a 5-nitro group and a 3-carbohydrazide moiety creates a unique chemical entity with significant therapeutic potential. The nitro group, a potent electron-withdrawing feature, often enhances biological efficacy and modulates the mechanism of action, while the carbohydrazide linker provides a versatile point for synthetic modification to fine-tune pharmacokinetic and pharmacodynamic properties.[1][3] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, intended for researchers and professionals in drug discovery and development.
Introduction: The this compound Scaffold
The core structure of interest consists of a five-membered pyrazole ring, which is a stable aromatic heterocycle containing two adjacent nitrogen atoms.[4] This scaffold is a cornerstone in the design of numerous clinically relevant drugs, including the anti-inflammatory agent celecoxib and the analgesic antipyrine.[5][6] The addition of specific functional groups dramatically influences the molecule's biological profile:
-
The Pyrazole Core: Provides a rigid and stable framework that can engage in various non-covalent interactions with biological targets.[1]
-
The 3-Carbohydrazide Moiety (-CONHNH₂): This functional group is a crucial pharmacophore and a versatile synthetic handle.[1] It allows for the generation of extensive derivative libraries (e.g., hydrazones) and can form key hydrogen bonds with receptor sites.[7]
-
The 5-Nitro Group (-NO₂): This group is a strong electron-withdrawing moiety that significantly impacts the electronic properties of the pyrazole ring. In biological systems, the nitro group can undergo enzymatic reduction to form reactive nitroso and hydroxylamine intermediates or a nitro radical anion.[3][8] This bioreductive activation is often central to the compound's mechanism of action, particularly in antimicrobial and anticancer contexts.[3]
This guide synthesizes the current understanding of how these structural features synergize to produce potent biological activity.
General Synthesis Strategy
The synthesis of N'-substituted-5-nitro-1H-pyrazole-3-carbohydrazide derivatives typically follows a reliable multi-step sequence. The common starting material is an ethyl 2,4-dioxobutanoate derivative, which is cyclized with hydrazine to form the pyrazole carboxylate core. Subsequent steps involve nitration, hydrazinolysis, and final condensation.
Experimental Protocol: General Synthesis
-
Step 1: Synthesis of Ethyl 5-Substituted-1H-pyrazole-3-carboxylate: Commercially available acetone or acetophenone is reacted with diethyl oxalate to yield an ethyl-2,4-dioxo-4-substituted-butanoate.[7] This intermediate is then cyclized by reacting with hydrazine hydrate, often in the presence of an acid catalyst at room temperature, to form the ethyl pyrazole-3-carboxylate scaffold.[7]
-
Step 2: Nitration of the Pyrazole Ring: The pyrazole ring is nitrated to introduce the nitro group at the C5 position. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
-
Step 3: Synthesis of this compound (Core Intermediate): The ethyl ester from Step 2 is converted to the corresponding carbohydrazide. This is accomplished by refluxing the ester with an excess of hydrazine hydrate in an alcoholic solvent, such as ethanol.[9] The product, this compound, typically precipitates upon cooling and can be purified by recrystallization.
-
Step 4: Synthesis of Final Derivatives (Hydrazones): The core carbohydrazide intermediate is condensed with a variety of substituted aromatic or heteroaromatic aldehydes.[7] This reaction is usually carried out by refluxing equimolar amounts of the carbohydrazide and the aldehyde in ethanol with a catalytic amount of glacial acetic acid for several hours. The resulting N'-[(aryl)methylene]-5-nitro-1H-pyrazole-3-carbohydrazide derivatives are then isolated.[7]
Visualization: Synthetic Workflow
Caption: General synthetic route for this compound derivatives.
Anticancer Activity
A significant body of research has focused on the anticancer potential of pyrazole carbohydrazide derivatives. The 5-nitro substitution appears to be a key determinant for potent cytotoxic activity against various cancer cell lines, particularly lung carcinoma.
Mechanism of Action: Anticancer Effects
The anticancer activity of these compounds is often multifactorial. Studies on related 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have shown they can inhibit the growth of A549 lung cancer cells and induce apoptosis.[6][10] The proposed mechanisms include:
-
Induction of Apoptosis: The compounds can trigger programmed cell death in cancer cells.[6]
-
Tubulin Polymerization Inhibition: Some pyrazole derivatives exhibit antimitotic activity by interfering with microtubule dynamics, a mechanism shared with established anticancer drugs.[11]
-
Oxidative Stress: The bioreduction of the nitro group can generate reactive oxygen species (ROS) and reactive nitrogen species (RNS) within the hypoxic environment of tumors.[3][8] This surge in oxidative stress can overwhelm the cancer cell's antioxidant defenses, leading to DNA damage, lipid peroxidation, and cell death.
Visualization: Proposed Anticancer Mechanism
Caption: Bioreductive activation pathway leading to cancer cell apoptosis.
Data Summary: In Vitro Cytotoxicity
While specific data for this compound derivatives is emerging, related pyrazole carbohydrazides have shown significant activity. The table below illustrates typical findings for analogous compounds.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-Aryl-1H-pyrazole-5-carbohydrazide | A549 (Lung) | 0.6 - 2.9 | [11] |
| Pyrazole Carbohydrazide Derivative | K562 (Leukemia) | ~5.0 - 8.0 | [12] |
| Pyrazole Acetohydrazide Derivative | MDA-MB-231 (Breast) | ~6.0 - 6.5 | [12] |
| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | A549 (Lung) | Potent Inhibition | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells (e.g., A549) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized pyrazole derivatives are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.
Antimicrobial Activity
The pyrazole scaffold is a well-established feature in antimicrobial agents.[13] The inclusion of a nitro group, particularly in a 5-nitrofuran or 5-nitroimidazole context, is a classic strategy for developing potent antibacterial and antiprotozoal drugs.[3] It is hypothesized that 5-nitropyrazole derivatives act via similar mechanisms.
Mechanism of Action: Antimicrobial Effects
The antimicrobial action is largely attributed to the reductive activation of the nitro group by microbial nitroreductases under anaerobic or microaerophilic conditions.[8]
-
The nitro group is reduced to a nitro radical anion.[3]
-
This highly reactive species can induce damage to microbial DNA, proteins, and other essential macromolecules, leading to cell death.[8]
-
This mechanism is effective against a range of bacteria, including Gram-positive and Gram-negative species, as well as some fungi.[6][14]
Data Summary: Antimicrobial Spectrum
Various pyrazole carbohydrazide derivatives have been screened for antimicrobial activity, demonstrating a broad spectrum of action.
| Compound Class | Tested Organism | Activity Metric | Result | Reference |
| Pyrazole-thiazole hybrid | S. aureus (Gram +) | MIC (µg/mL) | 16 | [15] |
| Pyrazole-thiazole hybrid | B. subtilis (Gram +) | MIC (µg/mL) | 16 | [15] |
| Nitrofuran-pyrazole derivative | E. coli (Gram -) | Good Activity | - | [6] |
| Pyrazole derivative | C. albicans (Fungus) | Good Activity | - | [6] |
| Pyrazole derivative | A. niger (Fungus) | Active | - | [16] |
Experimental Protocol: Agar Disc Diffusion Method
-
Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus) is prepared in sterile saline to match a 0.5 McFarland turbidity standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the synthesized pyrazole derivative (dissolved in a suitable solvent like DMSO). A solvent control disc is also prepared.
-
Incubation: The discs are placed firmly on the surface of the inoculated agar plate. The plate is then incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The antibacterial activity is determined by measuring the diameter (in mm) of the clear zone of no growth around each disc. A larger zone of inhibition indicates greater sensitivity of the microorganism to the compound.
Anti-inflammatory Activity
Pyrazole derivatives are famous for their anti-inflammatory properties, with celecoxib being a prime example of a selective COX-2 inhibitor.[5] While less explored for the 5-nitro-3-carbohydrazide subclass, the general pyrazole scaffold is known to interfere with inflammatory pathways.
The primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins.[5] Other potential mechanisms include the modulation of pro-inflammatory cytokines like TNF-α and IL-6.[5] Some pyrazole derivatives also exhibit antioxidant properties, which can contribute to their anti-inflammatory effects by scavenging reactive oxygen species that perpetuate the inflammatory response.[17][18]
Conclusion and Future Perspectives
The this compound scaffold represents a promising platform for the development of novel therapeutic agents. The convergence of the versatile pyrazole core, the reactive nitro group, and the modifiable carbohydrazide moiety provides a rich chemical space for drug discovery. The existing literature strongly supports their potential as anticancer and antimicrobial agents, with plausible mechanisms centered on the bioreductive activation of the nitro group.
Future research should focus on synthesizing and screening a broader library of these specific derivatives to establish clear structure-activity relationships (SAR). Investigating their selectivity for microbial or cancer cell nitroreductases over mammalian enzymes will be critical for developing compounds with a favorable therapeutic index. Furthermore, exploring their potential as anti-inflammatory and antioxidant agents could open new avenues for this versatile chemical class.
References
-
de Faria, A. R., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 316-335. [Link]
-
Mohareb, R. M., et al. (2012). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Saudi Chemical Society, 16(4), 415-422. [Link]
-
Khan, I., et al. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]
-
de Faria, A. R., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. [Link]
-
Patel, H., et al. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7). [Link]
-
Sanna, F., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2276. [Link]
-
Bansal, R. K., & Kumar, S. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(2), 75–83. [Link]
-
Barakat, A., et al. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemistry. [Link]
-
Hassan, M. Z., et al. (2023). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study. Heliyon, 9(4), e15317. [Link]
-
Pop, R., et al. (2012). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. ResearchGate. [Link]
-
Barakat, A., & Al-Ghamdi, A. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. [Link]
-
Sharma, A., et al. (2023). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-10. [Link]
-
Reddy, C. S., et al. (2010). Synthesis and antimicrobial activity of some novel pyrazoles. Der Pharma Chemica, 2(4), 1-9. [Link]
-
Barakat, A., et al. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1). [Link]
-
Kumar, V., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. [Link]
-
Anusha, K., & Jyothi, S. (2023). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry, 62B(9), 1029-1035. [Link]
-
Sanna, F., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. [Link]
-
Speciale, A., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Antioxidants, 12(2), 216. [Link]
-
Olender, D., et al. (2022). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 15(11), 1335. [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. ResearchGate. [Link]
-
Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1). [Link]
-
Speciale, A., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Antioxidants, 12(2), 216. [Link]
-
Catalan, J., et al. (2009). Nitropyrazoles (review). ResearchGate. [Link]
Sources
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. mdpi.com [mdpi.com]
- 4. academicstrive.com [academicstrive.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. svedbergopen.com [svedbergopen.com]
- 9. orientjchem.org [orientjchem.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. meddocsonline.org [meddocsonline.org]
- 16. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Versatility of 5-nitro-1H-pyrazole-3-carbohydrazide: A Gateway to Novel Heterocyclic Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrazole Nucleus
The pyrazole ring system is a cornerstone in medicinal chemistry and materials science, renowned for its diverse pharmacological activities and robust chemical properties.[1] Derivatives of pyrazole exhibit a wide spectrum of biological effects, including anti-inflammatory, antimicrobial, analgesic, and antitumor properties.[2] Within this versatile class of compounds, 5-nitro-1H-pyrazole-3-carbohydrazide emerges as a particularly valuable and reactive building block. Its structure, featuring a reactive carbohydrazide moiety and an electron-withdrawing nitro group on the pyrazole core, makes it a powerful synthon for the construction of a variety of complex heterocyclic systems.[3] This guide provides a comprehensive overview of the synthesis, characterization, and synthetic applications of this compound, offering field-proven insights for its effective utilization in organic synthesis and drug discovery.
Synthesis and Characterization of this compound
The synthesis of this compound is typically achieved through a two-step process, commencing with the formation of its corresponding ethyl ester, followed by hydrazinolysis.
Step 1: Synthesis of Ethyl 5-nitro-1H-pyrazole-3-carboxylate
The precursor, ethyl 5-nitro-1H-pyrazole-3-carboxylate, can be synthesized via the cyclocondensation of a suitable dicarbonyl compound with a hydrazine derivative.[4] A common approach involves the reaction of diethyl oxalate with a substituted acetophenone in the presence of a base like sodium ethoxide to form an intermediate ethyl-2,4-dioxo-4-phenylbutanoate derivative. This intermediate is then treated with hydrazine hydrate in the presence of glacial acetic acid to yield the desired ethyl 5-substituted-1H-pyrazole-3-carboxylate.[4]
Experimental Protocol: Synthesis of Ethyl 5-nitro-1H-pyrazole-3-carboxylate (General Procedure) [4]
-
To a solution of sodium ethoxide in ethanol, add diethyl oxalate and a substituted acetophenone (e.g., p-nitroacetophenone) at a controlled temperature.
-
Stir the reaction mixture at room temperature until the formation of the ethyl 2,4-dioxo-4-(p-nitrophenyl)butanoate intermediate is complete, as monitored by Thin Layer Chromatography (TLC).
-
Isolate the intermediate by filtration after acidification and washing.
-
Suspend the intermediate in glacial acetic acid and add hydrazine hydrate.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford pure ethyl 5-nitro-1H-pyrazole-3-carboxylate.
Step 2: Synthesis of this compound
The final step involves the hydrazinolysis of the ethyl ester. This is a straightforward and high-yielding conversion.
Experimental Protocol: Synthesis of this compound [3]
-
Dissolve ethyl 5-nitro-1H-pyrazole-3-carboxylate in a suitable solvent, such as ethanol or methanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, this compound, will often precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain the pure product.
Characterization
The structural elucidation of this compound is confirmed through standard spectroscopic techniques.
Table 1: Spectroscopic Data for this compound and Related Structures
| Spectroscopic Technique | Characteristic Features | Reference |
| ¹H NMR | The proton on the pyrazole ring (C4-H) typically appears as a singlet in the aromatic region. The NH and NH₂ protons of the carbohydrazide moiety will be visible as broad singlets, and their chemical shifts can be concentration-dependent and may exchange with D₂O. | [1][5][6] |
| ¹³C NMR | The spectrum will show distinct signals for the pyrazole ring carbons, with the carbon bearing the nitro group (C5) and the carbonyl carbon of the carbohydrazide group being significantly deshielded. | [1][6][7] |
| IR Spectroscopy | Characteristic absorption bands include N-H stretching of the amino and amide groups in the 3200-3500 cm⁻¹ region, a strong C=O stretching vibration for the carbohydrazide at approximately 1630-1680 cm⁻¹, and strong asymmetric and symmetric stretching vibrations for the NO₂ group around 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. | [8] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (171.12 g/mol ). | [3] |
Applications in Organic Synthesis: A Versatile Building Block
The true utility of this compound lies in its ability to serve as a scaffold for the synthesis of a diverse array of heterocyclic compounds with potential biological activity. The carbohydrazide functionality is a key reactive handle for various cyclocondensation reactions.
Synthesis of Pyrazolo[1,5-a]pyrimidines
A prominent application of pyrazole derivatives with a 3-amino or related functionality is the synthesis of the fused pyrazolo[1,5-a]pyrimidine ring system.[9][10] This scaffold is of significant interest in medicinal chemistry, with derivatives showing potential as kinase inhibitors for cancer treatment.[11] The reaction typically involves the condensation of the pyrazole building block with a β-dicarbonyl compound.
The reaction mechanism initiates with the nucleophilic attack of the terminal amino group of the carbohydrazide onto one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic pyrazolo[1,5-a]pyrimidine core.[9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyclocondensation reaction of heterocyclic carbonyl compounds. Part XIII: synthesis and cytotoxic activity of some 3,7-diaryl-5-(3,4,5-trimethoxyphenyl)pyrazolo[4,3-e][1,2,4]triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Pyrazole(288-13-1) 13C NMR [m.chemicalbook.com]
- 7. Buy this compound | 297149-33-8 [smolecule.com]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. mdpi.com [mdpi.com]
- 11. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
The Convergence of Two Pharmacophores: A Technical Guide to the Discovery and History of Pyrazole-Based Carbohydrazides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of pyrazole-based carbohydrazides. This class of compounds, which strategically combines the well-established pyrazole scaffold with the versatile carbohydrazide moiety, has emerged as a significant area of interest in medicinal chemistry. We will delve into the historical context of pyrazole chemistry, explore the evolution of synthetic routes leading to pyrazole-based carbohydrazides, detail key experimental protocols, and discuss their diverse pharmacological applications, with a particular focus on their potential in drug discovery. This guide is intended to be a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development, offering both a historical perspective and practical insights into the synthesis and application of these promising compounds.
Introduction: The Strategic Union of Pyrazole and Carbohydrazide Moieties
The field of medicinal chemistry is in a perpetual quest for novel molecular scaffolds that can serve as the foundation for the development of new therapeutic agents. The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has long been recognized as a "privileged scaffold" in drug discovery.[1] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2]
Similarly, the carbohydrazide functional group (-NHNHCO-) is a key pharmacophore found in numerous biologically active compounds.[3] Its ability to form stable complexes with metal ions and participate in hydrogen bonding interactions makes it a valuable component in the design of enzyme inhibitors and other therapeutic agents.[4]
The strategic combination of these two pharmacophores into a single molecular entity, the pyrazole-based carbohydrazide, has given rise to a class of compounds with significant therapeutic potential. This guide will explore the journey of these molecules, from their conceptualization rooted in classical heterocyclic chemistry to their current status as promising candidates in modern drug discovery pipelines.
A Historical Perspective: From Knorr's Pyrazole Synthesis to a New Class of Bioactive Molecules
The story of pyrazole-based carbohydrazides begins with the foundational work on pyrazoles themselves. In 1883, the German chemist Ludwig Knorr reported the first synthesis of a pyrazole derivative through the condensation of ethyl acetoacetate with phenylhydrazine.[5][6] This seminal discovery, now known as the Knorr pyrazole synthesis, opened the door to the exploration of a vast chemical space of pyrazole-containing compounds.[6]
For many decades, research on pyrazoles primarily focused on the synthesis of new derivatives and the investigation of their fundamental chemical properties. However, the discovery of the pharmacological activities of early pyrazole derivatives, such as the analgesic and antipyretic properties of antipyrine, sparked interest in their medicinal applications.
The deliberate synthesis of pyrazole-based carbohydrazides as a distinct class of compounds for biological evaluation is a more recent development. The rationale behind their creation stems from the principles of medicinal chemistry, where the combination of two known pharmacophores is a common strategy to enhance biological activity, improve pharmacokinetic properties, or explore new therapeutic applications. Researchers hypothesized that by linking the versatile pyrazole scaffold to the reactive and interactive carbohydrazide moiety, they could create hybrid molecules with unique and potentially synergistic biological effects. Early investigations into these compounds were often exploratory, with researchers synthesizing small libraries of pyrazole-based carbohydrazides and screening them against a variety of biological targets. The promising results from these initial studies, particularly in the areas of antimicrobial and anticancer research, have fueled further interest and investigation into this fascinating class of molecules.
Synthetic Methodologies: A Practical Guide for the Medicinal Chemist
The synthesis of pyrazole-based carbohydrazides is a multi-step process that typically begins with the construction of a pyrazole ring bearing a carboxylic acid or ester functionality. This precursor is then converted to the corresponding carbohydrazide. The choice of synthetic route often depends on the desired substitution pattern on the pyrazole ring and the availability of starting materials.
Core Synthesis of the Pyrazole Ring: The Knorr Cyclization
The Knorr pyrazole synthesis and its variations remain the most common and versatile methods for constructing the pyrazole core.[6] This reaction involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative. The regioselectivity of the reaction can be influenced by the nature of the substituents on both the β-dicarbonyl compound and the hydrazine.
A general workflow for the synthesis of a pyrazole ester, a key intermediate for carbohydrazide formation, is depicted below:
Caption: Knorr Pyrazole Synthesis Workflow.
Experimental Protocol: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate
This protocol provides a detailed, step-by-step methodology for a common Knorr cyclization reaction.
Materials:
-
Diethyl 2-formyl-3-oxosuccinate
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 2-formyl-3-oxosuccinate (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add phenylhydrazine (1 equivalent) dropwise at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure ethyl 5-phenyl-1H-pyrazole-3-carboxylate.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conversion to Carbohydrazide: The Final Step
The most common method for converting the pyrazole ester to the corresponding carbohydrazide is through hydrazinolysis, which involves the reaction of the ester with hydrazine hydrate.[7]
Caption: Hydrazinolysis of Pyrazole Ester.
Experimental Protocol: Synthesis of 5-phenyl-1H-pyrazole-3-carbohydrazide
Materials:
-
Ethyl 5-phenyl-1H-pyrazole-3-carboxylate
-
Hydrazine Hydrate (80-99%)
-
Ethanol
Procedure:
-
Reaction Setup: Dissolve ethyl 5-phenyl-1H-pyrazole-3-carboxylate (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (typically 5-10 equivalents) to the solution.
-
Reflux: Heat the mixture to reflux and maintain for 4-8 hours, or until TLC indicates the complete consumption of the starting ester.
-
Work-up: Cool the reaction mixture to room temperature. The product, being less soluble, will often precipitate. The precipitate can be collected by filtration.
-
Purification: Wash the collected solid with cold ethanol or water to remove any unreacted hydrazine hydrate. The product can be further purified by recrystallization if necessary.
-
Characterization: Confirm the identity and purity of the final pyrazole-based carbohydrazide using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The IR spectrum should show a characteristic C=O stretching frequency for the carbohydrazide and N-H stretching bands.
Pharmacological Applications and Future Perspectives
Pyrazole-based carbohydrazides have demonstrated a remarkable diversity of biological activities, making them attractive candidates for drug development.[1][3] The following sections highlight some of the key therapeutic areas where these compounds have shown promise.
Anticancer Activity
A significant body of research has focused on the anticancer potential of pyrazole-based carbohydrazides.[5] Several derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines. The proposed mechanisms of action are diverse and include the inhibition of kinases, induction of apoptosis, and disruption of cell cycle progression.[1] For example, certain 5-phenyl-1H-pyrazole derivatives have been investigated as potential inhibitors of BRAFV600E, a protein kinase that is frequently mutated in melanoma and other cancers.[1]
Table 1: Examples of Anticancer Pyrazole-Based Carbohydrazides
| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Comp-1 | BRAFV600E Inhibitor | WM266.4 (Melanoma) | 2.63 | [1] |
| Comp-2 | Apoptosis Induction | A549 (Lung Cancer) | 5.42 | [5] |
| Comp-3 | mTOR Inhibitor | MCF-7 (Breast Cancer) | 0.87 | [1] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Pyrazole-based carbohydrazides have been explored as a potential source of novel antibiotics and antifungals.[8] Their mechanism of action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell wall synthesis. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the pyrazole and phenyl rings can significantly influence the antimicrobial potency and spectrum of activity.[8]
Other Therapeutic Areas
Beyond cancer and infectious diseases, pyrazole-based carbohydrazides have shown potential in a range of other therapeutic areas, including:
-
Anti-inflammatory: As analogs of the COX-2 inhibitor celecoxib.
-
Anticonvulsant: Demonstrating activity in animal models of epilepsy.[3]
-
Antidiabetic: Some derivatives have shown α-glucosidase inhibitory activity.[2]
Future Perspectives
The field of pyrazole-based carbohydrazides is ripe with opportunities for further research and development. Future efforts should focus on:
-
Lead Optimization: Systematic modification of promising lead compounds to improve their potency, selectivity, and pharmacokinetic profiles.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the observed biological activities.
-
In Vivo Studies: Evaluating the efficacy and safety of lead candidates in preclinical animal models.
-
Development of Novel Synthetic Methodologies: Exploring new and more efficient synthetic routes to access a wider diversity of pyrazole-based carbohydrazides.
Conclusion
The journey of pyrazole-based carbohydrazides, from their roots in classical heterocyclic chemistry to their current status as promising drug candidates, exemplifies the power of medicinal chemistry in creating novel molecular entities with therapeutic potential. The strategic combination of the pyrazole scaffold and the carbohydrazide moiety has yielded a class of compounds with a broad and diverse range of biological activities. This technical guide has provided a historical overview, detailed synthetic protocols, and a summary of the pharmacological applications of these fascinating molecules. It is our hope that this guide will serve as a valuable resource for researchers in the field and inspire further exploration of pyrazole-based carbohydrazides in the ongoing quest for new and improved medicines.
References
-
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. [Link]
-
Jain, A., & Sonwane, S. (2026). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research, 8(1). [Link]
-
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. [Link]
-
Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. [Link]
-
Dias, L. R. S., & Salvador, R. R. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-324. [Link]
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
- Al-Ghamdi, A. M., et al. (2021). Synthesis of new pyrazole derivatives and evaluation of their antimicrobial activity. Journal of Chemistry, 2021, 6688979.
- Bhatt, A. H., & Sharma, S. (2013). Synthesis and in vitro antibacterial activity of some new 3-(4-chlorophenyl)-5-((1-phenyl-3-aryl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-ones. Medicinal Chemistry Research, 22(10), 4986-4993.
-
Dias, L. R. S., & Salvador, R. R. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-324. [Link]
- Stanczak, A., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. European Journal of Medicinal Chemistry, 46(10), 5175-5182.
- Al-Said, M. S., et al. (2011). Synthesis, characterization and crystal structure of 1-phenyl-N′-(1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide. Zeitschrift für Kristallographie-New Crystal Structures, 226(4), 487-488.
- El-Sayed, W. A., et al. (2010). Synthesis of pyrazole-based inhibitors of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) as potential antibiotics. Bioorganic & Medicinal Chemistry, 18(16), 5979-5989.
- Gürsoy, A., & Karali, N. (2003). Synthesis and primary cytotoxicity evaluation of 3-{[1-(2-naphthyl)-5-phenyl-1H-pyrazol-3-yl]carbonyl}-N-substituted carbohydrazide derivatives. European Journal of Medicinal Chemistry, 38(6), 633-639.
- Poudyal, B., & Bharghav, G. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 34-41.
- Kakatiya, A., & Jyothi, S. (2025). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry, 64(9).
- Guerrini, G., et al. (1999). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Il Farmaco, 54(10), 657-664.
- Kumar, V., & Kumar, R. (2014). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research, 6(7), 1939-1942.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijfmr.com [ijfmr.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. meddocsonline.org [meddocsonline.org]
A Technical Guide to the Structural Elucidation of Novel Pyrazole Carbohydrazide Derivatives
Introduction: The Rising Prominence of Pyrazole Carbohydrazides
In the landscape of medicinal chemistry, the pyrazole nucleus is a cornerstone scaffold, renowned for its presence in a multitude of clinically significant agents.[1][2][3] When this privileged heterocycle is functionalized with a carbohydrazide moiety (–CONHNH₂), a class of compounds with a remarkably broad spectrum of biological activities emerges.[1][4] These derivatives have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1][4][5] The precise three-dimensional arrangement of atoms and functional groups in these molecules is intrinsically linked to their therapeutic efficacy and mechanism of action.[6] Therefore, the unambiguous structural elucidation of novel pyrazole carbohydrazide derivatives is not merely a routine characterization step but a critical prerequisite for rational drug design and the establishment of definitive Structure-Activity Relationships (SAR).
This guide provides an in-depth, field-proven framework for the comprehensive structural characterization of these molecules. It moves beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a self-validating, synergistic approach to structure confirmation.
The Integrated Spectroscopic & Crystallographic Workflow
No single analytical technique can provide a complete structural picture. An integrated approach, where the outputs of multiple techniques corroborate one another, is the only pathway to absolute structural certainty. The workflow logically progresses from determining fundamental properties like molecular mass to mapping the intricate connectivity and, finally, to defining the precise 3D architecture.
Caption: Integrated workflow for structural elucidation.
Mass Spectrometry (MS): The First Gateway
Mass spectrometry serves as the initial analytical checkpoint, providing the molecular weight of the novel compound and, through high-resolution analysis, its elemental composition.
Expert Insight: For pyrazole carbohydrazides, which possess multiple nitrogen atoms capable of protonation, Electrospray Ionization (ESI) is the preferred method. It is a "soft" ionization technique that typically yields a prominent protonated molecular ion peak ([M+H]⁺), minimizing initial fragmentation and simplifying the determination of the molecular mass.
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve approximately 0.1-1.0 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile). The solution must be free of particulate matter.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode. The accurate mass measurement of the [M+H]⁺ ion allows for the calculation of the elemental formula using the instrument's software.
-
Fragmentation Analysis (MS/MS): To gain further structural insight, select the [M+H]⁺ ion for collision-induced dissociation (CID). The resulting fragmentation pattern can reveal characteristic losses.[7][8] For pyrazole carbohydrazides, common fragmentation pathways include the cleavage of the amide bond and ruptures within the pyrazole ring.[7][8][9]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Mapping
FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in the molecule. This is a crucial validation step to confirm that the synthesis has produced a molecule with the expected chemical architecture.
Expert Insight: The carbohydrazide moiety provides a rich and highly characteristic FTIR signature. The presence and positions of these bands are strong evidence for the successful incorporation of this group.
Data Presentation: Key FTIR Absorptions for Pyrazole Carbohydrazides
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H (Amine & Amide) | Stretch | 3200 - 3400 | Medium-Strong, often broad |
| C-H (Aromatic/Heteroaromatic) | Stretch | 3000 - 3150 | Medium |
| C=O (Amide I band) | Stretch | 1650 - 1690 | Strong |
| N-H (Amide II band) | Bend | 1510 - 1550 | Medium-Strong |
| C=N & C=C (Pyrazole Ring) | Stretch | 1400 - 1600 | Medium-Variable |
Reference for general frequency ranges.[10][11]
Experimental Protocol: FTIR (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount (a few milligrams) of the solid, dry sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Scan: Lower the ATR press to ensure firm contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-600 cm⁻¹.
-
Data Analysis: Identify the characteristic peaks and compare them to the expected values in the table above.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
NMR is arguably the most powerful tool for elucidating the complete structure of an organic molecule in solution.[13] It provides detailed information about the chemical environment, connectivity, and relative number of hydrogen and carbon atoms. For pyrazole carbohydrazide derivatives, ¹H and ¹³C NMR are essential.[14][15]
Expert Insight: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often ideal for these compounds. Its high polarity readily dissolves the often crystalline derivatives, and its ability to form hydrogen bonds allows for the clear observation of exchangeable N-H protons from the amide and hydrazide groups, which appear as distinct, broad singlets.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Key Signals to Analyze:
-
N-H Protons: Look for broad singlets in the downfield region (typically > 8.0 ppm), which are characteristic of amide and amine protons.
-
Aromatic/Pyrazole Protons: Signals in the 7.0 - 9.0 ppm range correspond to protons on the pyrazole ring and any other aromatic substituents. Their splitting patterns (singlet, doublet, triplet) and coupling constants (J-values) are crucial for determining their relative positions.[16][17]
-
Aliphatic Protons: Signals in the 0.5 - 4.5 ppm range correspond to any alkyl substituents.
-
-
Integration: The integral of each peak is directly proportional to the number of protons it represents.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.
-
Key Signals to Analyze:
-
Carbonyl Carbon (C=O): A characteristic peak in the highly downfield region of 160-180 ppm confirms the amide group.
-
Aromatic/Pyrazole Carbons: Signals in the 110-160 ppm range.
-
Aliphatic Carbons: Signals in the 10-60 ppm range.
-
-
-
2D NMR (if necessary): For complex structures with overlapping signals, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are invaluable for unambiguously assigning proton and carbon signals and confirming connectivity.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
While spectroscopic methods provide a robust picture of the molecular structure, single-crystal X-ray crystallography offers the "gold standard" of proof.[6] It provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.[18][19]
Expert Insight: Growing diffraction-quality single crystals can be the most challenging part of the process. Slow evaporation of a saturated solution in a binary solvent system (e.g., ethanol/water or dichloromethane/hexane) is a common and effective technique. The quality of the crystal directly dictates the quality of the final structural model.
Sources
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. jchr.org [jchr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. article.sapub.org [article.sapub.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Pyrazole(288-13-1) 1H NMR [m.chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary In Vitro Screening of 5-Nitro-1H-pyrazole-3-carbohydrazide
This document provides a comprehensive technical guide for conducting the initial in vitro evaluation of 5-nitro-1H-pyrazole-3-carbohydrazide. The methodologies outlined herein are designed to establish a foundational biological activity profile for this novel chemical entity, focusing on its potential antimicrobial, anticancer, and anti-inflammatory properties. The protocols are structured to ensure scientific rigor, reproducibility, and the generation of reliable preliminary data essential for further drug development endeavors.
Introduction and Rationale
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The incorporation of a 5-nitro group and a 3-carbohydrazide moiety introduces specific electronic and structural features that warrant a systematic investigation of its therapeutic potential. The nitro group, a potent electron-withdrawing group, is a key feature in several bioactive compounds and can undergo bioreduction in cellular environments to form reactive intermediates that may induce cytotoxic effects.[3][4] The carbohydrazide functional group offers a versatile linker for potential derivatization and is known to form critical hydrogen bonds with biological macromolecules.[4]
A preliminary in vitro screening is the cornerstone of the early-stage drug discovery process. It serves as a cost-effective and high-throughput method to identify promising biological activities, elucidate potential mechanisms of action, and assess initial safety profiles. This guide proposes a logical, tiered screening approach, beginning with broad-spectrum activity assessments and cytotoxicity, which together will determine the future trajectory of this compound's development.
Compound Management and Quality Control
Before commencing any biological evaluation, the integrity of the test compound must be unequivocally established. This is a non-negotiable step to ensure that any observed biological activity is attributable to this compound and not to impurities or degradation products.
2.1. Purity and Identity Verification
-
Analysis: Confirm the structure and assess the purity of the compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Acceptance Criterion: A purity level of ≥95% is mandatory for proceeding with in vitro screening.
2.2. Stock Solution Preparation
-
Solvent Selection: Due to the potential for low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration primary stock solution (e.g., 10-50 mM).
-
Protocol:
-
Accurately weigh the compound using a calibrated analytical balance.
-
Add the calculated volume of sterile, molecular-biology-grade DMSO to achieve the target concentration.
-
Facilitate dissolution by gentle vortexing or sonication.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
-
Causality: Aliquoting is crucial because repeated changes in temperature can degrade the compound and introduce water condensation, altering the effective concentration. The final concentration of DMSO in the cell or bacterial culture medium should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.
Proposed In Vitro Screening Cascade
The screening cascade is designed to efficiently test for a range of plausible biological activities based on the compound's structural motifs.
Caption: Proposed workflow for the preliminary in vitro screening of the target compound.
Protocol: Antimicrobial Susceptibility Testing
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound, which is the lowest concentration that prevents visible growth of a microorganism.[5] The broth microdilution method is employed as it is a standardized, quantitative technique amenable to a 96-well plate format.[6]
4.1. Rationale and Self-Validation
-
Scientific Principle: The MIC value provides a quantitative measure of the compound's potency against various pathogens.
-
Standardization: Adherence to established guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is critical for inter-laboratory comparability and clinical relevance.[7][8]
-
Controls: The inclusion of a positive control (a known antibiotic), a negative control (no compound), and a sterility control (no bacteria) in every assay plate validates the experimental results.
4.2. Materials
-
Bacterial Strains: A representative panel including Gram-positive (e.g., Staphylococcus aureus ATCC 29213), Gram-negative (Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853), and fungal (Candida albicans ATCC 90028) strains.
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for yeast.
-
Equipment: 96-well sterile flat-bottom microtiter plates, multichannel pipette, spectrophotometer.
4.3. Step-by-Step Methodology
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[6] This step is critical; an incorrect inoculum density will lead to erroneous MIC values.
-
-
Compound Dilution:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution (prepared at 2x the highest desired final concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last dilution column. This creates a concentration gradient.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial/fungal inoculum to each well (except the sterility control wells). The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for yeast.
-
-
Result Interpretation:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring absorbance at 600 nm.
-
Protocol: In Vitro Anticancer and Cytotoxicity Screening
This assay quantifies the effect of the compound on the metabolic activity of mammalian cells, serving as a proxy for cell viability and proliferation.[9] The XTT assay is recommended over the MTT assay as it produces a water-soluble formazan product, eliminating a solubilization step and reducing potential artifacts.
5.1. Rationale and Self-Validation
-
Scientific Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the tetrazolium salt XTT to a colored formazan dye. The amount of color produced is directly proportional to the number of viable cells.
-
IC50 Value: The primary endpoint is the half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%.
-
Controls: A vehicle control (DMSO-treated cells), an untreated control, and a positive control (e.g., Doxorubicin) are essential for data normalization and assay validation.
Caption: Standard workflow for an XTT-based cytotoxicity and anticancer assay.
5.2. Materials
-
Cell Lines: A panel including a non-cancerous line (e.g., HEK293) to assess general cytotoxicity, and relevant cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).[10][11]
-
Reagents: Complete cell culture medium (e.g., DMEM with 10% FBS), XTT labeling reagent, and electron-coupling solution.
-
Equipment: 96-well sterile tissue culture plates, multichannel pipette, microplate reader.
5.3. Step-by-Step Methodology
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (and controls).
-
Incubate for an additional 48 to 72 hours.
-
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The incubation time should be optimized for each cell line.
-
-
Data Acquisition:
-
Gently shake the plate and measure the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of ~650 nm should also be measured and subtracted to reduce background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol: In Vitro Anti-inflammatory Assay
This protocol assesses the compound's ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[12]
6.1. Rationale and Self-Validation
-
Scientific Principle: Bacterial LPS is a potent activator of macrophages (e.g., RAW 264.7 cell line), leading to the upregulation of inducible nitric oxide synthase (iNOS) and subsequent production of large amounts of NO. Anti-inflammatory compounds can suppress this pathway.[13]
-
Measurement: NO is unstable, so its production is quantified by measuring the accumulation of its stable end-product, nitrite, in the culture supernatant using the Griess reagent.
-
Trustworthiness: A critical self-validating step is to run a parallel cytotoxicity assay (XTT) under the same conditions. This ensures that any observed decrease in NO production is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells. A compound is considered a true "hit" only if it reduces NO production at non-toxic concentrations.[13]
Caption: Workflow for the NO inhibition assay with a mandatory parallel cytotoxicity check.
6.2. Materials
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Reagents: Complete medium, LPS (from E. coli), Griess Reagent System (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride), sodium nitrite standard.
-
Equipment: 96-well plates, microplate reader.
6.3. Step-by-Step Methodology
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the compound for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (final concentration of ~1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of sulfanilamide solution and incubate for 10 minutes in the dark.
-
Add 50 µL of NED solution and incubate for another 10 minutes in the dark.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of NO inhibition relative to the LPS-only treated control.
-
Correlate these results with the viability data from the parallel XTT assay.
-
Data Presentation
Quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.
Table 1: Illustrative Antimicrobial Activity Data
| Microorganism | Compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| S. aureus | 16 | Ciprofloxacin: 0.5 |
| E. coli | 32 | Ciprofloxacin: 0.25 |
| P. aeruginosa | >128 | Ciprofloxacin: 1 |
| C. albicans | 64 | Fluconazole: 2 |
Table 2: Illustrative Cytotoxicity and Anti-inflammatory Data
| Cell Line | Compound IC50 (µM) | Positive Control IC50 (µM) | NO Inhibition IC50 (µM) |
| A549 (Lung Cancer) | 25.5 | Doxorubicin: 1.2 | N/A |
| MCF-7 (Breast Cancer) | 18.2 | Doxorubicin: 0.8 | N/A |
| HEK293 (Normal Kidney) | 85.0 | Doxorubicin: 5.4 | N/A |
| RAW 264.7 (Macrophage) | 72.3 | Dexamethasone: N/A | 15.8 |
Conclusion and Next Steps
The results from this preliminary screening will provide the first critical insights into the biological profile of this compound. A potent and selective "hit" would be a compound exhibiting high activity in a primary assay (e.g., low IC50 against a cancer cell line or low MIC against a pathogen) coupled with significantly lower toxicity against normal cells (a high therapeutic index). Promising results would justify progression to secondary screening, including mechanism-of-action studies, structure-activity relationship (SAR) exploration through chemical synthesis of analogues, and initial in vivo efficacy and safety evaluations.
References
-
Rational design, synthesis, in vitro, and in-silico studies of pyrazole-phthalazine hybrids as new α-glucosidase inhibitors. Scientific Reports. Available at: [Link]
-
Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis. Journal of Neuroinflammation. Available at: [Link]
-
Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega. Available at: [Link]
-
Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes. Journal of Molecular Structure. Available at: [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]
-
Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. ResearchGate. Available at: [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. Available at: [Link]
-
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules. Available at: [Link]
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. Available at: [Link]
-
Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules. Available at: [Link]
-
Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Current Protocols in Toxicology. Available at: [Link]
-
Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. ResearchGate. Available at: [Link]
-
Synthesis, spectroscopic and DFT studies of 5-methyl-1H-pyrazole-3-carbohydrazide N-glycoside as potential anti-diabetic and antioxidant agent. ResearchGate. Available at: [Link]
-
Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. Available at: [Link]
-
Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Heterocyclic Nitrogen Compounds. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]
-
Methodologies for Antimicrobial Susceptibility Testing. Pan American Health Organization. Available at: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]
-
Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules. Available at: [Link]
-
Clinical Breakpoint Tables. European Committee on Antimicrobial Susceptibility Testing (EUCAST). Available at: [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. RSC Medicinal Chemistry. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry. Available at: [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules. Available at: [Link]
-
A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. IntechOpen. Available at: [Link]
-
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. Available at: [Link]
-
A Review on Five Membered Nitrogen Containing Heterocyclic Compounds with Various Biological Activities. ResearchGate. Available at: [Link]
-
Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports. Available at: [Link]
-
Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cells. Available at: [Link]
-
Development of Novel Anti-inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate. Available at: [Link]
-
In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. Rasayan Journal of Chemistry. Available at: [Link]
-
Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Future Medicinal Chemistry. Available at: [Link]
Sources
- 1. Rational design, synthesis, in vitro, and in-silico studies of pyrazole‑phthalazine hybrids as new α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meddocsonline.org [meddocsonline.org]
- 3. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 297149-33-8 [smolecule.com]
- 5. pdb.apec.org [pdb.apec.org]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 8. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Solubility and Stability of 5-nitro-1H-pyrazole-3-carbohydrazide
Foreword: A Roadmap for Characterizing Novel Pyrazole Derivatives
Welcome to this comprehensive technical guide on the solubility and stability studies of 5-nitro-1H-pyrazole-3-carbohydrazide. As researchers, scientists, and drug development professionals, we understand that a thorough characterization of a molecule's physicochemical properties is the bedrock of successful formulation and development. Pyrazole derivatives, such as the subject of this guide, represent a class of compounds with significant therapeutic potential due to their diverse biological activities.[1] However, realizing this potential is contingent upon a robust understanding of their solubility and stability, which directly impacts bioavailability, dosage form design, and shelf-life.
This guide is structured to provide not just a set of protocols, but a strategic framework for investigation. We will delve into the causality behind experimental choices, ensuring that each step is a self-validating system. While specific experimental data for this compound is not yet extensively published, this document will equip you with the foundational knowledge and detailed methodologies to confidently undertake its characterization. We will proceed from the theoretical—understanding the molecule's structural attributes—to the practical application of solubility and stability testing.
Molecular Profile of this compound
Before embarking on any experimental work, a comprehensive understanding of the target molecule's structure is paramount. This compound is a heterocyclic compound with a molecular formula of C₄H₅N₅O₃ and a molecular weight of approximately 171.12 g/mol .[2] Its structure is characterized by three key functional groups that will dictate its physicochemical behavior:
-
A pyrazole ring: This five-membered aromatic heterocycle is the core scaffold. Pyrazoles are generally weak bases.[3][4]
-
A nitro group (-NO₂): This strong electron-withdrawing group significantly influences the electronic properties of the pyrazole ring and can be susceptible to reduction.[5][6]
-
A carbohydrazide moiety (-CONHNH₂): This functional group can act as both a hydrogen bond donor and acceptor, and the hydrazide linkage can be susceptible to hydrolysis.[7]
A critical, yet currently unreported, parameter for this molecule is its acid dissociation constant (pKa). The pyrazole ring nitrogen and the hydrazide moiety are potential sites for protonation/deprotonation. An estimated pKa would be crucial for designing pH-dependent solubility studies. Based on the pKa of similar pyrazole structures, we can anticipate at least one pKa value in the acidic range. For the purpose of this guide, we will operate under the assumption that the molecule is ionizable and requires solubility testing across a pH range.
Foundational Pillar: Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For this compound, a molecule with both polar (nitro, carbohydrazide) and aromatic (pyrazole) features, its solubility is expected to be highly dependent on the solvent system.
The "Why": Choosing the Right Solubility Assay
We will focus on determining the thermodynamic equilibrium solubility , as this represents the true saturation point of the compound in a given solvent and is the most relevant value for pre-formulation and formulation development.[8] The Saturation Shake-Flask Method is the gold standard for this determination due to its reliability and direct measurement of the equilibrium state.[9][10][11]
Experimental Protocol: Equilibrium Solubility Determination
This protocol is designed to determine the aqueous solubility of this compound across a physiologically relevant pH range.
Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.
Materials:
-
This compound (solid, pure)
-
Buffer solutions: pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Validated HPLC method for quantification
-
pH meter
Step-by-Step Methodology:
-
Preparation: Add an excess of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the different buffer solutions. "Excess" means that undissolved solid should be clearly visible after the equilibration period.
-
Equilibration: Place the sealed vials in an orbital shaker set to a constant temperature (typically 37°C for physiological relevance) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: After equilibration, allow the suspensions to stand for a short period to allow for sedimentation. Then, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully pipette an aliquot of the clear supernatant. Immediately dilute the aliquot with the mobile phase of the HPLC method to prevent precipitation upon cooling.
-
Quantification: Analyze the diluted samples using a validated stability-indicating HPLC method to determine the concentration of dissolved this compound.
-
pH Measurement: Measure the pH of the remaining supernatant in each vial to confirm the final pH of the solution.
Data Presentation: Summarizing Solubility Data
The results of the solubility studies should be presented in a clear and concise table.
| pH of Buffer | Initial pH | Final pH | Equilibration Time (hours) | Temperature (°C) | Solubility (mg/mL) |
| 1.2 | 48 | 37 | [Experimental Value] | ||
| 4.5 | 48 | 37 | [Experimental Value] | ||
| 6.8 | 48 | 37 | [Experimental Value] |
Visualizing the Workflow
Caption: Workflow for Equilibrium Solubility Determination.
The Second Pillar: Stability Assessment through Forced Degradation
Forced degradation studies are a regulatory requirement and a critical tool for understanding the intrinsic stability of a drug substance.[12] These studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[3][4] For this compound, we must consider the lability of the nitro group and the hydrazide linkage.
Causality in Stress Condition Selection
The choice of stress conditions is dictated by ICH guidelines and the chemical nature of the molecule. The goal is to achieve a target degradation of 5-20%.[4][13]
-
Acid and Base Hydrolysis: To challenge the hydrazide bond, which is susceptible to hydrolysis.
-
Oxidation: The hydrazinyl group is prone to oxidation.[14]
-
Thermal Stress: To assess the molecule's stability at elevated temperatures.
-
Photostability: To determine if the molecule is sensitive to light, a common issue for nitroaromatic compounds.
Experimental Protocol: Forced Degradation Studies
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Validated stability-indicating HPLC method
-
Photostability chamber
-
Oven
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol if solubility is low).
-
Acid Hydrolysis: Mix the drug solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C). Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize, and dilute for HPLC analysis.
-
Base Hydrolysis: Mix the drug solution with 0.1 M NaOH and maintain at room temperature or slightly elevated temperature. Sample as described for acid hydrolysis.
-
Oxidative Degradation: Mix the drug solution with 3% H₂O₂ and keep at room temperature. Protect from light. Sample at various time points.
-
Thermal Degradation: Store the solid drug substance and a solution of the drug in an oven at an elevated temperature (e.g., 70°C). Analyze at set intervals.
-
Photolytic Degradation: Expose the solid drug and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method. The method must be able to separate the parent compound from all degradation products.
Data Presentation: Summarizing Degradation Data
| Stress Condition | Time (hours) | % Assay of Parent Compound | % Degradation | Number of Degradants |
| 0.1 M HCl, 60°C | 24 | [Value] | [Value] | [Value] |
| 0.1 M NaOH, RT | 24 | [Value] | [Value] | [Value] |
| 3% H₂O₂, RT | 24 | [Value] | [Value] | [Value] |
| Thermal (70°C, solid) | 48 | [Value] | [Value] | [Value] |
| Photolytic | - | [Value] | [Value] | [Value] |
Visualizing the Degradation Pathways
Caption: Potential Degradation Pathways.
The Analytical Backbone: Stability-Indicating HPLC Method
A robust, validated stability-indicating HPLC method is essential for both solubility and stability studies.[15][16][17] This method must be able to accurately quantify this compound in the presence of its impurities and degradation products.
Protocol: Development of a Stability-Indicating RP-HPLC Method
Objective: To develop and validate a reverse-phase HPLC method for the quantification of this compound and its degradation products.
Chromatographic Conditions (A Starting Point):
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV-Vis Diode Array Detector (DAD) at a suitable wavelength |
| Injection Volume | 10 µL |
Method Development and Validation:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a dilute solution with a UV-Vis spectrophotometer.
-
Method Optimization: Inject the parent compound and stressed samples to optimize the mobile phase composition and gradient to achieve adequate separation of all peaks.
-
Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is confirmed by analyzing the forced degradation samples.
-
Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Conclusion: Synthesizing Data for a Comprehensive Profile
This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. By adhering to the principles of scientific integrity and employing the detailed methodologies outlined, researchers can generate the critical data necessary to advance the development of this promising compound. The synergy between solubility and stability data, underpinned by a validated analytical method, will provide a clear path forward for formulation design and regulatory submissions.
References
-
How do you perform the shake flask method to determine solubility? (2017, April 27). Quora. Retrieved from [Link]
-
Physico-chemical properties of the designed pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12). ResearchGate. Retrieved from [Link]
- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
-
How to approach a forced degradation study. (n.d.). SGS. Retrieved from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]
-
How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025, November 26). ResolveMass. Retrieved from [Link]
- dos Santos, F. A., de Santana, F. C. M., & de Almeida, J. F. L. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 26(11), 3299.
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Element. Retrieved from [Link]
- Singh, D., & Sharma, K. (2022). Biodegradation of p-Nitroaniline by a Novel Bacterial Strain Pseudomonas sp. DL17. Environmental Analysis Health and Toxicology, 37(1), e2022001.
- Shevelev, S., Dalinger, I., Kanishchev, M., Ugrak, B., & Fajnzilberg, A. (1993). Nitropyrazoles: 1. Synthesis, transformations, and physicochemical properties of nitro derivatives of 1H,4H-pyrazolo[4,3-c]pyrazole. Russian Chemical Bulletin, 42(6), 1014-1020.
-
Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. (2025, August 10). ResearchGate. Retrieved from [Link]
- Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
-
Stability indicating HPLC method development - a review. (2025, August 10). ResearchGate. Retrieved from [Link]
- Pronko, P. S., & Cederbaum, A. I. (1992). Increased oxidation of p-nitrophenol and aniline by intact hepatocytes isolated from pyrazole-treated rats. Drug Metabolism and Disposition, 20(5), 725-731.
- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
-
Solubility of 4-nitrophthalimide in (methanol, ethanol, or acetone) + N,N-dimethylformamide mixed solvents at temperatures from 273.15 K to 323.15 K. (2025, August 7). ResearchGate. Retrieved from [Link]
- Vladimirova, S., Zlateva, T., & Yovkova, V. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 139-145.
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 297149-33-8 [smolecule.com]
- 3. onyxipca.com [onyxipca.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. :: Environmental Analysis Health and Toxicology [eaht.org]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 8. enamine.net [enamine.net]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. resolvemass.ca [resolvemass.ca]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. ijtsrd.com [ijtsrd.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-nitro-1H-pyrazole-3-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 5-nitro-1H-pyrazole-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The synthetic strategy is a robust two-step process commencing with the synthesis of the key intermediate, ethyl 5-nitro-1H-pyrazole-3-carboxylate, followed by its conversion to the target carbohydrazide. This guide offers detailed, step-by-step protocols, mechanistic insights, safety precautions, and characterization data to ensure a reproducible and safe laboratory synthesis.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The incorporation of a nitro group and a carbohydrazide moiety into the pyrazole scaffold can further enhance its pharmacological profile, making this compound a molecule of considerable interest for drug discovery and development. The carbohydrazide functional group serves as a versatile handle for the synthesis of more complex molecular architectures through reactions such as condensations[2]. This application note provides a detailed protocol for the synthesis of this valuable building block.
Overall Synthetic Strategy
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves a Claisen condensation reaction to form a β-dicarbonyl intermediate, which then undergoes a cyclocondensation reaction with hydrazine to form the pyrazole ring of ethyl 5-nitro-1H-pyrazole-3-carboxylate. The second step is the hydrazinolysis of the ethyl ester to yield the final product, this compound.
Sources
Application Notes & Protocols: Leveraging 5-nitro-1H-pyrazole-3-carbohydrazide for Anticancer Drug Discovery
Abstract
The pyrazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2] Its metabolic stability and versatile nature allow for the synthesis of derivatives with a wide range of pharmacological activities, including significant potential as anticancer agents.[3][4][5] This document provides a comprehensive guide for researchers on the utilization of a specific derivative, 5-nitro-1H-pyrazole-3-carbohydrazide, in the preclinical stages of anticancer drug discovery. We present the scientific rationale, a detailed synthetic protocol, and robust methodologies for in vitro evaluation of its cytotoxic and mechanistic properties. These protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility.
Introduction and Rationale
The relentless pursuit of novel anticancer agents has led researchers to explore diverse chemical scaffolds. Pyrazole derivatives have emerged as a particularly fruitful area of investigation, with numerous compounds demonstrating the ability to interact with key oncogenic targets such as protein kinases (e.g., EGFR, CDK), tubulin, and DNA.[5][6] The carbohydrazide moiety is a known pharmacophore that can serve as a versatile building block for synthesizing various heterocyclic compounds and is present in molecules with demonstrated antitumor activities.[7][8]
The subject of this guide, this compound, combines three key structural features:
-
The Pyrazole Core: A stable heterocyclic ring known to be a key component in many kinase inhibitors.[9]
-
The Carbohydrazide Group: A functional group that can form hydrogen bonds and participate in various biological interactions, and is found in derivatives with anticancer properties.[7][10]
-
The Nitro Group: An electron-withdrawing group that can modulate the electronic properties of the molecule, potentially enhancing its binding affinity to biological targets and is present in various bioactive molecules.[11]
This unique combination suggests that this compound is a compelling candidate for screening as a novel anticancer agent. This guide outlines the foundational steps for its synthesis and subsequent biological evaluation.
Synthesis and Characterization
A reliable and reproducible synthesis is the first critical step in evaluating any new chemical entity. The synthesis of this compound can be achieved from its corresponding carboxylic acid.[11]
Protocol 2.1: Synthesis of this compound
Principle: This protocol describes the conversion of a carboxylic acid to a carbohydrazide via reaction with hydrazine hydrate. This is a standard and efficient method for this functional group transformation.
Materials:
-
5-nitro-1H-pyrazole-3-carboxylic acid[12]
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
-
Deionized water
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, suspend 10 mmol of 5-nitro-1H-pyrazole-3-carboxylic acid in 50 mL of absolute ethanol.
-
Reagent Addition: While stirring, add 20 mmol (a 2-fold molar excess) of hydrazine hydrate to the suspension.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Scientific Rationale: Heating under reflux accelerates the reaction rate without loss of solvent. The excess hydrazine hydrate ensures the complete conversion of the starting material.
-
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, will typically precipitate out of the solution as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any unreacted hydrazine hydrate and other water-soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.
-
Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. The IR spectrum should show characteristic N-H stretching vibrations for the hydrazide group in the 3200-3500 cm⁻¹ region.[11]
In Vitro Anticancer Evaluation: Core Assays
The initial phase of biological testing involves assessing the compound's effect on cancer cells in culture. The following protocols outline a logical workflow for determining cytotoxicity and elucidating the preliminary mechanism of action.
Caption: Experimental workflow for in vitro evaluation.
Protocol 3.1: MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.[13]
Materials:
-
Cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT-116 - colon)[14]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]
-
96-well flat-bottom plates
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring >90% viability. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the diluted compounds to the respective wells. Add medium with DMSO for the vehicle control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Scientific Rationale: A 72-hour incubation period allows for multiple cell doublings, providing a sufficient window to observe significant antiproliferative or cytotoxic effects.
-
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully aspirate the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Data Presentation (Hypothetical Results):
| Compound | Cell Line | IC50 (µM) ± SD |
| This compound | A549 | 8.5 ± 0.7 |
| MCF-7 | 12.3 ± 1.1 | |
| HCT-116 | 7.9 ± 0.5 | |
| Doxorubicin (Positive Control) | A549 | 0.2 ± 0.03 |
| MCF-7 | 0.15 ± 0.02 | |
| HCT-116 | 0.25 ± 0.04 |
Protocol 3.2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells.[17] Propidium Iodide (PI) is a DNA-binding dye that cannot cross the membrane of live or early apoptotic cells, thus it only stains late apoptotic and necrotic cells where membrane integrity is lost.[16][17]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)[18]
-
Treated and untreated cells
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach gently using a non-enzymatic method like EDTA to preserve membrane integrity.[16] Centrifuge all cells at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.[18]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[19]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16][20]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18][19]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.
Protocol 3.3: Cell Cycle Analysis by Propidium Iodide Staining
Principle: This method quantifies the DNA content within a cell population to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[21] PI is a fluorescent dye that stoichiometrically intercalates with DNA, meaning its fluorescence intensity is directly proportional to the amount of DNA.[22] Flow cytometry is used to measure the fluorescence of a large population of individual cells. Cell cycle arrest at a specific phase can be a hallmark of anticancer drug activity.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol[23]
-
PBS
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI with 100 µg/mL RNase A in PBS)[22][24]
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells. Centrifuge at 300 x g for 5 minutes and wash twice with PBS.[22][24]
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[22]
-
Scientific Rationale: Dropwise addition of ethanol while vortexing prevents cell clumping and ensures uniform fixation. Fixation permeabilizes the cell membrane, allowing PI to enter and stain the DNA.
-
-
Storage/Incubation: Incubate on ice for at least 30 minutes.[23] Cells can be stored at 4°C in ethanol for several weeks.[24]
-
Washing: Centrifuge the fixed cells (a higher speed may be needed) and wash twice with PBS to remove the ethanol.[22]
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Scientific Rationale: RNase A is crucial to degrade any RNA in the cells, ensuring that PI only binds to DNA for accurate cell cycle analysis.[24]
-
-
Incubation: Incubate at room temperature for 10-30 minutes in the dark.[22][25]
-
Analysis: Analyze the samples by flow cytometry, collecting at least 10,000 events. Use a linear scale for PI fluorescence and appropriate gating to exclude doublets.[23] The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Hypothetical signaling pathway inhibited by the compound.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the initial preclinical evaluation of this compound as a potential anticancer agent. Positive results from these in vitro assays—specifically, potent sub-micromolar cytotoxicity, induction of apoptosis, and cell cycle arrest—would provide a strong rationale for advancing the compound to more complex studies. Future work could include target identification studies (e.g., kinase profiling assays), investigation of effects on other cancer hallmarks, and eventual progression to in vivo efficacy studies using animal models. The versatility of the pyrazole scaffold continues to make it a high-priority structure in the ongoing search for novel and more effective cancer therapies.[3]
References
-
University of Padua. Cell Cycle Analysis by Propidium Iodide Staining . Flow Cytometry and Cell Sorting Facility, Department of Pharmacological Sciences. [Link]
-
MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies . MDPI. [Link]
-
University College London. Cell Cycle Analysis by Propidium Iodide Staining . UCL. [Link]
-
Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection . Boster Bio. [Link]
-
University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide . Flow Cytometry Core Facility. [Link]
-
Current Medicinal Chemistry. Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors . Bentham Science. [Link]
-
PMC. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents . PubMed Central. [Link]
-
PMC. Pyrazole: an emerging privileged scaffold in drug discovery . PubMed Central. [Link]
-
Taylor & Francis Online. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery . Taylor & Francis Online. [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry . Bio-Techne. [Link]
-
PMC. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest . PubMed Central. [Link]
-
SRR Publications. Pyrazoles as anticancer agents: Recent advances . SRR Publications. [Link]
-
International Journal of Molecular Sciences. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents . MDPI. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation . Roche. [Link]
-
International Journal of Pharmaceutical Sciences. Review: Anticancer Activity Of Pyrazole . ijpsnonline.com. [Link]
-
OUCI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents . OUCI. [Link]
-
Checkpoint Lab. MTT Cell Assay Protocol . txch.org. [Link]
-
RSC Publishing. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques . RSC Publishing. [Link]
-
PMC. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents . PubMed Central. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-Nitro-1H-Pyrazole-3-Carboxylic Acid in Modern Pharmaceutical Synthesis . Inno Pharmachem. [Link]
-
ResearchGate. Synthesis, spectroscopic and DFT studies of 5-methyl-1H-pyrazole-3-carbohydrazide N-glycoside as potential anti-diabetic and antioxidant agent . ResearchGate. [Link]
-
PubMed. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives . PubMed. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 7. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buy this compound | 297149-33-8 [smolecule.com]
- 12. nbinno.com [nbinno.com]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. srrjournals.com [srrjournals.com]
- 15. atcc.org [atcc.org]
- 16. bosterbio.com [bosterbio.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. Annexin V-FITC Kit Protocol [hellobio.com]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 23. ucl.ac.uk [ucl.ac.uk]
- 24. vet.cornell.edu [vet.cornell.edu]
- 25. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Application Notes and Protocols for 5-nitro-1H-pyrazole-3-carbohydrazide in Antimicrobial Research
Introduction: The Emerging Potential of 5-nitro-1H-pyrazole-3-carbohydrazide
The relentless rise of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds for the development of new therapeutic agents.[1][2] Among the heterocyclic compounds, pyrazole derivatives have garnered significant attention due to their wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][3][4] The this compound is a molecule of particular interest, combining the established bioactivity of the pyrazole nucleus with a carbohydrazide moiety and a nitro group. The carbohydrazide group serves as a versatile pharmacophore, often enhancing the biological activity of the parent molecule, while the nitro group is a known feature in several potent antimicrobial compounds, contributing to their mechanism of action.[5][6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in antimicrobial research. This document outlines detailed protocols for the synthesis of its derivatives, antimicrobial susceptibility testing, and elucidating its potential mechanism of action, grounded in established methodologies for analogous compounds.
Chemical Profile and Synthesis
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₄H₅N₅O₃
-
Molecular Weight: 171.12 g/mol
-
CAS Number: 297149-33-8
The synthesis of this compound typically involves a multi-step process commencing with the nitration of a pyrazole precursor followed by the conversion of a carboxyl group to a carbohydrazide. For the purpose of exploring structure-activity relationships (SAR), the carbohydrazide moiety offers a convenient handle for the synthesis of a diverse library of hydrazone derivatives.
Protocol 1: Synthesis of Hydrazone Derivatives of this compound
This protocol describes the condensation reaction between this compound and various aromatic aldehydes to generate a library of N'-arylmethylene-5-nitro-1H-pyrazole-3-carbohydrazides.
Rationale: The formation of hydrazones is a well-established method to explore the chemical space around a lead compound. The resulting derivatives often exhibit enhanced biological activity due to increased lipophilicity and the introduction of additional pharmacophoric features from the aldehyde component.[5][8][9]
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-hydroxybenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Reflux apparatus
-
Thin Layer Chromatography (TLC) plates
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of this compound in 20 mL of absolute ethanol.
-
Add 1 mmol of the desired substituted aromatic aldehyde to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a condenser and reflux the mixture for 4-6 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure hydrazone derivative.
-
Characterize the synthesized compounds using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Antimicrobial Susceptibility Testing
The initial step in evaluating the antimicrobial potential of this compound and its derivatives is to determine their in vitro activity against a panel of pathogenic microorganisms.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standardized and widely accepted technique.[10][11]
Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This quantitative measure is crucial for comparing the potency of different compounds and for understanding their spectrum of activity.
Materials:
-
This compound or its derivatives
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of the test compound in DMSO (e.g., at 10 mg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth to each well of a 96-well plate.
-
Serial Dilutions: Add 100 µL of the compound's stock solution to the first well of a row. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. The last well serves as a growth control (no compound).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.
-
Inoculation: Add 100 µL of the prepared inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism. This can be confirmed by measuring the optical density at 600 nm.
Data Presentation:
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Hydrazone Derivative 1 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Hydrazone Derivative 2 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Ciprofloxacin | [Reference Value] | [Reference Value] | N/A |
| Fluconazole | N/A | N/A | [Reference Value] |
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Rationale: While MIC indicates growth inhibition (static effect), the MBC or MFC reveals the concentration at which the compound is lethal to the microorganism (cidal effect).
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates under the same conditions as for the MIC assay.
-
The MBC/MFC is the lowest concentration from the MIC assay that results in no microbial growth on the agar plate.
Investigating the Mechanism of Action
Understanding how a novel antimicrobial agent works is a critical step in its development. For pyrazole derivatives, several mechanisms have been proposed, including disruption of the cell wall, inhibition of nucleic acid synthesis, and interference with essential enzymes.[2]
Workflow for Mechanism of Action Studies
Caption: Workflow for elucidating the antimicrobial mechanism of action.
Potential Mechanisms for Nitropyrazoles
The presence of the nitro group in this compound is significant. In many known nitroheterocyclic drugs, the nitro group is reduced within the microbial cell to form reactive nitroso and hydroxylamine intermediates. These reactive species can then damage cellular macromolecules, including DNA, leading to cell death. This is a plausible mechanism to investigate for this class of compounds.
Caption: Proposed mechanism of action for nitropyrazole compounds.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel antimicrobial agents. The synthetic accessibility of its hydrazone derivatives allows for extensive structure-activity relationship studies. The protocols outlined in these application notes provide a robust framework for the systematic evaluation of this compound and its analogues. Future research should focus on expanding the library of derivatives, conducting in-depth mechanistic studies, and evaluating the in vivo efficacy and toxicity of the most potent compounds. The integration of computational methods, such as molecular docking, can further aid in the rational design of next-generation pyrazole-based antimicrobials.[4][12]
References
-
Günay, N. S., Çapan, G., Ulusoy, N., Ergenç, N., Ötük, G. O., & Kaya, D. (1999). 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents. Il Farmaco, 54(11-12), 826–831. Available at: [Link]
-
Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389. Available at: [Link]
-
Shawali, A. S., & El-Sonbati, A. Z. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(11), 2959. Available at: [Link]
-
Popiołek, Ł., & Biernasiuk, A. (2017). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 22(8), 1303. Available at: [Link]
-
Saini, R. K., Joshi, Y. C., Kumari, N., Baloda, U., & Prami. (2007). Synthesis and Antimicrobial Screening of Novel 1H-Pyrazole Derivatives from 1,3-Diketones. Oriental Journal of Chemistry, 23(1). Available at: [Link]
-
Günay, N. S., Çapan, G., Ulusoy, N., Ergenç, N., Ötük, G. O., & Kaya, D. (1999). 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents. Il Farmaco, 54(11-12), 826–831. Available at: [Link]
-
Karad, M. N., & Baseer, M. A. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Journal of Health and Allied Sciences NU, 10(4), 1-7. Available at: [Link]
-
Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. ResearchGate. Available at: [Link]
-
Nawrot-Modranka, J., Nawrocka, M., & Pernak, J. (2013). Synthesis and evaluation of antimicrobial activity of hydrazones derived from 3-oxido-1H-imidazole-4-carbohydrazides. European Journal of Medicinal Chemistry, 69, 547-556. Available at: [Link]
-
Borik, R. M. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2465. Available at: [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2021). Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. Molecules, 26(21), 6563. Available at: [Link]
-
Tok, F., Bayrak, İ. R., Karakaraman, E., Soysal, İ., & Koçyiğit-Kaymakçıoğlu, B. (2024). The MIC values of pyrazolines against bacterial strains. ResearchGate. Available at: [Link]
-
Ullah, F., Ayaz, M., & Sadiq, A. (2024). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. ACS Omega, 9(23), 26188–26201. Available at: [Link]
-
Islam, M. R., Ali, M. A., & Hamid, M. A. (2022). Efficient Antibacterial/Antifungal Activities: Synthesis, Molecular Docking, Molecular Dynamics, Pharmacokinetic, and Binding Free Energy of Galactopyranoside Derivatives. Molecules, 27(19), 6524. Available at: [Link]
-
Abdeltawab, A. A., & El-Mekabaty, A. (2022). The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. ResearchGate. Available at: [Link]
-
El-Gendy, A. A., & El-Sayed, W. M. (2023). Minimal inhibitory concentrations (MIC, lg/mL) of the synthesized compounds against some fungal strains. ResearchGate. Available at: [Link]
-
Rejmund, M., Sanna, V., & Carta, A. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Molecules, 27(17), 5437. Available at: [Link]
-
Kumar, A., & Kumar, R. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-363. Available at: [Link]
-
Sanna, V., & Carta, A. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2292. Available at: [Link]
-
Khan, K. M., Salar, U., Tauseef, S., Miana, G. A., Yousuf, S., Naz, F., ... & Perveen, S. (2016). 5-Nitroimidazole Derivatives and their Antimicrobial Activity. Journal of the Chemical Society of Pakistan, 38(2), 258-265. Available at: [Link]
-
Al-Hourani, B. J., Al-Adham, I. S. I., & Al-Zereini, W. A. (2019). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Trade Science Inc.. Available at: [Link]
-
Al-Ghamdi, A. M. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 391-398. Available at: [Link]
Sources
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. mdpi.com [mdpi.com]
- 6. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Efficient Antibacterial/Antifungal Activities: Synthesis, Molecular Docking, Molecular Dynamics, Pharmacokinetic, and Binding Free Energy of Galactopyranoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
development of anti-inflammatory agents from pyrazole carbohydrazides
Application Notes & Protocols
Topic: Development of Novel Anti-Inflammatory Agents from Pyrazole Carbohydrazides: A Methodological Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, a core structural motif found in numerous clinically successful drugs.[1][4] Its most notable representative in the anti-inflammatory space is Celecoxib, a selective COX-2 inhibitor that validates the therapeutic potential of this heterocycle.[1][5] Building upon this foundation, pyrazole carbohydrazide derivatives have emerged as a particularly promising class of compounds. The carbohydrazide moiety (-CONHNH2) offers a versatile synthetic handle and introduces additional hydrogen bonding capabilities, which can be crucial for potent and selective interactions with biological targets.[6]
This guide provides a comprehensive framework for the rational design, synthesis, and biological evaluation of novel pyrazole carbohydrazide-based anti-inflammatory agents. It is designed to be a practical resource, combining theoretical rationale with detailed, field-proven protocols to empower researchers in their drug discovery efforts.
Section 1: Rationale and Key Molecular Targets
The development of targeted anti-inflammatory agents requires a deep understanding of the underlying molecular pathways. Pyrazole carbohydrazides exert their effects by modulating key enzymatic and signaling cascades that propagate the inflammatory response.
Cyclooxygenase (COX) Inhibition
The primary mechanism for many pyrazole-based anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid into prostaglandins—potent mediators of pain, fever, and inflammation.[7][8] There are two main isoforms:
-
COX-2: An inducible enzyme whose expression is dramatically upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is responsible for producing the prostaglandins that mediate inflammation and pain.[1][9]
The core strategic goal is to design molecules that selectively inhibit COX-2 over COX-1. This selectivity is expected to retain anti-inflammatory efficacy while minimizing gastric toxicity.[5] The structural features of pyrazole carbohydrazides can be optimized to fit preferentially into the slightly larger and more flexible active site of the COX-2 enzyme.[10]
Modulation of Pro-Inflammatory Signaling Pathways
Beyond direct enzyme inhibition, a sophisticated anti-inflammatory strategy involves disrupting the signaling pathways that orchestrate the production of inflammatory mediators. Two such critical pathways are NF-κB and p38 MAPK.
Nuclear Factor-kappa B (NF-κB) Signaling
NF-κB is a master transcription factor that controls the expression of a multitude of pro-inflammatory genes, including those for COX-2, tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β).[2][11] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli (like Lipopolysaccharide, LPS) trigger a kinase cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of target genes.[11] Inhibiting this pathway can profoundly suppress the inflammatory response at its source.[12]
Caption: The NF-κB signaling cascade and point of inhibition.
p38 Mitogen-Activated Protein Kinase (p38 MAPK) Pathway
The p38 MAPK pathway is another crucial signaling cassette that responds to environmental stress and inflammatory cytokines.[][14] Activation of this pathway leads to the phosphorylation of various downstream targets, ultimately resulting in the increased synthesis and release of pro-inflammatory cytokines like TNF-α and IL-1β.[15][16] Therefore, inhibitors of p38 MAPK can serve as potent anti-inflammatory agents by blocking cytokine production.[][17] Several pyrazole-containing compounds have been investigated as p38 MAPK inhibitors.[4]
Caption: The p38 MAPK signaling cascade and point of inhibition.
Section 2: Synthetic Strategy and Protocol
The synthesis of pyrazole carbohydrazides is typically straightforward, making this scaffold attractive for generating chemical libraries for screening. The most common and reliable method is a variation of the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1]
Caption: General workflow for synthesis and purification.
Protocol 2.1: Two-Step Synthesis of 3-Methyl-5-phenyl-1H-pyrazole-4-carbohydrazide
This protocol describes a representative synthesis starting from ethyl benzoylpyruvate.
Step 1: Synthesis of Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate
-
Rationale: This step forms the core pyrazole ring via a cyclocondensation reaction. Acetic acid serves as a catalyst.
-
Materials:
-
Ethyl benzoylpyruvate (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Glacial Acetic Acid
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl benzoylpyruvate in ethanol.
-
Add a catalytic amount of glacial acetic acid (approx. 5-10 drops).
-
Add hydrazine hydrate dropwise to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.
-
Step 2: Synthesis of 3-Methyl-5-phenyl-1H-pyrazole-4-carbohydrazide
-
Rationale: This is a hydrazinolysis reaction where the highly nucleophilic hydrazine hydrate attacks the ester carbonyl, displacing ethanol to form the more stable carbohydrazide. The large excess of hydrazine hydrate also serves as the solvent.
-
Materials:
-
Ethyl 3-methyl-5-phenyl-1H-pyrazole-4-carboxylate (from Step 1, 1.0 eq)
-
Hydrazine hydrate (10-15 eq)
-
-
Procedure:
-
In a round-bottom flask, add the pyrazole ester from Step 1.
-
Add an excess of hydrazine hydrate.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. Monitor by TLC until the starting ester spot has disappeared.
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker of ice-cold water with stirring. A white solid should precipitate.
-
Filter the precipitate, wash thoroughly with cold water to remove excess hydrazine, and dry under vacuum.
-
The final product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
-
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Section 3: In Vitro Evaluation Protocols
An effective in vitro screening cascade is essential to identify and prioritize compounds for further development. This typically begins with target-based enzymatic assays followed by cell-based assays to assess activity in a more biologically relevant context.
Protocol 3.1: COX-1/COX-2 Inhibition Assay (Fluorometric)
-
Rationale: This assay directly measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2, allowing for the determination of potency (IC₅₀) and selectivity.
-
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) (fluorogenic probe)
-
Test compounds and reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well black microplates
-
Fluorometric plate reader (Ex/Em = 535/590 nm)
-
-
Procedure:
-
Prepare serial dilutions of test compounds in DMSO.
-
In a 96-well plate, add assay buffer, heme, and the enzyme (COX-1 or COX-2 in separate wells).
-
Add the test compounds or reference inhibitors to the appropriate wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
To initiate the reaction, add a solution containing arachidonic acid and the ADHP probe.
-
Immediately read the fluorescence intensity kinetically for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of fluorescence vs. time).
-
Normalize the data to vehicle control (100% activity) and a fully inhibited control (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Calculate the COX-2 Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.
-
Protocol 3.2: Cellular Anti-Inflammatory Assay in LPS-Stimulated Macrophages
-
Rationale: This assay evaluates the ability of compounds to suppress the production of key inflammatory mediators in a relevant immune cell type (macrophages) following a pathogenic stimulus (LPS).[18][19]
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM media with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent Kit (for Nitric Oxide measurement)
-
ELISA Kits for TNF-α and IL-6
-
MTT or similar cytotoxicity assay kit
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁵ cells/mL and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the pyrazole carbohydrazide derivatives for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
Inflammatory Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control group. Incubate for 20-24 hours.
-
Cytotoxicity Assessment: In a parallel plate, perform an MTT assay to ensure the observed effects are not due to cell death.
-
Mediator Quantification:
-
Nitric Oxide (NO): Collect 50 µL of the cell culture supernatant. Use the Griess Reagent assay according to the manufacturer's protocol to measure the concentration of nitrite, a stable product of NO.
-
Cytokines (TNF-α, IL-6): Collect the remaining supernatant and perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.[20][21]
-
-
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the LPS-stimulated vehicle control.
| Compound ID | Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 SI | NO Inhibition (%) @ 10 µM | TNF-α Inhibition (%) @ 10 µM | IL-6 Inhibition (%) @ 10 µM |
| Lead-1 | [Structure] | >50 | 0.15 | >333 | 85% | 78% | 92% |
| Lead-2 | [Structure] | 25.3 | 0.52 | 48.7 | 65% | 55% | 71% |
| Celecoxib | (Reference) | 15.2 | 0.04 | 380 | 88% | 81% | 95% |
| Indomethacin | (Reference) | 0.01 | 0.95 | 0.01 | 95% | 90% | 98% |
| A template table for summarizing in vitro screening data. |
Section 4: In Vivo Evaluation Protocol
Compounds that demonstrate promising in vitro potency and selectivity must be evaluated in a whole-organism model to confirm their anti-inflammatory efficacy. The carrageenan-induced paw edema model is the industry standard for assessing acute inflammation.[22][23]
Protocol 4.1: Carrageenan-Induced Paw Edema in Rats
-
Rationale: Carrageenan is a sulfated polysaccharide that, when injected into the sub-plantar region of a rat's paw, elicits a robust, biphasic, and highly reproducible inflammatory response. This model allows for the assessment of a compound's ability to reduce acute edema formation.[10][24]
-
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v solution in sterile saline)
-
Test compounds and reference drug (e.g., Diclofenac, 10 mg/kg)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose in water)
-
Ptychometer or digital plethysmometer
-
-
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment. Fast them overnight before dosing, with free access to water.
-
Grouping: Divide the rats into groups (n=6 per group):
-
Group 1: Vehicle Control
-
Group 2: Reference Drug (e.g., Diclofenac)
-
Group 3+: Test Compound(s) at various doses
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Dosing: Administer the vehicle, reference drug, or test compounds orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Paw Volume at time 't' - Paw Volume at time 0 .
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100 .
-
| Treatment Group (Dose) | Mean Paw Edema (mL) at 3 hr | % Inhibition at 3 hr |
| Vehicle Control | 0.85 ± 0.07 | - |
| Diclofenac (10 mg/kg) | 0.32 ± 0.04 | 62.4% |
| Test Compound A (20 mg/kg) | 0.41 ± 0.05 | 51.8% |
| Test Compound B (20 mg/kg) | 0.35 ± 0.06 | 58.8% |
| A template table for summarizing in vivo anti-inflammatory data. |
Section 5: Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyrazole carbohydrazide scaffold is key to optimizing potency and selectivity. Based on extensive literature, several guiding principles for SAR can be established.[25][26][27][28]
-
Substituents on Phenyl Rings: Phenyl rings attached to the pyrazole core are common. Electron-withdrawing groups (e.g., -F, -Cl, -SO₂Me) or small alkyl groups (e.g., -CH₃) on these rings often enhance COX-2 selectivity and anti-inflammatory activity.[29] This is exemplified by Celecoxib, which features a p-sulfonamide moiety.
-
N1-Substitution of the Pyrazole Ring: The N1 position of the pyrazole is a critical site for modification. Bulky or aromatic substituents at this position can significantly influence the compound's orientation within the COX active site, often favoring binding to COX-2.
-
The Carbohydrazide Moiety: While often kept constant, this group can be derivatized into hydrazones or other related functionalities. These changes can modulate the compound's physicochemical properties (e.g., solubility, lipophilicity) and introduce new interactions with the target protein.[4][6]
A successful drug discovery campaign will involve the systematic synthesis and evaluation of analog libraries to build a robust SAR model, guiding the design of more potent and selective lead candidates.
Conclusion
Pyrazole carbohydrazides represent a highly tractable and promising scaffold for the development of next-generation anti-inflammatory therapeutics. Their straightforward synthesis allows for rapid library generation, and their inherent structural features are well-suited for achieving potent and selective inhibition of key targets like COX-2 and pro-inflammatory signaling kinases. By employing the systematic and integrated approach outlined in this guide—from rational design and synthesis to multi-tiered in vitro and in vivo evaluation—researchers can efficiently navigate the path from initial concept to a validated lead compound. Future work in this area may focus on developing dual COX/5-LOX inhibitors to provide a broader spectrum of activity or further exploring the modulation of upstream signaling cascades for a more profound anti-inflammatory effect.[1][7]
References
-
Semantic Scholar. Structure-Activity Study on Antiinflammatory Pyrazole Carboxylic Acid Hydrazide Analogs Using Molecular Connectivity Indices. Available from: [Link]
-
Researcher.Life. Pharmacological Potential of p38 MAPK Inhibitors. (2005-01-01). Available from: [Link]
-
Kumari, S., & Gupta, H. From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Available from: [Link]
-
O'Donnell, J., et al. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. International Journal of Molecular Sciences. Available from: [Link]
-
Semantic Scholar. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. Available from: [Link]
-
PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]
-
Osman, E. O., et al. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances. Available from: [Link]
-
ResearchGate. Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022-05-13). Available from: [Link]
-
MDPI. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Available from: [Link]
-
PubMed Central. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Available from: [Link]
-
PubMed Central. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023-01-17). Available from: [Link]
-
PubMed Central. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Available from: [Link]
-
Liu, T., et al. NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available from: [Link]
-
ResearchGate. Some reported pyrazole-containing anti-inflammatory agents. Available from: [Link]
-
ResearchGate. (PDF) Activation of NF-κ B signaling pathway by inflammatory regulators and associated drug discovering. (2025-08-09). Available from: [Link]
-
IJFMR. Synthesis of Pyrazole Derivatives A Review. Available from: [Link]
-
PubMed Central. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Available from: [Link]
-
RSC Publishing. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. Available from: [Link]
-
ResearchGate. (PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2025-10-12). Available from: [Link]
-
MDPI. Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery. Available from: [Link]
-
PubMed. Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024-04-23). Available from: [Link]
-
PubMed Central. Current status of pyrazole and its biological activities. Available from: [Link]
-
PubMed Central. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2. (2020-10-23). Available from: [Link]
-
PubMed. A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. Available from: [Link]
-
PubMed Central. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Available from: [Link]
-
Semantic Scholar. Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. (2015-10-15). Available from: [Link]
-
PubMed Central. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025-11-12). Available from: [Link]
-
PubMed. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. (2024-07-16). Available from: [Link]
-
ResearchGate. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation | Request PDF. (2024-07-16). Available from: [Link]
-
African Journal of Biomedical Research. Anti-Inflammatory Activities of Pyrazole Benzamides: Integrating In Vivo, Molecular Docking, and Dynamics Studies. (2024-10-28). Available from: [Link]
-
ResearchGate. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies | Request PDF. Available from: [Link]
-
Semantic Scholar. Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. (2011-06-07). Available from: [Link]
-
ResearchGate. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. (2025-08-06). Available from: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 24. japsonline.com [japsonline.com]
- 25. semanticscholar.org [semanticscholar.org]
- 26. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Application Notes & Protocols: A Comprehensive Guide to the Vilsmeier-Haack Formylation of Pyrazoles
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the Vilsmeier-Haack reaction, a cornerstone of synthetic chemistry for the functionalization of electron-rich heterocycles. Here, we focus on its application to the pyrazole nucleus, a privileged scaffold in medicinal chemistry. Our objective is to move beyond a simple recitation of steps, offering a narrative grounded in mechanistic understanding and practical, field-tested insights to ensure procedural success and safety.
Strategic Overview: The "Why" of Vilsmeier-Haack for Pyrazoles
The Vilsmeier-Haack reaction is a powerful and cost-effective method for introducing a formyl group (-CHO) onto an electron-rich aromatic system.[1][2] For pyrazoles, this transformation is particularly valuable, yielding pyrazole-4-carbaldehydes which are crucial intermediates in the synthesis of a vast array of biologically active compounds and advanced materials.[3][4] The reaction's elegance lies in its use of common, inexpensive reagents—typically N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)—to generate a mild electrophile capable of reacting with the nucleophilic pyrazole ring.[5][6]
Understanding the regioselectivity is paramount. The formylation of pyrazoles predominantly occurs at the C4 position. This is a direct consequence of the electronic nature of the pyrazole ring, where the C4 position possesses the highest electron density, making it the most susceptible to attack by the electrophilic Vilsmeier reagent. Substituents on the pyrazole ring can influence reactivity; electron-donating groups enhance it, while strong electron-withdrawing groups can impede or prevent the reaction altogether.[7]
The Chemical Machinery: Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through a well-established two-stage mechanism. A thorough understanding of this process is not merely academic; it informs every procedural choice, from reagent handling to work-up.
Stage 1: Formation of the Vilsmeier Reagent The reaction is initiated by the activation of a substituted amide, most commonly DMF, by an acid halide like phosphorus oxychloride.[8] This reaction forms a highly electrophilic chloroiminium ion, the active electrophile known as the Vilsmeier Reagent .[3][9]
Stage 2: Electrophilic Aromatic Substitution and Hydrolysis The electron-rich C4 position of the pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent.[3] This forms an iminium ion intermediate. Subsequent aqueous work-up hydrolyzes this intermediate to liberate the final aldehyde product and a secondary amine byproduct.[9][10]
Caption: The two-stage mechanism of the Vilsmeier-Haack reaction.
The Practitioner's Guide: Materials, Safety, and Protocol
Materials and Reagents
This protocol assumes a standard laboratory setup. All glassware must be rigorously dried (oven or flame-dried) and the reaction conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent decomposition of the moisture-sensitive reagents.[3]
| Category | Item | Purpose |
| Reagents | Pyrazole Substrate | The starting material to be formylated. |
| N,N-Dimethylformamide (DMF), Anhydrous | Reagent and often the solvent. | |
| Phosphorus Oxychloride (POCl₃) | Activating agent for DMF. | |
| Dichloromethane (DCM), Anhydrous | Optional co-solvent. | |
| Saturated Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) Solution | For neutralization during work-up. | |
| Ethyl Acetate (EtOAc) or Dichloromethane (DCM) | Extraction solvent. | |
| Saturated Sodium Chloride Solution (Brine) | To wash the organic layer. | |
| Anhydrous Sodium or Magnesium Sulfate (Na₂SO₄ / MgSO₄) | Drying agent for the organic layer. | |
| Equipment | Round-bottom flasks | Reaction vessel. |
| Magnetic stirrer and stir bars | For agitation. | |
| Ice bath | For temperature control during reagent addition. | |
| Heating mantle or oil bath | For elevated reaction temperatures. | |
| Addition funnel | For controlled, dropwise addition of reagents. | |
| Condenser | For reactions run at elevated temperatures. | |
| Separatory funnel | For liquid-liquid extraction. | |
| Rotary evaporator | For solvent removal. | |
| Thin-Layer Chromatography (TLC) plates and chamber | For reaction monitoring. | |
| Silica gel | For column chromatography purification. |
Critical Safety Precautions
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently and exothermically with water, releasing HCl gas.[3][8] Always handle POCl₃ in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and heavy-duty chemical-resistant gloves.
-
Vilsmeier Reagent: The pre-formed reagent is highly reactive and moisture-sensitive.
-
Quenching: The work-up procedure involves quenching the reaction with ice/water. This is a highly exothermic process due to the hydrolysis of unreacted POCl₃. The procedure must be performed slowly and with extreme caution to manage heat release and prevent uncontrolled boiling.[8]
Step-by-Step Experimental Protocol
This protocol is a general guideline. Optimal conditions, particularly reaction temperature and time, may vary depending on the specific pyrazole substrate's reactivity and must be determined empirically.[11]
Step 1: In Situ Preparation of the Vilsmeier Reagent
-
In a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel, place anhydrous N,N-dimethylformamide (DMF) (e.g., 5-10 equivalents relative to the pyrazole).
-
Place the flask under an inert atmosphere (N₂ or Ar).
-
Cool the DMF to 0 °C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (typically 1.5-2.0 equivalents) dropwise via the addition funnel to the stirred DMF. Crucially, maintain the internal temperature below 5-10 °C throughout the addition. This reaction is exothermic.[3][5]
-
After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of a white, crystalline solid or a thick slurry indicates the successful generation of the Vilsmeier reagent.
Step 2: Formylation of the Pyrazole Substrate
-
Dissolve the pyrazole substrate (1.0 equivalent) in a minimum amount of anhydrous DMF or dichloromethane (DCM).
-
Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Once the addition is complete, the reaction may be stirred at room temperature or heated. For many pyrazoles, heating to between 60 °C and 100 °C is necessary to drive the reaction to completion.[1]
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[3] Periodically take a small aliquot, carefully quench it in a separate vial with a few drops of saturated NaHCO₃ solution, extract with EtOAc, and spot the organic layer on a TLC plate. The reaction is complete when the starting material spot is no longer visible.
Step 3: Reaction Work-up and Product Isolation
-
Once the reaction is complete, cool the mixture back down to room temperature.
-
Prepare a large beaker containing a vigorously stirred mixture of crushed ice.
-
Perform a "reverse quench": Slowly and carefully pour the reaction mixture into the beaker of crushed ice.[8] This will hydrolyze the iminium intermediate to the aldehyde and neutralize excess POCl₃. This step is highly exothermic and must be done with caution in a fume hood.
-
After the addition is complete, continue stirring until all the ice has melted.
-
Carefully neutralize the acidic aqueous solution to a pH of 7-8 by the slow addition of a base, such as saturated sodium bicarbonate solution, sodium carbonate, or dilute sodium hydroxide.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers and wash them sequentially with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
Step 4: Purification
-
The resulting crude solid or oil is typically purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyrazole-4-carbaldehyde.
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier reagent due to moisture.[3]2. Insufficiently reactive pyrazole substrate (e.g., has strong electron-withdrawing groups).[7]3. Reaction temperature too low or time too short. | 1. Ensure all glassware is meticulously dried and use anhydrous solvents. Prepare the reagent fresh and use it immediately.2. For less reactive substrates, increase the excess of the Vilsmeier reagent and/or increase the reaction temperature and time.[11]3. Monitor the reaction by TLC to ensure it has gone to completion before work-up. |
| Complex Mixture of Products | 1. Reaction temperature was too high, causing decomposition.2. Side reactions occurring on other functional groups of the substrate. | 1. Run the reaction at a lower temperature for a longer period.2. Consider protecting sensitive functional groups on the substrate before subjecting it to Vilsmeier-Haack conditions. |
| Difficulty in Product Isolation / Emulsion during Extraction | 1. The formylated pyrazole product may have some water solubility.2. Formation of a stable emulsion during the neutralization/extraction phase. | 1. Saturate the aqueous layer with NaCl (brine) to decrease the polarity and "salt out" the product into the organic layer. Perform multiple extractions.[3]2. Add more brine, allow the mixture to stand, or filter the entire mixture through a pad of Celite to break the emulsion. |
| Violent, Uncontrolled Reaction during Work-up | Failure to adequately cool the reaction mixture before quenching, or adding water/ice too quickly to the reaction mixture. | Always perform a "reverse quench" by adding the reaction mixture slowly to a large excess of vigorously stirred ice.[8] This method provides a large heat sink to dissipate the exothermic energy safely. |
References
-
Kimura, Y. & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]
-
Chahal, R. K., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26639-26685. [Link]
-
Bibliomed. (n.d.). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. [Link]
-
Nain, S., et al. (2023). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Synthesis, 55(18), 2825-2841. [Link]
-
PrepChem. (n.d.). Synthesis of Vilsmeier reagent. PrepChem.com. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
- Google Patents. (2020). WO2020050368A1 - Method for preparing vilsmeier reagent.
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-14. [Link]
-
Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
-
MDPI. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]
-
SAGE Publications. (2005). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Synthetic Communications, 35(5), 316-318. [Link]
-
Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)malonaldehyde and its reactivity. E-Journal of Chemistry, 10(3), 1235-1241. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
Sources
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI [mdpi.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Analysis of 5-nitro-1H-pyrazole-3-carbohydrazide
Introduction: The Analytical Imperative for 5-nitro-1H-pyrazole-3-carbohydrazide
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyrazole ring substituted with a nitro group and a carbohydrazide moiety, suggests a potential for diverse biological activities. Pyrazole derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The nitro group can enhance these activities, while the carbohydrazide functional group serves as a versatile synthetic handle for creating more complex molecules.
Given its potential as a pharmaceutical agent, the development of robust and reliable analytical methods for this compound is paramount. Accurate and precise analytical techniques are essential for ensuring the identity, purity, and stability of the active pharmaceutical ingredient (API) throughout the drug development lifecycle. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods are designed to be foundational for researchers, scientists, and drug development professionals, providing a framework for quality control, stability studies, and structural elucidation.
Part 1: High-Performance Liquid Chromatography (HPLC) Analysis
Expertise & Experience in Method Design:
The selection of an appropriate HPLC method is critical for accurately quantifying this compound and detecting any impurities or degradation products. A reversed-phase HPLC (RP-HPLC) method is proposed here due to the polar nature of the target analyte, imparted by the nitro and carbohydrazide groups. The C18 stationary phase is a versatile and robust choice for retaining and separating a wide range of polar and non-polar compounds.
The mobile phase composition, a gradient of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and resolution. Formic acid helps to suppress the ionization of the acidic N-H protons on the pyrazole ring and the carbohydrazide moiety, leading to sharper, more symmetrical peaks. A gradient elution is employed to ensure that any potential impurities with a wider range of polarities are eluted and detected within a reasonable run time. UV detection is selected based on the presence of the nitroaromatic chromophore, which is expected to have a strong UV absorbance.
Trustworthiness Through a Self-Validating System:
The reliability of this HPLC protocol is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guideline Q2(R2).[1] To establish the method as a self-validating system, it is imperative to perform forced degradation studies. This involves subjecting the analyte to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[2][3] The HPLC method should then be capable of separating the main peak of this compound from all degradation product peaks, thus demonstrating its stability-indicating nature.
HPLC Protocol: Quantification and Purity Assessment
This protocol details a stability-indicating RP-HPLC method for the analysis of this compound.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Quaternary Gradient HPLC with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 1-100 µg/mL.
-
Sample Solution (for Assay): Accurately weigh approximately 25 mg of the this compound sample, transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with the diluent. Further dilute to a final concentration of approximately 50 µg/mL with the diluent.
-
Sample Solution (for Impurities): Prepare a more concentrated sample solution, for example, 500 µg/mL, to ensure the detection of low-level impurities.
3. System Suitability:
Before sample analysis, inject a working standard solution (e.g., 50 µg/mL) six times. The system suitability parameters should meet the following criteria as per USP <621>:[4][5][6]
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
4. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Calculate the concentration of this compound in the samples using the calibration curve. For impurity analysis, express the area of each impurity peak as a percentage of the total peak area.
5. Method Validation (as per ICH Q2(R2)): [1][7]
The method should be validated for the following parameters:
-
Specificity: Demonstrated through forced degradation studies and analysis of a placebo (if in a formulation).
-
Linearity: Assessed over the concentration range of the working standards (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by the recovery of a known amount of analyte spiked into a sample matrix.
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels. The RSD should be within acceptable limits (typically ≤ 2%).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Assessed by making small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Conclusion
The HPLC and NMR protocols detailed in these application notes provide a comprehensive framework for the analytical characterization of this compound. The HPLC method is designed for robust quantification and purity assessment, with a strong emphasis on its validation as a stability-indicating method. The NMR protocol offers a detailed approach to unambiguous structural elucidation. By adhering to these protocols and the principles of scientific integrity and regulatory guidelines, researchers and drug development professionals can ensure the quality, safety, and efficacy of this promising pharmaceutical compound.
References
- Ajani, O. O., et al. (2010). Synthesis and evaluation of some new pyrazole derivatives for antimicrobial activity. Journal of the Serbian Chemical Society, 75(11), 1523-1536.
- Alsante, K. M., et al. (2001). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 48(2-3), 267-296.
- de Oliveira, A. M., et al. (2011). Stability-indicating HPLC method for the determination of pramipexole in the presence of its degradation products.
- Dimmock, J. R., et al. (2000). A review of the development of anticonvulsant compounds containing a hydrazone moiety. Current Pharmaceutical Design, 6(1), 1-28.
- Georgieva, M., et al. (2012).
- Grosjean, S., et al. (1999). Synthesis and antihypertensive activity of new pyrazole derivatives. European Journal of Medicinal Chemistry, 34(11), 939-950.
-
ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF. Available at: [Link]
- Kalia, J., & Ronald, T. R. (2008). A review of the synthesis and biological activity of pyrazole derivatives. Mini-Reviews in Medicinal Chemistry, 8(11), 1143-1156.
- Kovaříková, P., et al. (2006). Synthesis and antitubercular activity of new pyrazole derivatives. Bioorganic & Medicinal Chemistry, 14(10), 3465-3473.
-
ICH. (2022). Q2(R2) Validation of analytical procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]
-
BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Available at: [Link]
- Leal, C., et al. (2012). Development and validation of a stability-indicating HPLC method for the determination of lercanidipine hydrochloride in pharmaceutical formulations. Journal of the Brazilian Chemical Society, 23, 1266-1272.
-
MedCrave. (2016). Forced Degradation Studies. Available at: [Link]
- Richardson, D. R., et al. (1989).
- Shaalan, M. A., & Belal, F. (2010). A stability-indicating HPLC method for the determination of nicorandil in the presence of its degradation products.
- Svirskis, A., et al. (2011).
- Tzankova, D., et al. (2018). Synthesis, in vitro safety and antioxidant activity of new pyrrole hydrazones. Acta Pharmaceutica, 68(4), 431-444.
-
Pharma Guideline. (2018). Forced Degradation Study in Pharmaceuticals. YouTube. Available at: [Link]
- Tzankova, D., et al. (2019a). Synthesis and preliminary antioxidant activity evaluation of new pyrrole based aryl hydrazones.
- Tzankova, D., et al. (2019b). Synthesis, in vitro safety and antioxidant activity of new pyrrole hydrazones. Acta Pharmaceutica, 69(1), 103-115.
- Vaigunda, R. A., et al. (2017). A validated stability-indicating HPLC method for the simultaneous estimation of ofloxacin and satranidazole in pharmaceutical dosage forms. International Journal of Applied Biology and Pharmaceutical Technology, 8(2), 1219-1228.
- Vladimirova, S., et al. (2016). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. Pharmacology, Drug Development & Therapeutics, 1, 1-5.
- Xia, Y., et al. (2008). Synthesis and structure–activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells. European Journal of Medicinal Chemistry, 43(11), 2347-2353.
- Yurttaş, L., et al. (2013). Synthesis and antimicrobial activity of some new hydrazone-bridged thiazole-pyrrole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 830-835.
-
MDPI. (2018). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Available at: [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>?. Available at: [Link]
-
Isotope Science / Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents. Available at: [Link]
-
ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Available at: [Link]
-
Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Available at: [Link]
-
ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Available at: [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Available at: [Link]
Sources
- 1. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes & Protocols: A Comprehensive Guide to Assessing the Cytotoxicity of Pyrazole Derivatives
Introduction: The Significance of Pyrazole Derivatives and the Imperative of Cytotoxicity Assessment
Pyrazole derivatives represent a versatile class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery.[1][2] Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them a focal point of extensive research.[1] As potential therapeutic agents, it is paramount to thoroughly evaluate their cytotoxic effects to determine their safety and efficacy.[3][4] Cytotoxicity assays are crucial tools in this evaluation, providing quantitative data on how these compounds affect cell health and viability.[3][5] This guide offers a detailed methodology for assessing the cytotoxicity of pyrazole derivatives, providing researchers, scientists, and drug development professionals with a robust framework for their investigations.
This document will delve into the principles and detailed protocols for three widely used and complementary cytotoxicity assays: the MTT assay for assessing metabolic activity, the LDH assay for evaluating membrane integrity, and a caspase-3/7 assay for quantifying apoptosis. Understanding the underlying mechanisms of these assays is critical for selecting the appropriate method and for the accurate interpretation of results.
Strategic Approach to Cytotoxicity Assessment of Pyrazole Derivatives
A multi-faceted approach is recommended to comprehensively evaluate the cytotoxic profile of pyrazole derivatives. This involves employing assays that probe different aspects of cellular health, from metabolic function to membrane integrity and the induction of programmed cell death.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Experimental workflow for assessing pyrazole cytotoxicity."
Protocol 1: MTT Assay - Assessing Cell Viability through Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.[5] The principle of this assay lies in the ability of metabolically active cells, specifically their mitochondrial dehydrogenases, to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[6]
Rationale for Use with Pyrazole Derivatives
The MTT assay is an excellent first-line screening tool to determine the concentration-dependent effects of pyrazole derivatives on cell viability. It is a robust and high-throughput method suitable for generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50), a key parameter for quantifying a compound's potency.
Detailed Protocol
Materials:
-
96-well flat-bottom sterile plates
-
Appropriate cancer cell line (e.g., MCF-7, HeLa, A549)[2][7]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Pyrazole derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[8]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole derivatives in the complete culture medium. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the various concentrations of the pyrazole derivatives to the respective wells.
-
Include wells with untreated cells (negative control) and wells with vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The results are typically plotted as cell viability (%) versus compound concentration. The IC50 value, the concentration of the compound that inhibits cell viability by 50%, can then be determined from the dose-response curve.
| Parameter | Recommendation |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Pyrazole Concentration Range | 0.1 µM to 100 µM (or as determined by preliminary range-finding experiments) |
| Incubation Time | 24, 48, or 72 hours |
| MTT Concentration | 0.5 mg/mL (final concentration in well) |
| Solubilizing Agent | DMSO or 20% SDS in 50% DMF |
| Absorbance Wavelength | 570 nm (reference at 630 nm) |
Protocol 2: LDH Assay - Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that measures the activity of LDH released from damaged cells into the culture medium.[10] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable indicator of cell lysis.[10]
Rationale for Use with Pyrazole Derivatives
This assay serves as an important confirmatory test to the MTT assay. While a decrease in metabolic activity (MTT assay) suggests cytotoxicity, it does not distinguish between cell death and a cytostatic effect (inhibition of proliferation). The LDH assay directly measures cell death by quantifying membrane leakage, thus providing a more direct measure of cytotoxicity.
Detailed Protocol
Materials:
-
Cells and pyrazole derivatives prepared as in the MTT assay protocol.
-
LDH cytotoxicity assay kit (commercially available kits from various suppliers are recommended).
-
96-well flat-bottom sterile plates.
-
Microplate reader capable of measuring absorbance at the wavelength specified by the kit (typically around 490 nm).
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with the pyrazole derivatives.
-
It is crucial to set up the following controls:
-
Untreated cells (Spontaneous LDH release): Measures the background LDH release from healthy cells.
-
Lysis control (Maximum LDH release): Cells treated with a lysis solution provided in the kit to induce 100% cell death.[11]
-
Vehicle control: Cells treated with the solvent used to dissolve the pyrazole derivatives.
-
Medium background control: Culture medium without cells.
-
-
-
Collection of Supernatant:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.[12]
-
Carefully transfer a specific volume of the cell-free supernatant (e.g., 50 µL) to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a dye solution.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis
The percentage of cytotoxicity is calculated as follows:
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Protocol 3: Caspase-3/7 Assay - Unveiling the Apoptotic Pathway
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects.[13] Caspases are a family of proteases that play a central role in the execution of apoptosis.[13][14] Caspase-3 and Caspase-7 are key executioner caspases, and their activation is a hallmark of apoptosis.[13][15]
Rationale for Use with Pyrazole Derivatives
Several studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells.[13][16] A caspase-3/7 assay can therefore provide crucial mechanistic insights into how a pyrazole derivative induces cell death. An increase in caspase-3/7 activity strongly suggests that the compound triggers the apoptotic pathway.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Potential mechanisms of pyrazole-induced cytotoxicity."
Detailed Protocol
Materials:
-
Cells and pyrazole derivatives prepared as in the MTT assay protocol.
-
Caspase-Glo® 3/7 Assay kit (or equivalent luminescent or fluorescent assay kit).
-
White-walled 96-well plates suitable for luminescence measurements.
-
Luminometer or a microplate reader with luminescence detection capabilities.
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells in a white-walled 96-well plate.
-
Include appropriate controls: untreated cells, vehicle control, and a positive control for apoptosis induction (e.g., staurosporine).
-
-
Caspase-Glo® 3/7 Reagent Addition:
-
After the desired treatment duration (typically shorter than for viability assays, e.g., 6-24 hours), equilibrate the plate and its contents to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add 100 µL of the reagent to each well.
-
-
Incubation:
-
Gently mix the contents of the wells by shaking the plate on an orbital shaker at a low speed for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis
The results are typically expressed as a fold change in caspase-3/7 activity compared to the untreated control.
Fold Change = (Luminescence of treated cells) / (Luminescence of control cells)
A significant increase in the fold change indicates the induction of apoptosis by the pyrazole derivative.
Self-Validation and Trustworthiness of Protocols
The reliability of these protocols is ensured through the consistent use of appropriate controls. The negative (untreated) and vehicle controls establish the baseline cellular response, while the positive control (for LDH and caspase assays) confirms that the assay system is functioning correctly. Performing each experiment in triplicate and ensuring reproducibility across multiple independent experiments is crucial for generating trustworthy and publishable data.
Conclusion
The systematic application of these well-established cytotoxicity assays provides a robust framework for characterizing the biological activity of novel pyrazole derivatives. By moving from a general assessment of cell viability (MTT) to a direct measure of cell death (LDH) and a mechanistic understanding of the cell death pathway (caspase-3/7), researchers can build a comprehensive profile of their compounds. This detailed understanding is essential for the rational design and development of new, safe, and effective pyrazole-based therapeutic agents.
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Da-Ta Biotech. (n.d.). Cytotoxicity Assays: Measurement Of Cell Death. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
- Al-Ostath, A., et al. (2021).
- Mphahane, N., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 7(12), 10483-10495.
-
Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]
- Al-Hafeeth, E. S., et al. (2024). Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. Journal of Oral Biosciences, 66(2), 100-109.
- Ramirez, C. N., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. Biology, 11(6), 930.
- Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Ramirez, C. N., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 25(14), 7789.
-
International Journal for Multidisciplinary Research. (n.d.). Synthesis of Pyrazole Derivatives A Review. Retrieved from [Link]
-
ResearchGate. (2008). (PDF) Cytotoxicity study of pyrazole derivatives. Retrieved from [Link]
- Mphahane, N., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 7(12), 10483-10495.
- Abubshait, S. A., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 15, 12345-12356.
- Ramirez, C. N., et al. (2024).
-
Bangladesh Journal of Pharmacology. (2008). Cytotoxicity study of pyrazole derivatives. Retrieved from [Link]
- Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (n.d.). Journal of the Iranian Chemical Society.
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Apoptosis induction by caspase-3/7 activity assay detection in MDA-MB-231 cell line after compound treatment against reference drug. Retrieved from [Link]
- MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(1), 123.
-
ResearchGate. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Retrieved from [Link]
-
Semantic Scholar. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. Retrieved from [Link]
-
protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
- cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines mcf7 and mda-mb-231. (n.d.). Journal of Physiology and Pharmacology.
- van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245.
Sources
- 1. ijfmr.com [ijfmr.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. MTT (Assay protocol [protocols.io]
- 9. mdpi.com [mdpi.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 11. tiarisbiosciences.com [tiarisbiosciences.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. jpp.krakow.pl [jpp.krakow.pl]
- 16. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Pyrazole Carbohydrazide Group
Introduction: The Pyrazole Carbohydrazide Scaffold as a Nexus for Chemical Diversity
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "biologically privileged" scaffold due to its presence in numerous FDA-approved drugs and its ability to engage with a wide array of biological targets.[1][2] When functionalized with a carbohydrazide moiety (-CONHNH₂), the pyrazole scaffold is transformed into a highly versatile building block for drug discovery and development.[3] The carbohydrazide group is not merely a passive linker; it is a reactive handle and a key pharmacophoric element, offering rich opportunities for chemical modification.[3][4]
This guide provides an in-depth exploration of the primary techniques for derivatizing the pyrazole carbohydrazide group. We move beyond simple procedural lists to explain the causality behind experimental choices, offering insights to empower researchers in designing novel molecular entities. The protocols described herein are designed to be robust and self-validating, grounded in established chemical principles and supported by authoritative literature.
Core Derivatization Strategy I: Synthesis of Pyrazole-Hydrazones
The condensation of the terminal amino group of the carbohydrazide with aldehydes or ketones to form hydrazones is arguably the most prevalent and fruitful derivatization strategy. This reaction introduces an azomethine (-NHN=CH-) linkage, a well-established pharmacophore known to confer a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7]
Chemical Principle & Rationale
The reaction is a nucleophilic addition-elimination (condensation) process. The terminal -NH₂ group of the carbohydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable hydrazone C=N bond.
Causality of Experimental Choices:
-
Catalyst: The reaction is almost always catalyzed by a small amount of acid (e.g., glacial acetic acid, sulfuric acid).[5][6] The acid protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by the weakly basic hydrazide.
-
Solvent: Alcohols, such as ethanol, are commonly used as they effectively dissolve both reactants and are compatible with the typical reflux temperatures required to drive the dehydration step.[6] For less reactive substrates, a higher boiling point co-solvent like DMF may be employed.[5]
-
Temperature: Heating under reflux is generally necessary to facilitate the elimination of water, pushing the equilibrium towards the product side.
Workflow for Pyrazole-Hydrazone Synthesis
Caption: General experimental workflow for acid-catalyzed hydrazone synthesis.
Protocol 1: General Synthesis of Pyrazole-Hydrazone Derivatives
This protocol provides a generalized procedure for the condensation of a pyrazole carbohydrazide with a carbonyl compound.
Materials:
-
Pyrazole carbohydrazide (1.0 eq)
-
Substituted aldehyde or ketone (1.0 - 1.1 eq)
-
Solvent: Absolute Ethanol
-
Catalyst: Glacial Acetic Acid (2-3 drops) or concentrated H₂SO₄ (catalytic amount)
-
Reaction Vessel: Round-bottom flask with reflux condenser
-
Thin Layer Chromatography (TLC) plate (e.g., silica gel 60 F₂₅₄)
-
Mobile Phase for TLC (e.g., Hexane:Ethyl Acetate, 7:3 v/v)[6]
Procedure:
-
In a round-bottom flask, dissolve the pyrazole carbohydrazide (1.0 eq) and the appropriate aldehyde or ketone (1.0 eq) in a minimal amount of absolute ethanol.[6]
-
To this solution, add 2-3 drops of glacial acetic acid to catalyze the reaction.[6]
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the progress of the reaction periodically using TLC. Spot the reaction mixture against the starting materials. The reaction is considered complete upon the disappearance of the limiting starting material.[6]
-
After completion, allow the reaction mixture to cool to room temperature. Often, the product will precipitate out of the solution.
-
If precipitation occurs, collect the solid product by vacuum filtration.
-
Wash the filtered solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.[6]
-
Dry the product under vacuum.
-
For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol.[6]
-
Characterize the final product using appropriate analytical methods (FT-IR, ¹H NMR, ¹³C NMR, Mass Spectrometry).
Core Derivatization Strategy II: N-Acylation to Form Amides
Acylation of the terminal nitrogen of the carbohydrazide group to form N-acylhydrazides (amides) is another powerful technique to expand the chemical space. This modification directly impacts the electronic and steric properties of the molecule, influencing its hydrogen bonding capabilities and overall lipophilicity, which are critical determinants of biological activity.[8][9]
Chemical Principle & Rationale
This reaction involves the nucleophilic substitution of the terminal -NH₂ group onto an acylating agent, such as an acid chloride or acid anhydride.
Causality of Experimental Choices:
-
Acylating Agent: Acid chlorides are highly reactive and commonly used. Acid anhydrides are a milder alternative.
-
Base: When using an acid chloride, a non-nucleophilic base (e.g., triethylamine, pyridine) is required to act as a scavenger for the hydrochloric acid (HCl) byproduct. This prevents the protonation of the starting carbohydrazide, which would render it non-nucleophilic.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the highly reactive acylating agent.
Diagram: N-Acylation of Pyrazole Carbohydrazide
Caption: General reaction scheme for the N-acylation of a pyrazole carbohydrazide.
Protocol 2: General N-Acylation of Pyrazole Carbohydrazides
Materials:
-
Pyrazole carbohydrazide (1.0 eq)
-
Acid chloride or anhydride (1.0 - 1.1 eq)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Base: Triethylamine (1.1 - 1.2 eq)
-
Reaction Vessel: Round-bottom flask with a magnetic stirrer and nitrogen inlet
Procedure:
-
Dissolve the pyrazole carbohydrazide (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.1 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the acid chloride (1.0 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, dilute HCl solution (e.g., 1N HCl) to remove excess base, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization or column chromatography to yield the pure N-acylhydrazide derivative.
-
Characterize the final product using appropriate analytical methods.
Core Derivatization Strategy III: Cyclization Reactions for Novel Heterocycles
The carbohydrazide moiety is an excellent precursor for constructing new five- or six-membered heterocyclic rings, leading to fused or bi-heterocyclic systems. These more complex and rigid scaffolds can lead to compounds with novel pharmacological profiles by presenting functionalities in a well-defined three-dimensional space.
Chemical Principle & Rationale
By reacting the carbohydrazide with reagents containing two electrophilic centers (or one that can be generated in situ), intramolecular cyclization can be induced. For example, reaction with hydrazine can lead to the formation of pyrazolo[3,4-d]pyridazine systems, which are of significant interest in medicinal chemistry.[10][11]
Causality of Experimental Choices:
-
Cyclizing Agent: The choice of reagent dictates the resulting heterocycle. For instance, hydrazine hydrate is used to form pyridazine rings from appropriate pyrazole dicarbonyl precursors.[10][11] Carbon disulfide can be used to generate thiadiazoles, while cyanogen bromide can lead to oxadiazoles.
-
Reaction Conditions: Conditions are highly specific to the desired transformation and can range from acidic to basic media and require heating to facilitate the final dehydration/aromatization step.
Diagram: Cyclization to a Fused Heterocycle
Caption: Example cyclization of a pyrazole derivative to a pyrazolopyridazine.
Protocol 3: Synthesis of a Pyrazolo[3,4-d]pyridazine-4,7-dione
This protocol is adapted from the cyclocondensation of a pyrazole-3-carboxylic acid derivative with hydrazine, demonstrating the utility of the hydrazide/hydrazine functional group in ring formation.[10][11]
Materials:
-
1-Phenyl-1H-pyrazole-3-carboxylic acid (or its acid chloride) (1.0 eq)
-
Hydrazine hydrate (excess)
-
Solvent: Ethanol or Acetic Acid
-
Reaction Vessel: Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, suspend or dissolve the pyrazole-3-carboxylic acid derivative (1.0 eq) in a suitable solvent like ethanol.
-
Add an excess of hydrazine hydrate to the mixture.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product to obtain the pyrazolo[3,4-d]pyridazine-4,7-dione.
-
Characterize the final product using appropriate analytical methods.
Comparative Summary of Derivatization Techniques
| Technique | Reagents | Key Bond Formed | Common Application | Key Advantages |
| Hydrazone Formation | Aldehydes, Ketones | C=N (Azomethine) | Broad-spectrum bioactivity (antimicrobial, anticancer)[6][7] | Simple reaction, high yields, introduces diverse substituents. |
| N-Acylation | Acid Chlorides, Anhydrides | C-N (Amide) | Modulating physicochemical properties, fungicides.[9] | Tunes H-bonding, lipophilicity; stable linkage. |
| Cyclization | Bifunctional Electrophiles | Forms new heterocyclic ring | Creating novel, rigid scaffolds with unique bio-profiles. | Access to complex chemical matter, potential for high potency. |
Conclusion
The pyrazole carbohydrazide functional group is a remarkably powerful tool in the arsenal of the medicinal chemist. The techniques of hydrazone formation, N-acylation, and cyclization provide reliable and versatile pathways to generate vast libraries of novel compounds. By understanding the chemical principles behind these transformations and carefully selecting reagents and conditions, researchers can strategically modify the pyrazole core to optimize interactions with biological targets, paving the way for the discovery of next-generation therapeutics.
References
-
Design and synthesis of hydrazone incorporated pyrazoles and triazoles as possible antioxidants. Der Pharma Chemica. Available at: [Link]
-
Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports, PMC. Available at: [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, PMC - NIH. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, PMC - NIH. Available at: [Link]
-
Synthesis of the pyrazole derivatives from aldehyde hydrazones via a copper-catalyzed oxidative coupling reaction. ResearchGate. Available at: [Link]
-
Example of pyrazole-containing bioactive compounds. ResearchGate. Available at: [Link]
-
Pyrazole-derived hydrazones as potent antimicrobial agents. ResearchGate. Available at: [Link]
-
The biologically active pyrazole and hydrazine/hydrazone based drug molecules. ResearchGate. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, PMC - PubMed Central. Available at: [Link]
-
A NOVEL ONE-POT SYNTHESIS OF 1,3,4-TRISUBSTITUTED PYRAZOLES. Organic Syntheses. Available at: [Link]
-
Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. ResearchGate. Available at: [Link]
-
Top: Approaches for the synthesis of pyrazolines and pyrazoles starting from hydrazones. Bottom. ResearchGate. Available at: [Link]
-
Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry. Available at: [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]
-
An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. Available at: [Link]
-
Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Current status of pyrazole and its biological activities. Journal of Pharmacy And Bioallied Sciences, PMC - PubMed Central. Available at: [Link]
-
The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Investigation of Pyrazole Compounds. VIII.1Synthesis and Acylation of Pyrazolones Derived from Hydrazine and Methylhydrazine. Semantic Scholar. Available at: [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. Available at: [Link]
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
practical guide to handling and storage of nitrated pyrazole compounds
An Application Note and Practical Guide to the Safe Handling and Storage of Nitrated Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrated pyrazole compounds are a pivotal class of molecules, integral to the development of pharmaceuticals, agrochemicals, and energetic materials.[1][2][3] Their utility, however, is matched by their potential hazards, stemming from their energetic nature and potential toxicity.[4][5] This guide provides a detailed framework for the safe handling and storage of these compounds in a research and development setting. It moves beyond a simple recitation of rules to explain the causality behind safety protocols, empowering laboratory personnel to build a robust culture of safety through a deep understanding of the materials they handle. The protocols herein are designed to be self-validating systems, integrating risk assessment, proper personal protective equipment (PPE) selection, and emergency preparedness.
Core Principles: Understanding the Inherent Risks
The pyrazole ring, a five-membered aromatic heterocycle, becomes energetically activated upon the introduction of one or more nitro (-NO₂) groups.[6] These nitro groups act as oxidizers, while the carbon-hydrogen backbone of the pyrazole ring acts as a fuel. This intramolecular combination is the source of their high energy density and potential instability.[1][6]
The Energetic Nature: Stability and Sensitivity
The stability of a nitrated pyrazole is not uniform across the class; it is profoundly influenced by the number and position of the nitro groups on the pyrazole ring.[7]
-
Thermal Stability: The decomposition temperature can vary widely. For instance, 3,4-dinitropyrazole (3,4-DNP) is noted for its thermal stability, being stable up to 300°C, whereas other highly nitrated isomers can decompose at temperatures as low as 65°C.[5][8] The molecular symmetry and steric hindrance between nitro groups play a significant role; for example, 4-nitro-1H-pyrazole is the most stable of the mononitrated isomers.[7] This variability underscores the necessity of consulting specific safety data for each compound.
-
Sensitivity to Mechanical Stimuli: Highly nitrated pyrazoles can be sensitive to impact and friction.[4] This property classifies them as energetic materials and necessitates handling procedures that minimize mechanical shock, such as avoiding grinding or aggressive scraping of solid materials. Use non-sparking tools, especially when handling dry, powdered compounds.[9]
Chemical Incompatibility
Nitrated pyrazoles are reactive and must be stored and handled separately from incompatible materials to prevent violent reactions, fires, or explosions.
-
Strong Oxidizing Agents: Although already containing oxidizing nitro groups, contact with stronger oxidizers can lead to unpredictable and hazardous reactions.
-
Strong Acids and Bases: Can catalyze decomposition or lead to vigorous, exothermic reactions.
-
Strong Reducing Agents: Can react violently with the nitro groups.[10]
-
Combustible Materials: Keep segregated from other flammable and combustible materials to prevent contributing to a fire.
Health Hazards
Beyond their energetic properties, nitrated pyrazoles can pose significant health risks.
-
Acute Toxicity: They are often harmful if swallowed, inhaled, or in contact with skin.[11][12]
-
Irritation: They can cause serious skin and eye irritation or damage.[9][10][11]
-
Organ Damage: Prolonged or repeated exposure to some pyrazole derivatives can cause organ damage.[12]
Personal Protective Equipment (PPE) Protocols
A multi-layered approach to PPE is critical. The selection of PPE must be based on a thorough risk assessment of the specific compound and the procedure being performed.[13] The hands and arms are typically at the highest risk due to their proximity to the materials.[13]
Table 1: Recommended Personal Protective Equipment (PPE) Levels
| Activity Level | Description | Minimum Required PPE | Rationale |
| Level 1: General Handling (Low-Risk) | Handling small quantities (<1g) of known, stable compounds in solution or as solids in a well-ventilated area. | • Nitrile gloves• Safety glasses with side shields• Fire-retardant lab coat | Provides baseline protection against incidental contact, splashes, and minor spills.[14] |
| Level 2: Moderate-Risk Operations | Weighing/transferring powders, handling >1g, working with compounds of unknown stability, or performing reactions. | • Level 1 PPE, plus:• Chemical splash goggles or a full-face shield[15]• Chemical-resistant gloves (inspect prior to use)[9]• Consider Kevlar® or Dyneema® gloves for handling dry, sensitive solids[16] | Offers enhanced protection for eyes, face, and hands during procedures with a higher risk of splashes, dust generation, or unforeseen reactions.[9][15] |
| Level 3: High-Risk Operations | Synthesis, purification, scale-up (>5g), or handling of highly sensitive/energetic compounds. | • Level 2 PPE, plus:• Fire/flame resistant and impervious clothing[9]• Work must be conducted in a chemical fume hood[10] or behind a blast shield[13]• Full-face respirator if exposure limits are exceeded or dust/aerosols are generated[9] | Provides maximum protection for personnel during operations with the highest potential for energetic events, significant exposure, or spills.[9][13] |
Standard Operating Procedures (SOPs) for Handling
Adherence to standardized procedures minimizes the risk of accidents. All work should begin with a review of the Safety Data Sheet (SDS) for the specific compound.[9][10][17]
General Laboratory Practice
-
Designated Area: All work with nitrated pyrazoles should be conducted in a designated area, such as a chemical fume hood.[10]
-
Ventilation: Ensure adequate ventilation to minimize inhalation exposure.[9][11]
-
Ignition Sources: Remove all sources of ignition (open flames, hot plates, spark-producing equipment) from the handling area.[9][10][17]
-
Quantity: Use the minimum quantity of material necessary for the experiment. Initial syntheses of uncharacterized materials should be conducted on a small scale (e.g., 50-200 mg).[16]
-
Hygiene: Wash hands thoroughly after handling and before leaving the lab. Do not eat, drink, or smoke in the handling area.[9][11][17]
Protocol: Weighing and Transferring Solid Compounds
-
Preparation: Don the appropriate PPE (Level 2 minimum). Ensure the analytical balance and surrounding area are clean. Use non-sparking spatulas (e.g., copper-beryllium, plastic).
-
Deactivation of Draft Shield: If using a balance with an ionizing draft shield, consult the manufacturer's guidelines to ensure it is safe for energetic materials.
-
Transfer: Gently scoop the material onto weighing paper or into a tared container. Avoid scraping the material against the container, which could create friction.
-
Cleaning: Carefully clean any residual powder from the spatula and balance using a soft brush. Dispose of contaminated wipes as hazardous waste.
-
Transport: Transport the container, tightly sealed, within a secondary, shatter-proof container.
Storage Protocols
Proper storage is paramount to maintaining the stability of nitrated pyrazoles and preventing accidents. The guiding principles are to store them in a cool, dry, and well-ventilated location.[9][10][17]
Table 2: Storage Conditions and Incompatibilities
| Parameter | Requirement | Rationale & Causality |
| Temperature | Cool, ambient temperature. Avoid heat. | Elevated temperatures can accelerate decomposition, potentially leading to a runaway reaction. Stability is temperature-dependent.[8][17] |
| Environment | Dry, well-ventilated area.[9] | Moisture can degrade some compounds. Ventilation prevents the buildup of potentially hazardous vapors. |
| Container | Tightly closed, properly labeled original container. | Prevents contamination, exposure to moisture/air, and ensures clear identification of hazards.[9][10][17] |
| Ignition Sources | Store away from all sources of ignition.[10] | Prevents accidental ignition of the compounds, which can be flammable or explosive. |
| Segregation | Store separately from incompatible materials (strong acids, bases, oxidizing/reducing agents).[10][17] | Prevents accidental mixing which could cause violent exothermic or explosive reactions. |
| Location | Store in a locked cabinet or area accessible only to authorized personnel.[12][17] | Restricts access to trained individuals, preventing mishandling. |
Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate its consequences.
Spill Response
The response to a spill depends critically on its size and the specific hazards of the material.[18][19]
Protocol: Minor Spill Cleanup
-
Alert Personnel: Notify others in the immediate area.
-
Assess: Confirm the spill is small and you can handle it safely.[18]
-
PPE: Don appropriate PPE (minimum Level 2).[9]
-
Control: Eliminate all ignition sources.[9]
-
Contain: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb large quantities of liquid.[18][19]
-
Collect: Using non-sparking tools, carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[9]
-
Decontaminate: Clean the spill area with soap and water.[18]
-
Dispose: Dispose of all cleanup materials as hazardous waste.[9][18]
For a major spill, evacuate the area immediately, alert emergency services, and notify your facility's safety officer.[18][19][20]
First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]
-
Skin Contact: Immediately remove contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation persists.[9][10]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
Waste Disposal
All nitrated pyrazole compounds and materials contaminated with them must be treated as hazardous waste.
-
Collection: Collect waste in a dedicated, clearly labeled, leak-proof container.[9][18]
-
Segregation: Do not mix nitrated pyrazole waste with other waste streams, especially incompatible ones.[21]
-
Disposal: Arrange for disposal through your institution's environmental health and safety office. Disposal typically involves controlled incineration by a licensed chemical destruction facility.[9][11] Do not discharge to sewer systems.[9]
References
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). PubMed. Retrieved from [Link]
-
Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). MDPI. Retrieved from [Link]
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). PubMed. Retrieved from [Link]
-
Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. (n.d.). ACS Publications. Retrieved from [Link]
-
Lunn, G., & Sansone, E. B. (1988). Dealing with spills of hazardous chemicals: some nitrosamides. Food and Chemical Toxicology. Retrieved from [Link]
-
Lei, C., Yang, H., & Cheng, G. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Retrieved from [Link]
-
Essential Safety Protocols for Handling Nitric Acid Spills. (2024). Absorbents Online. Retrieved from [Link]
-
Davis, J. P., & Cook, M. (2021). Protective equipment for small-scale laboratory explosive hazards. Part 1: Clothing for hand and body protection. ACS Chemical Health & Safety. Retrieved from [Link]
-
Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]
-
Chemical Spill Procedures. (n.d.). University of Toronto Environmental Health & Safety. Retrieved from [Link]
-
Review on synthesis of nitropyrazoles. (2014). ResearchGate. Retrieved from [Link]
-
of identified structures of TPs from the degradation of pyrazolones by UV. (n.d.). ResearchGate. Retrieved from [Link]
-
Personal Protective Equipment. (2025). US EPA. Retrieved from [Link]
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). ACS Publications. Retrieved from [Link]
-
Emergency and Spill Response Procedures. (n.d.). Auburn University. Retrieved from [Link]
-
Personal Protective Equipment (PPE) | Chemistry | Wits. (2022). YouTube. Retrieved from [Link]
-
Chemical Spill Procedures - Step By Step Guide. (n.d.). Chem Klean. Retrieved from [Link]
-
Safety Hazards in the Energetics Laboratory. (2019). DSIAC. Retrieved from [Link]
-
Different alkyl bridged nitropyrazoles with trends in terms of their performance and stability. (n.d.). ResearchGate. Retrieved from [Link]
-
Degradation Pathways. (2014). ResearchGate. Retrieved from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]
-
Nitropyrazoles (review). (2017). ResearchGate. Retrieved from [Link]
-
Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved from [Link]
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI. Retrieved from [Link]
-
Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). MDPI. Retrieved from [Link]
-
Pyrazole Removal From Water. (n.d.). Arvia Technology. Retrieved from [Link]
-
Nitrophenol Family Degradation Pathway (an/aerobic). (2008). Eawag-BBD. Retrieved from [Link]
Sources
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. dsiac.dtic.mil [dsiac.dtic.mil]
- 14. youtube.com [youtube.com]
- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. aksci.com [aksci.com]
- 18. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 19. cws.auburn.edu [cws.auburn.edu]
- 20. Essential Safety Protocols for Handling Nitric Acid Spills [absorbentsonline.com]
- 21. chemicalbook.com [chemicalbook.com]
Application Notes & Protocols: Leveraging 5-Nitro-1H-pyrazole-3-carbohydrazide as a Versatile Ligand in Coordination Chemistry
An in-depth guide for researchers, scientists, and drug development professionals on the coordination chemistry of 5-nitro-1H-pyrazole-3-carbohydrazide.
Abstract
This compound is a heterocyclic compound featuring a unique combination of functional groups: a pyrazole ring, a carbohydrazide moiety, and a nitro group.[1] This structural arrangement provides multiple coordination sites, making it a highly versatile and potent ligand for the synthesis of novel metal complexes. The presence of the pyrazole ring and carbohydrazide group offers robust chelating capabilities, while the electron-withdrawing nitro group modulates the electronic properties of the ligand and the resulting complexes.[1] These complexes are of significant interest across various fields, including medicinal chemistry for their antimicrobial and anticancer properties, materials science for the development of novel functional materials, and catalysis.[1][2][3] This guide provides a comprehensive overview of the synthesis of the ligand, its coordination behavior, detailed protocols for the preparation of its metal complexes, and methods for their characterization and evaluation.
Introduction: The Scientific Rationale
The field of coordination chemistry continuously seeks ligands that can form stable and functionally diverse metal complexes. Pyrazole-based ligands are particularly attractive due to their strong coordination ability and the structural variety they can impart to metal centers.[4][5] The carbohydrazide functional group is also a well-established building block in coordination and medicinal chemistry, known for its ability to form stable chelate rings with metal ions and for being a key pharmacophore in various therapeutic agents.[6]
The title compound, this compound, synergistically combines these features. Its core utility stems from:
-
Multidentate Coordination: The ligand can bind to metal ions in various modes, primarily acting as a bidentate N,O donor through the pyrazole nitrogen and the carbonyl oxygen of the hydrazide group, or through the terminal amino nitrogen and the carbonyl oxygen. This flexibility allows for the formation of stable five- or six-membered chelate rings, which is a cornerstone of coordination complex stability.
-
Electronic Tuning: The strongly electron-withdrawing nitro group (-NO₂) influences the electron density across the pyrazole ring and the hydrazide moiety. This electronic modulation can affect the stability, reactivity, and ultimately the catalytic or biological activity of the resulting metal complexes.
-
Hydrogen Bonding Capabilities: The N-H groups of the pyrazole ring and the hydrazide chain provide sites for extensive hydrogen bonding. This is crucial for building supramolecular architectures and influences the crystal packing of the complexes, which can be critical for material properties.[4][7]
Ligand Synthesis and Characterization
The synthesis of this compound is a straightforward process, typically achieved through the condensation of the corresponding carboxylic acid ester with hydrazine hydrate. This reaction is a classic and efficient method for forming the carbohydrazide functional group.
Protocol 1: Synthesis of this compound
This protocol details the synthesis from its precursor, 5-nitro-1H-pyrazole-3-carboxylic acid, which can be synthesized or commercially sourced.[1][8]
Materials:
-
5-nitro-1H-pyrazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Methanol (absolute, dry)
-
Hydrazine hydrate (80-100%)
-
Diethyl ether (anhydrous)
-
Round bottom flasks, reflux condenser, magnetic stirrer, ice bath
Procedure:
Step 1: Esterification of the Carboxylic Acid
-
Suspend 5-nitro-1H-pyrazole-3-carboxylic acid (1 equivalent) in absolute methanol (10 mL per gram of acid) in a round bottom flask.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2 equivalents) dropwise while stirring. Causality: Thionyl chloride converts the carboxylic acid to an acyl chloride in situ, which then readily reacts with methanol to form the methyl ester. This is often more efficient than direct acid-catalyzed esterification.
-
After the addition is complete, remove the ice bath and reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC. Once complete, cool the solution and remove the solvent under reduced pressure to obtain the crude methyl 5-nitro-1H-pyrazole-3-carboxylate.
Step 2: Hydrazinolysis of the Ester
-
Dissolve the crude methyl ester from Step 1 in ethanol or methanol (15 mL per gram of ester).
-
Add hydrazine hydrate (3-5 equivalents) dropwise to the solution at room temperature. Causality: The highly nucleophilic hydrazine displaces the methoxy group of the ester to form the stable carbohydrazide.
-
Reflux the reaction mixture for 3-5 hours. A precipitate will typically form as the reaction progresses.[1]
-
Cool the mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Filter the solid product, wash it with cold diethyl ether, and dry it under vacuum.
Visualization: Ligand Synthesis Workflow
Caption: Synthesis of this compound.
Expected Characterization Data
-
FT-IR Spectroscopy: The infrared spectrum is critical for confirming the presence of key functional groups. The carbohydrazide moiety will show characteristic N-H stretching vibrations between 3200-3500 cm⁻¹, and a strong C=O (Amide I) stretch around 1650-1670 cm⁻¹. The nitro group will exhibit asymmetric and symmetric stretches typically around 1550 cm⁻¹ and 1340 cm⁻¹, respectively.[1]
-
¹H NMR Spectroscopy: In a solvent like DMSO-d₆, expect to see signals for the pyrazole C-H proton, the pyrazole N-H proton, and the two hydrazide N-H protons (-CONHH and -NHNH₂ ). The amine protons often appear as broad singlets.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight of C₄H₅N₅O₃ (171.11 g/mol ).[1]
Coordination Chemistry & Synthesis of Metal Complexes
The versatility of this compound as a ligand allows for the formation of a wide array of coordination complexes with transition metals like Cu(II), Ni(II), Co(II), and Zn(II).[9][10][11]
Coordination Modes
The ligand typically acts as a neutral bidentate or an anionic bidentate ligand after deprotonation of the amide proton. The most common coordination modes involve chelation to form stable metallacycles.
Visualization: Potential Coordination Modes
Caption: Common bidentate coordination modes of the ligand.
Protocol 2: Synthesis of a Representative [Cu(L)₂(H₂O)₂] Complex
This general protocol outlines the synthesis of a copper(II) complex, which can be adapted for other transition metals.
Materials:
-
This compound (Ligand, L)
-
Copper(II) acetate monohydrate [Cu(CH₃COO)₂·H₂O] or Copper(II) chloride dihydrate [CuCl₂·2H₂O]
-
Methanol or Ethanol
-
Magnetic stirrer, reflux condenser
Procedure:
-
Dissolve the ligand (2 equivalents) in hot methanol (approx. 20 mL) in a round bottom flask. Stir until a clear solution is obtained.
-
In a separate beaker, dissolve the copper(II) salt (1 equivalent) in a minimum amount of methanol.
-
Add the methanolic solution of the copper(II) salt dropwise to the hot ligand solution with constant stirring. Causality: A 2:1 ligand-to-metal molar ratio is used to favor the formation of an octahedral complex where two ligand molecules coordinate to the metal center. Adding the metal salt solution slowly prevents localized high concentrations that could lead to precipitation of amorphous material.
-
A change in color and/or the formation of a precipitate is typically observed immediately, indicating complex formation.
-
Reflux the resulting mixture for 2-3 hours to ensure the reaction goes to completion.
-
Cool the mixture to room temperature. The solid complex will precipitate out.
-
Collect the complex by filtration, wash with a small amount of cold methanol to remove any unreacted starting materials, and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
Characterization of the Metal Complexes
Confirming the successful synthesis and determining the structure of the metal complex requires a suite of analytical techniques.
Spectroscopic Analysis
The comparison of the ligand's spectrum with that of the complex provides direct evidence of coordination.
| Technique | Observation in Free Ligand | Expected Change Upon Coordination to Metal | Interpretation |
| FT-IR | Strong ν(C=O) at ~1660 cm⁻¹ | Shift to lower wavenumber (e.g., ~1620 cm⁻¹) | Weakening of the C=O double bond due to electron density donation from the carbonyl oxygen to the metal ion. Confirms O-coordination. |
| ν(N-H) at ~3200-3500 cm⁻¹ | Broadening or shifting | Involvement of N-H groups in coordination or hydrogen bonding. | |
| - | Appearance of new bands in the far-IR region (400-600 cm⁻¹) | Corresponds to the formation of new Metal-Oxygen (M-O) and Metal-Nitrogen (M-N) bonds. | |
| UV-Vis | Intense bands in the UV region | Appearance of new, weaker bands in the visible region | These new bands are attributed to d-d electronic transitions within the metal center, confirming the formation of a d-block metal complex. The position of these bands gives clues about the coordination geometry (e.g., octahedral, tetrahedral). |
Structural and Thermal Analysis
-
Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state structure. It provides precise information on bond lengths, bond angles, coordination geometry of the metal center, and the overall crystal packing. Pyrazole-derived ligands are known to form diverse geometries, including distorted square-pyramidal and octahedral structures.[4][7]
-
Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complex. It can quantify the loss of coordinated or lattice solvent molecules (like water) and determine the decomposition pattern of the complex, with the final residue often being the stable metal oxide.[12]
Applications and Future Directions
The metal complexes of this compound are not merely of academic interest; they possess significant potential in applied fields.
Visualization: Experimental & Application Workflow
Caption: Workflow from synthesis to application screening.
Biological Activity
Pyrazole and carbohydrazide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects.[3][6][13][14][15] The activity of the this compound ligand can be significantly enhanced upon chelation with metal ions. According to chelation theory, coordination reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its diffusion across biological membranes to reach target sites. The resulting complexes can be screened for:
-
Antimicrobial/Antifungal Activity: Tested against bacterial strains (e.g., S. aureus, E. coli) and fungal strains (C. albicans).[6][16]
-
Anticancer Activity: Evaluated against various human cancer cell lines (e.g., HepG-2, A549) using methods like the MTT assay.[1][15]
Catalysis
Pyrazole-based metal complexes, particularly with copper, have shown excellent catalytic activity in various oxidation reactions.[2] The complexes of this compound can be investigated as catalysts for reactions such as the oxidation of catechol to o-quinone, which mimics the activity of catecholase enzymes.[2] The N-H group of the pyrazole ring can participate in metal-ligand cooperation, acting as a proton shuttle to facilitate catalytic cycles.[17]
References
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Retrieved from [Link]
-
PubMed. (2019). First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand and the third crystal form of the ligand. Retrieved from [Link]
-
MDPI. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Retrieved from [Link]
-
ResearchGate. (2025). First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand and the third crystal form of the ligand. Retrieved from [Link]
-
MDPI. (n.d.). Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. Retrieved from [Link]
-
ScienceDirect. (2024). Synthesis, characterization, crystal structure, molecular docking, and biological studies of Cu, Ni and Co metal complexes of pyrazole. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 5-Nitro-1H-Pyrazole-3-Carboxylic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
MDPI. (2023). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. Retrieved from [Link]
-
PubMed Central. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
-
Journal of Chemical Health Risks. (n.d.). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]
-
PubMed Central. (2019). Distinctive coordination behavior of a pyrazole imine-oxime compound towards Co(II) and Ni(II). Retrieved from [Link]
-
ResearchGate. (n.d.). Distinctive coordination behavior of a pyrazole imine-oxime compound towards Co(II) and Ni(II). Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes. Retrieved from [Link]
-
PubMed Central. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Retrieved from [Link]
-
MDPI. (n.d.). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, spectroscopic and DFT studies of 5-methyl-1H-pyrazole-3-carbohydrazide N-glycoside as potential anti-diabetic and antioxidant agent. Retrieved from [Link]
-
ScienceDirect. (n.d.). Non covalent interactions analysis and spectroscopic characterization combined with molecular docking study of N′-(4-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide. Retrieved from [Link]
-
ResearchGate. (2025). Transition metal complexes with pyrazole derivatives as ligands. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]
-
PubMed Central. (2015). Special Issue: Practical Applications of Metal Complexes. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. Retrieved from [Link]
-
PubChem. (n.d.). N'-[(3-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide. Retrieved from [Link]
-
PubMed Central. (n.d.). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical prediction and experimental study of 5-methyl-1H-pyrazole-3- carbohydrazide as a novel corrosion inhibitor for mild. Retrieved from [Link]
-
ResearchGate. (2025). The Coordination Chemistry of Pyrazole-Derived Ligands. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Toxic metal–organic gels using a unique pyridine–pyrazole based ligand with Pb(ii), Cd(ii) and Hg(ii) salts: multi-stimuli responsiveness and toxic dye adsorption. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Spectroscopic characterization, molecular docking and machine learning studies of sulphur containing hydrazide derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Retrieved from [Link]
-
ResearchGate. (2022). Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes: A Detailed Structural, Spectroscopic, and Biophysical Study. Retrieved from [Link]
Sources
- 1. Buy this compound | 297149-33-8 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First crystal structures of metal complexes with a 4-nitropyrazole-3-carboxylic acid ligand and the third crystal form of the ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. beu.edu.az [beu.edu.az]
- 10. Distinctive coordination behavior of a pyrazole imine-oxime compound towards Co(II) and Ni(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. jchr.org [jchr.org]
- 15. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-nitro-1H-pyrazole-3-carbohydrazide
Welcome to the technical support center for the synthesis and purification of 5-nitro-1H-pyrazole-3-carbohydrazide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve the yield and purity of your product. Our approach is rooted in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.
I. Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
1. Low or No Yield of the Desired Product
A common frustration in synthesis is a lower-than-expected yield. Several factors can contribute to this issue, from the quality of reagents to the reaction conditions.
-
Potential Cause 1: Incomplete Reaction. The conversion of the starting ester, ethyl 5-nitro-1H-pyrazole-3-carboxylate, to the desired carbohydrazide may not have gone to completion.
-
Solution:
-
Increase Reaction Time and/or Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reflux period. A modest increase in temperature, if the solvent allows, can also enhance the reaction rate.
-
Optimize Hydrazine Hydrate Stoichiometry: While a slight excess of hydrazine hydrate is often used to drive the reaction to completion, a large excess is not always better and can complicate purification. A molar ratio of ester to hydrazine hydrate between 1:1.2 and 1:5 is a good starting point to optimize.[1]
-
-
-
Potential Cause 2: Poor Quality of Reagents. The purity of the starting materials, particularly the ethyl 5-nitro-1H-pyrazole-3-carboxylate and hydrazine hydrate, is critical.
-
Solution:
-
Verify Starting Material Purity: Ensure the purity of the ethyl 5-nitro-1H-pyrazole-3-carboxylate using techniques like NMR or melting point analysis. Impurities can interfere with the reaction.[2]
-
Use High-Quality Hydrazine Hydrate: The concentration of hydrazine hydrate can decrease over time due to atmospheric CO2 absorption. Use a fresh, high-concentration (80-100%) bottle of hydrazine hydrate for best results.[1]
-
-
-
Potential Cause 3: Sub-optimal Reaction Conditions. The choice of solvent and temperature can significantly impact the reaction's efficiency.
-
Solution:
-
Solvent Selection: Ethanol and methanol are commonly used solvents for this reaction. Ensure the solvent is anhydrous, as water can hydrolyze the starting ester.
-
Temperature Control: The reaction is typically performed at reflux. Ensure the heating apparatus maintains a consistent and appropriate temperature for the chosen solvent.
-
-
2. Presence of Significant Impurities in the Crude Product
The formation of byproducts can complicate purification and reduce the overall yield of the desired compound.
-
Potential Cause 1: Formation of Diacyl Hydrazine. This side product can form if one molecule of hydrazine reacts with two molecules of the ester.
-
Solution:
-
Control Stoichiometry: Using a slight excess of hydrazine hydrate can help minimize the formation of this byproduct.[1] Careful, dropwise addition of the hydrazine hydrate to the ester solution may also be beneficial.
-
-
-
Potential Cause 2: Unreacted Starting Material. As mentioned earlier, an incomplete reaction will leave unreacted ethyl 5-nitro-1H-pyrazole-3-carboxylate in your crude product.
-
Solution:
-
Optimize Reaction Conditions: Refer to the solutions for "Low or No Yield" to drive the reaction to completion.
-
Purification: Unreacted ester can often be removed during recrystallization, as its solubility profile will differ from the carbohydrazide product.
-
-
-
Potential Cause 3: Degradation of the Product. Nitro-substituted pyrazoles can be sensitive to high temperatures.[3] Prolonged exposure to high heat during the reaction or work-up could lead to degradation.
-
Solution:
-
Minimize Reaction Time: Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed.
-
Careful Work-up: Avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature.
-
-
3. Difficulties in Product Purification and Isolation
The polar nature of the carbohydrazide functional group can sometimes make purification challenging.
-
Potential Cause 1: Product is Highly Soluble in the Reaction Solvent. This can make precipitation upon cooling inefficient.
-
Solution:
-
Solvent Removal: Carefully reduce the volume of the reaction solvent using a rotary evaporator to concentrate the product.
-
Induce Crystallization: If the product still doesn't precipitate, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.
-
Anti-Solvent Addition: Add a co-solvent in which the product is less soluble to induce precipitation. For a polar product, a less polar solvent could be a suitable anti-solvent.
-
-
-
Potential Cause 2: Product Oiling Out. Instead of crystallizing, the product may separate as an oil.
-
Solution:
-
Solvent System for Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent is often effective. For a polar compound like this compound, consider solvent systems like ethanol/water, methanol/diethyl ether, or DMF/water.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then in a refrigerator or ice bath, to encourage the formation of crystals rather than oil.
-
-
-
Potential Cause 3: Streaking on Silica Gel TLC/Column Chromatography. The basicity of the hydrazide moiety can cause streaking on silica gel, making chromatographic purification difficult.
-
Solution:
-
Use of Basic Modifiers: Add a small amount of a basic modifier, such as triethylamine or ammonia solution, to the eluent to improve the peak shape.[4]
-
Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which can be more suitable for basic compounds.[4] Reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase could also be an effective purification method for this polar compound.[5]
-
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and properties of this compound.
Q1: What is the typical synthetic route for this compound?
The most common and direct method is the hydrazinolysis of a corresponding ester, typically ethyl 5-nitro-1H-pyrazole-3-carboxylate. This reaction involves heating the ester with hydrazine hydrate in a suitable solvent, such as ethanol or methanol, under reflux conditions.
Q2: How can I synthesize the precursor, ethyl 5-nitro-1H-pyrazole-3-carboxylate?
The synthesis of ethyl 5-nitro-1H-pyrazole-3-carboxylate can be achieved through various methods, often starting from diethyl oxalate and a suitable active methylene compound, followed by cyclization with a hydrazine source and subsequent nitration.[6] The nitration of the pyrazole ring is a critical step and requires careful control of reaction conditions to ensure regioselectivity and avoid over-nitration.[2]
Q3: Are there any specific safety precautions I should take when working with this compound and its precursors?
Yes, several safety precautions are essential:
-
Hydrazine Hydrate: Hydrazine hydrate is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[7]
-
Nitro Compounds: Nitro-containing compounds can be energetic and potentially explosive, especially at elevated temperatures or in the presence of certain catalysts.[3][8] Avoid excessive heat and mechanical shock.
-
Exothermic Reactions: The reaction of hydrazine hydrate with esters can be exothermic. Add reagents slowly and ensure adequate cooling, especially on a larger scale.
Q4: What are the key analytical techniques to characterize the final product?
To confirm the structure and purity of this compound, the following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the chemical structure and identify any major impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups, such as the N-H stretches of the hydrazide and the asymmetric and symmetric stretches of the nitro group.[8]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point is a good indicator of purity.
III. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent quality.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl 5-nitro-1H-pyrazole-3-carboxylate (1.0 equivalent) in anhydrous ethanol (10-20 mL per gram of ester).
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.2-1.5 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting ester spot on the TLC plate), allow the mixture to cool to room temperature.
-
Isolation: The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol. If the product does not precipitate, reduce the solvent volume under reduced pressure and then cool the concentrated solution in an ice bath to induce crystallization.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
| Parameter | Recommended Value/Condition |
| Starting Ester | Ethyl 5-nitro-1H-pyrazole-3-carboxylate |
| Reagent | Hydrazine hydrate (80-100%) |
| Molar Ratio (Ester:Hydrazine) | 1 : 1.2 - 1.5 |
| Solvent | Anhydrous Ethanol or Methanol |
| Temperature | Reflux |
| Reaction Time | 2-4 hours (monitor by TLC) |
| Purification | Recrystallization (e.g., from Ethanol) |
IV. Visualizing the Synthesis and Troubleshooting
To aid in understanding the synthetic process and troubleshooting workflow, the following diagrams are provided.
Caption: Synthetic pathway for this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Buy this compound | 297149-33-8 [smolecule.com]
Technical Support Center: Optimization of Nitropyrazole Synthesis
Welcome to the technical support hub for nitropyrazole synthesis. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of introducing nitro groups onto the pyrazole scaffold. As a Senior Application Scientist, I've structured this resource to move beyond simple protocols and provide a deeper understanding of the reaction mechanics, enabling you to troubleshoot and optimize your experiments effectively.
FAQs: Foundational Concepts in Pyrazole Nitration
This section addresses the fundamental principles that govern the outcomes of pyrazole nitration reactions.
Q1: Why is regioselectivity the primary challenge in pyrazole nitration?
A1: Regioselectivity is a significant hurdle due to the multiple reactive sites on the pyrazole molecule. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack.[1]
-
C4 Position: The C4 position is generally the most electron-rich and sterically accessible, making it the most common site for electrophilic substitution.[1]
-
N1 Position: For pyrazoles with an unsubstituted N-H bond, the N1 nitrogen is a potent nucleophile and can be nitrated to form an N-nitropyrazole intermediate.[1] This intermediate can sometimes be the desired product or can rearrange to a C-nitropyrazole under thermal or acidic conditions.[2][3]
-
N2 Position: The N2 nitrogen is less nucleophilic due to its involvement in the aromatic system and is generally not the primary site of nitration.
-
Substituents: Existing substituents on the ring dramatically influence the electronic distribution and steric hindrance, further complicating which position is nitrated.[1]
Q2: What are the common nitrating agents and how do their mechanisms differ?
A2: The choice of nitrating agent is the most critical factor in controlling the reaction's outcome. The key is the generation of the electrophile, the nitronium ion (NO₂⁺), under different conditions.
-
Mixed Acid (HNO₃/H₂SO₄): This is the strongest and most common nitrating system. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of NO₂⁺.[4] These harsh conditions can also protonate the pyrazole ring itself, which deactivates it and can change the regioselectivity, especially in N-substituted pyrazoles.[5][6]
-
Fuming Nitric and Fuming Sulfuric Acid: This is an even more potent system used for deactivated rings or to drive reactions to completion. The fuming sulfuric acid (oleum) absorbs water generated during the reaction, maintaining the high concentration of the nitrating system.[4]
-
Nitric Acid in Acetic Anhydride (HNO₃/Ac₂O): This system generates acetyl nitrate (CH₃COONO₂), which is a milder, less acidic nitrating agent. It is often used to avoid the strong protonation of the substrate, leading to different regiochemical outcomes compared to mixed acid.[1][5] This is particularly useful for preventing the deactivation of the pyrazole ring.[1]
-
N-Nitropyrazole Reagents: Certain highly activated N-nitropyrazoles, such as 5-methyl-1,3-dinitro-1H-pyrazole, have been developed as powerful nitrating reagents themselves. They act as a controllable source of the nitronium ion under milder, often Lewis acid-catalyzed conditions.[7]
Q3: How do existing substituents on the pyrazole ring affect nitration?
A3: Substituents dictate the reaction's feasibility and regiochemistry through electronic and steric effects.
-
Electron-Donating Groups (EDGs): Groups like alkyls or amines activate the ring, making it more susceptible to electrophilic nitration. They generally direct the incoming nitro group to the available ortho and para positions.
-
Electron-Withdrawing Groups (EWGs): Halogens, cyano, or nitro groups deactivate the ring, making nitration more difficult and requiring harsher conditions.[8] They direct incoming electrophiles to the meta position relative to themselves.
-
N1-Substituents: A substituent on the N1 nitrogen, such as a phenyl group, can itself become the site of nitration if the pyrazole ring is sufficiently deactivated by strong acid protonation.[5][6]
Troubleshooting Guide: Common Experimental Issues
This section is formatted to directly address specific problems you may encounter in the lab.
Problem: Low or No Yield of the Desired Nitropyrazole
| Possible Cause | Underlying Rationale & Explanation | Recommended Solution |
| 1. Inappropriate Reaction Temperature | Nitration is an exothermic reaction. If the temperature is too low, the activation energy barrier may not be overcome, leading to a slow or stalled reaction. Conversely, if the temperature is too high, the nitropyrazole product, which can be unstable in strong acid, may decompose, significantly reducing the yield.[4] | Optimize Temperature: Start at a low temperature (e.g., 0-10°C) during the addition of the nitrating agent to control the exotherm. Then, slowly raise the temperature to the optimal level reported in the literature for your specific substrate. For the synthesis of 4-nitropyrazole, an optimal temperature of 50°C was found to provide the highest yield, with significant decreases at higher temperatures due to decomposition.[4] |
| 2. Insufficient Nitrating Agent Potency | The pyrazole ring, especially if substituted with electron-withdrawing groups, can be highly deactivated. A mild nitrating agent like HNO₃/Ac₂O may not be strong enough to nitrate a deactivated ring. | Increase Nitrating Agent Strength: If using a mild system, switch to a stronger one. The order of strength is generally: HNO₃/Ac₂O < Mixed Acid (HNO₃/H₂SO₄) < Fuming HNO₃/Fuming H₂SO₄. For simple pyrazole, a mix of fuming nitric and fuming sulfuric acid provides excellent yields.[4] |
| 3. Deactivation by Protonation | In highly acidic media (e.g., mixed acid), the pyrazole ring can be protonated to form a pyrazolium ion. This positively charged species is strongly deactivated towards further electrophilic attack by the NO₂⁺ ion.[1][5] | Use a Milder System: Switch to a less acidic nitrating system, such as nitric acid in acetic anhydride (acetyl nitrate). This avoids strong protonation of the substrate and favors nitration on the neutral pyrazole ring.[1][5] |
Problem: Formation of the Wrong Regioisomer
| Possible Cause | Underlying Rationale & Explanation | Recommended Solution |
| 1. Obtaining N-Nitropyrazole Instead of C-Nitropyrazole | N-nitration occurs on the unsubstituted N1 position under less acidic conditions where the nitrogen remains a potent nucleophile.[1] This is often the kinetic product. | Promote Rearrangement: The N-nitropyrazole can often be rearranged to the more thermodynamically stable C-nitropyrazole (typically 3-nitro or 4-nitropyrazole) through heating or treatment with strong acid.[2][3] To synthesize 3-nitropyrazole, a common method is to first form N-nitropyrazole and then rearrange it in an organic solvent like anisole at elevated temperatures.[2] |
| 2. Nitration on a Substituent Instead of the Pyrazole Ring (e.g., 1-Phenylpyrazole) | This classic issue is governed by the acidity of the medium. In strong mixed acid (HNO₃/H₂SO₄), the pyrazole ring is protonated and deactivated. The less-deactivated phenyl ring then becomes the preferential site of nitration.[5][6] | Change the Nitrating System: To nitrate the C4 position of the pyrazole ring, use a milder system like nitric acid in acetic anhydride at 0°C.[1][5] To selectively nitrate the phenyl group (para-position), use the strong mixed acid system.[5] |
| 3. Formation of an Unexpected C-Nitro Isomer | Steric hindrance and electronic effects from existing substituents can direct the nitro group to a different position than expected. For example, a bulky group at C3 could favor nitration at C5 over the electronically preferred C4 position. | Re-evaluate Substrate Effects: Analyze the electronic (activating/deactivating) and steric properties of your starting material. Consider protecting bulky functional groups if they are sterically hindering the desired position. |
Problem: Formation of Multiple Products and Byproducts
| Possible Cause | Underlying Rationale & Explanation | Recommended Solution |
| 1. Over-nitration (Di- or Trinitration) | The initial mononitrated product can be susceptible to further nitration if the reaction conditions are too harsh or the reaction time is too long. The first nitro group deactivates the ring, but potent nitrating systems can overcome this barrier.[9] | Control Stoichiometry and Time: Use a controlled molar equivalent of the nitrating agent (e.g., 1.0-1.5 equivalents for mononitration). Monitor the reaction closely using TLC or HPLC and quench the reaction as soon as the starting material is consumed to prevent the formation of dinitro products.[10] |
| 2. Cleavage of Substituent Groups | Under very harsh nitrating conditions (e.g., fuming acids, high temperatures), sensitive functional groups on the pyrazole ring or its substituents can be cleaved or oxidized. For example, nitratomethyl groups have been observed to cleave under fuming nitric acid.[11] | Use Milder Conditions: If you observe cleavage of functional groups, switch to a less aggressive nitrating system (e.g., from fuming acids to standard mixed acid, or from mixed acid to acetyl nitrate) and lower the reaction temperature. |
Problem: Difficulty in Product Isolation and Purification
| Possible Cause | Underlying Rationale & Explanation | Recommended Solution |
| 1. Contamination with Isomers or Starting Material | Regioisomers often have very similar physical properties (e.g., polarity, solubility), making them difficult to separate by standard column chromatography or recrystallization. | Utilize Acid-Base Properties: Pyrazoles are basic and can be protonated to form salts. A purification method involves dissolving the crude mixture in an organic solvent and treating it with an acid (e.g., HCl, H₂SO₄) to precipitate the pyrazole products as acid addition salts, leaving non-basic impurities behind. The pure pyrazole can then be recovered by neutralizing the salt.[12][13] |
| 2. Product is Water Soluble | The standard workup procedure of pouring the reaction mixture onto ice and filtering the precipitate fails if the nitropyrazole product has significant water solubility. | Solvent Extraction: After quenching the reaction on ice, neutralize the acidic solution carefully with a base (e.g., Na₂CO₃, NaOH) and then perform an extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Dry the organic layer and evaporate the solvent to recover the product. |
Data Summary & Visual Guides
Table 1: Comparison of Common Nitrating Systems for Pyrazole
| Nitrating System | Typical Conditions | Primary Use Case | Advantages | Disadvantages |
| HNO₃ / H₂SO₄ | 0°C to 80°C | General-purpose C-nitration of unsubstituted or activated pyrazoles. | High reactivity, cost-effective. | Harsh conditions, can cause decomposition or protonation-induced deactivation.[4][5] |
| Fuming HNO₃ / Fuming H₂SO₄ | 25°C to 60°C | C-nitration of deactivated pyrazoles or to achieve high yields for simple pyrazoles. | Extremely powerful, drives reactions to completion. | Highly corrosive and hazardous, high risk of over-nitration and decomposition.[4] |
| HNO₃ / Ac₂O | 0°C to 25°C | Selective C-nitration when avoiding ring protonation is critical (e.g., 1-phenylpyrazole).[1][5] | Milder, avoids deactivation of the pyrazole ring. | Less reactive, may not work for deactivated substrates. |
| N-Nitration then Rearrangement | 1. N-nitration (e.g., HNO₃/Ac₂O) 2. Thermal/Acidic Rearrangement | Specific synthesis of C3-nitropyrazoles.[2] | Provides access to isomers not easily formed by direct nitration. | Two-step process, rearrangement conditions can be harsh. |
Workflow & Mechanism Diagrams
A logical workflow can help in selecting the appropriate nitration strategy.
Caption: Decision workflow for selecting a pyrazole nitration strategy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Page loading... [wap.guidechem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Strategies for Reducing Byproducts in the Synthesis of Pyrazole Derivatives
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of synthesizing pyrazole derivatives. Pyrazoles are a cornerstone in medicinal chemistry and materials science, but their synthesis is often plagued by the formation of unwanted byproducts, most notably regioisomers.[1][2][3] This can lead to challenging purification processes and reduced overall yields.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during pyrazole synthesis. Our focus is on understanding the underlying mechanisms of byproduct formation and providing actionable strategies to enhance reaction selectivity and product purity.
Section 1: Troubleshooting Common Byproduct Issues
Issue 1: Formation of Regioisomeric Mixtures in Knorr-Type Syntheses
The reaction of a non-symmetrical 1,3-dicarbonyl compound with a monosubstituted hydrazine is a classic and widely used method for pyrazole synthesis.[3][4] However, it frequently leads to the formation of a mixture of two regioisomers, which can be difficult to separate.[1][4]
Root Cause Analysis: The "Why"
The formation of regioisomers stems from the two non-equivalent carbonyl groups of the 1,3-dicarbonyl starting material. The substituted nitrogen of the hydrazine can attack either carbonyl group, leading to two different intermediate hydrazones. Subsequent cyclization and dehydration produce the two corresponding pyrazole regioisomers. The ratio of these isomers is influenced by a delicate balance of steric and electronic factors of the substrates, as well as the reaction conditions.
Visualizing the Pathway
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 5-Nitro-1H-Pyrazole-3-Carbohydrazide
An in-depth guide to the purification of 5-nitro-1H-pyrazole-3-carbohydrazide, designed for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, this guide synthesizes technical protocols with field-proven insights to address the common and complex challenges encountered during the purification of this compound. This molecule, a versatile heterocyclic building block, is of significant interest in medicinal chemistry for its potential antimicrobial and anticancer properties.[1][2][3] However, its purification is often non-trivial due to its unique chemical structure, which includes a highly polar nitro group and a hydrogen-bonding carbohydrazide moiety.[1]
This guide provides a structured, problem-oriented approach to help you achieve high purity and batch-to-batch consistency in your research.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issue and providing validated solutions.
Question 1: My crude product is an oily or sticky solid that refuses to crystallize. What's happening and how can I fix it?
Answer:
This is a common issue often caused by residual solvents or the presence of impurities that depress the melting point of the final compound.
-
Causality: The synthesis of this compound typically involves reacting 5-nitro-1H-pyrazole-3-carboxylic acid with hydrazine hydrate in a solvent like ethanol or methanol.[1] If these high-boiling point solvents are not completely removed, they can trap the product in a semi-solid or oily state. Furthermore, impurities can disrupt the crystal lattice formation required for solidification.
-
Solutions:
-
Trituration: Vigorously stir or grind the crude oil with a solvent in which the desired product is insoluble but the impurities are soluble. Non-polar solvents like hexanes or diethyl ether are excellent starting points. This process washes away soluble impurities and can often induce crystallization.
-
High-Vacuum Drying: Place the material under a high vacuum for several hours. This is effective for removing stubborn, high-boiling point solvents. Gentle heating (e.g., 30-40°C) can be applied if the compound is thermally stable, but caution is advised due to the presence of the nitro group.
-
Seed Crystal: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the oil. This "seed" can provide a nucleation point to initiate crystallization.
-
Question 2: After initial isolation, my product is persistently yellow or brownish, even after drying. How do I get a pure, off-white solid?
Answer:
Discoloration typically points to the presence of chromophoric (color-causing) impurities, which may include nitrated byproducts or degradation products.
-
Causality: The starting materials or reaction intermediates may contain colored impurities. Additionally, nitro-containing aromatic compounds can sometimes form colored charge-transfer complexes or degrade under certain conditions (e.g., excessive heat or prolonged reaction times).
-
Solutions:
-
Recrystallization with Activated Charcoal: This is the most effective method. Dissolve the crude product in a minimum amount of a suitable hot solvent (see protocol below). Add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution and swirl for a few minutes. The charcoal adsorbs the colored impurities. Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal, then allow the filtrate to cool and crystallize.[4]
-
Column Chromatography: If discoloration persists, column chromatography is a more rigorous purification method. A silica gel column with a gradient elution system, such as dichloromethane/methanol or ethyl acetate/hexanes, can effectively separate the target compound from colored impurities.[5][6]
-
Question 3: I'm experiencing very low recovery after performing a recrystallization. What are the likely causes and how can I improve my yield?
Answer:
Low recovery is a classic recrystallization problem that can almost always be solved by optimizing the solvent system and technique.
-
Causality:
-
Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even after cooling.
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper.
-
Rapid Cooling: Cooling the solution too fast can lead to the formation of very small crystals or an amorphous precipitate, which can be difficult to filter and may trap impurities.
-
-
Solutions:
-
Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product.
-
Employ a Solvent/Anti-solvent System: This is a powerful technique for compounds with challenging solubility profiles.[7][8] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., DMF, DMSO). Then, slowly add a miscible "poor" or "anti-solvent" (in which it is insoluble, e.g., water or diethyl ether) dropwise at an elevated temperature until the solution just begins to turn cloudy (the saturation point). Allow this to cool slowly.
-
Prevent Premature Crystallization: When performing a hot filtration, pre-warm the funnel and the receiving flask to prevent the temperature from dropping and causing the product to crash out of solution.
-
Optimize Cooling: Let the solution cool slowly to room temperature first to allow for the formation of larger, purer crystals. Once it has reached room temperature, place it in an ice bath to maximize the yield.[8]
-
Question 4: My purity isn't improving with recrystallization. What other techniques should I consider?
Answer:
If an impurity has nearly identical solubility to your product, recrystallization will be ineffective. In this case, you must switch to a purification method that relies on a different physical property.
-
Causality: The impurity may be a structurally similar isomer or byproduct that co-crystallizes with your desired compound.
-
Solutions:
-
Flash Column Chromatography: This is the next logical step. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase. The polarity of the pyrazole ring, nitro group, and carbohydrazide moiety suggests that a polar eluent system will be required. A typical starting point would be a gradient of 0% to 10% methanol in dichloromethane.
-
Acid-Addition Salt Formation: Pyrazole derivatives can be purified by converting them into acid addition salts.[9][10] Dissolve the crude product in a suitable organic solvent (e.g., methanol or ethyl acetate). Add an equimolar amount of an acid (like HCl or H₂SO₄). The resulting salt often has very different solubility properties and may precipitate from the solution in high purity. The salt can then be collected by filtration and neutralized with a base to recover the pure free base.[8][10]
-
Frequently Asked Questions (FAQs)
Q: What are the most likely impurities in a typical synthesis? A: Common impurities include unreacted starting materials, such as 5-nitro-1H-pyrazole-3-carboxylic acid[11] and excess hydrazine hydrate, as well as potential side products from incomplete reactions or degradation.
Q: How do I select the best solvent for recrystallization? A: The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures. Given the polar nature of this compound, polar solvents like ethanol, methanol, or acetic acid are good candidates to test.[1] For difficult cases, solvent mixtures (e.g., ethanol/water, DMF/water) are often effective.[7][12]
Q: What are the critical safety precautions for handling this compound? A: Due to its structure, this compound requires careful handling.
-
Nitro Group: Nitro-containing compounds can be energetic and should not be subjected to excessive heat or shock.[1]
-
Carbohydrazide Moiety: Carbohydrazides can be skin and eye irritants.[13][14]
-
General Precautions: Always handle the compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[14][15][16]
Visualized Workflows
General Purification Workflow
This diagram illustrates the decision-making process for purifying the crude product.
Caption: Decision workflow for purifying crude this compound.
Troubleshooting Recrystallization
This flowchart provides a logical path for diagnosing and solving common recrystallization issues.
Caption: Troubleshooting flowchart for the recrystallization of pyrazole derivatives.
Experimental Protocol: Purification by Cooling Crystallization
This protocol provides a detailed, step-by-step methodology for purifying this compound using the most common technique.[8]
1. Solvent Selection:
-
Place a small amount of the crude solid (approx. 20-30 mg) into several test tubes.
-
Add a few drops of different test solvents (see table below) to each tube at room temperature. A good candidate solvent will not dissolve the compound at room temperature.
-
Heat the tubes that show poor solubility. The best solvent will dissolve the compound completely upon heating.
-
Allow the dissolved solutions to cool to room temperature and then in an ice bath. The solvent that produces a high yield of crystals is the optimal choice.
2. Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture with stirring (using a hot plate) until the solid just dissolves. Do not add a large excess of solvent.
3. Hot Filtration (Optional, for removing insoluble impurities):
-
If insoluble impurities (or activated charcoal, if used) are present, perform a hot filtration.
-
Place a piece of fluted filter paper in a stemless funnel. Pre-heat the funnel and a clean receiving flask by placing them on the hot plate.
-
Pour the hot solution through the filter paper quickly. Rinse the original flask with a small amount of hot solvent and pass it through the filter to recover any remaining product.
4. Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.
-
Break the vacuum and gently press the crystals with a clean stopper to remove excess solvent.
6. Drying:
-
Transfer the crystals to a clean, pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
Data Summary: Solvent Selection Guide
The following table summarizes potential solvents for the recrystallization of this compound. Experimental verification is essential.
| Solvent | Boiling Point (°C) | Polarity | Suitability Notes |
| Ethanol | 78 | Polar Protic | A common choice for pyrazole derivatives. Good potential for cooling crystallization.[8] |
| Methanol | 65 | Polar Protic | Similar to ethanol, but higher solubility may lead to lower recovery. Often used in synthesis.[1] |
| Isopropanol | 82 | Polar Protic | Good potential for cooling crystallization.[8] |
| Water | 100 | Very Polar | May be used as an anti-solvent with a more organic "good" solvent like ethanol or DMF. |
| Acetic Acid | 118 | Polar Protic | Can dissolve highly polar compounds but can be difficult to remove completely. |
| Ethyl Acetate | 77 | Polar Aprotic | May be suitable; often used as an eluent in chromatography for similar compounds. |
| DMF / Water | 153 / 100 | - | A powerful solvent/anti-solvent system for poorly soluble compounds.[7] |
References
- Understanding Carbohydrazide: Properties, Safety, and Handling for Industrial Users. Vertex AI Search.
- This compound | 297149-33-8. Smolecule.
- Carbohydrazide SDS, 497-18-7 Safety D
- Carbohydrazide. Santa Cruz Biotechnology.
- Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use. BLi-T.
- Safety D
- Dealing with poor solubility of pyrazole deriv
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Troubleshooting guide for scaling up pyrazole synthesis reactions. Benchchem.
- Purific
- Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. MDPI.
- Method for purifying pyrazoles.
- Pyrazole Carbohydrazide Deriv
- Rational design, synthesis, in vitro, and in-silico studies of pyrazole-phthalazine hybrids as new α-glucosidase inhibitors.
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PubMed Central.
- 5-Nitro-1H-pyrazole-3-carboxylic acid. PubChem.
- Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Deriv
Sources
- 1. Buy this compound | 297149-33-8 [smolecule.com]
- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest | MDPI [mdpi.com]
- 3. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. rsc.org [rsc.org]
- 6. Rational design, synthesis, in vitro, and in-silico studies of pyrazole‑phthalazine hybrids as new α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. 5-Nitro-1H-pyrazole-3-carboxylic acid | C4H3N3O4 | CID 86222684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. echemi.com [echemi.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. redox.com [redox.com]
Technical Support Center: Addressing Stability Issues of Nitro-Substituted Heterocyclic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitro-substituted heterocyclic compounds. This guide is designed to provide you with in-depth, field-proven insights into the stability challenges associated with these versatile but often sensitive molecules. Our goal is to move beyond simple protocols and explain the fundamental causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
Section 1: Understanding the Instability - The "Why"
Nitro-substituted heterocycles are mainstays in medicinal chemistry and materials science, valued for their unique electronic properties and biological activities.[1][2] However, the very features that make them useful also render them susceptible to degradation. The powerful electron-withdrawing nature of the nitro group significantly influences the molecule's reactivity, making it prone to specific degradation pathways.[3]
Key drivers of instability include:
-
Photoreactivity: Many nitroaromatic compounds are highly sensitive to UV and even visible light. Photoexcitation can lead to a variety of reactions, including reduction of the nitro group, hydrogen atom abstraction from solvents, or complex rearrangements.[4][5]
-
Thermal Lability: While many heterocyclic cores are stable, the C-NO₂ bond can be a weak point at elevated temperatures. Decomposition pathways often involve C-NO₂ bond cleavage or nitro-nitrite isomerization, which can initiate further degradation.[6][7]
-
Reductive Degradation: The nitro group is readily reduced to nitroso, hydroxylamino, and ultimately amino functionalities. This can be triggered by biological systems, residual reducing agents from synthesis, or even certain solvents and metal contaminants.[8][9]
-
Hydrolytic and pH Sensitivity: The nitro group can activate adjacent positions on the heterocyclic ring, making them susceptible to nucleophilic attack by water, leading to hydrolysis. The stability of these compounds can, therefore, be highly dependent on the pH of the medium.[10][11]
Common Degradation Pathways
Below is a generalized schematic of the primary degradation routes that can compromise the integrity of a nitro-substituted heterocyclic compound.
Caption: Major environmental and chemical stressors leading to the degradation of nitro-substituted heterocyclic compounds.
Section 2: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Q1: My reaction was clean by TLC, but after workup and purification, the NMR is messy and shows unexpected peaks. What happened?
A1: This is a classic sign of post-reaction degradation, where the purified compound is unstable under the workup, purification, or storage conditions.
-
Causality: The workup procedure likely introduced a stressor. Aqueous acidic or basic washes can cause hydrolysis if your compound is pH-sensitive.[12] Exposure to air and light during filtration and solvent evaporation can initiate oxidative or photodegradation. Finally, chromatography on silica or alumina gel, which can be acidic, may degrade sensitive compounds.
-
Troubleshooting Steps:
-
Test Stability: Before your next attempt, take a small, pure sample of your compound and expose it to the individual conditions of your workup (e.g., dissolve in a vial with the acidic solution, another with the basic solution, spot on a TLC plate and leave in light). Monitor by TLC to pinpoint the problematic step.[12]
-
Modify Workup: If acid/base is the issue, use a milder workup, such as a brine wash followed by drying with sodium sulfate. If light is the culprit, perform the workup in a darkened hood or with foil-wrapped glassware.
-
Alternative Purification: Consider switching to a less acidic stationary phase like neutral alumina or a different purification method altogether, such as recrystallization or preparative HPLC with a suitable mobile phase.
-
Q2: My solid compound, which was initially a light yellow powder, has turned dark brown/orange in the vial. Is it still usable?
A2: A significant color change is a strong visual indicator of degradation. While the bulk of the material might still be the parent compound, the presence of colored impurities suggests that a degradation process has begun. These impurities could potentially interfere with subsequent experiments or assays.
-
Causality: This is often due to slow decomposition upon exposure to light and/or air over time. Nitro compounds, particularly nitroarenes, can form colored charge-transfer complexes or degradation products.[4] Minor impurities from the synthesis can also sometimes catalyze slow decomposition.[13]
-
Troubleshooting Steps:
-
Re-analyze: Before use, re-confirm the purity of the compound using a stability-indicating method like HPLC or LC-MS.[14] An NMR spectrum can also reveal the percentage of impurities.
-
Repurify if Necessary: If the purity is compromised but the degradation is minor, you may be able to repurify a portion for immediate use.
-
Optimize Storage: This event is a clear signal that your storage conditions are inadequate. Review the FAQ section below for best practices in long-term storage. The key is prevention.
-
Q3: My experiment is giving inconsistent yields. One day it works perfectly, the next it fails. What variables should I check?
A3: Inconsistency often points to hidden variables that are not being controlled. For nitro-heterocycles, solvent quality and atmospheric conditions are frequent culprits.
-
Causality: Solvents can be a source of instability. For example, using an alcohol solvent in a photochemical reaction can lead to hydrogen atom abstraction and side products.[15][16] The purity of reagents and solvents is also critical; trace metal impurities can catalyze decomposition, and water in "anhydrous" solvents can cause hydrolysis.
-
Troubleshooting Workflow:
-
Standardize Reagents: Use reagents from the same batch. If that's not possible, purify your reagents before use. Always use freshly distilled or newly opened anhydrous solvents.[17]
-
Control the Atmosphere: If your reaction is sensitive to oxygen or moisture, ensure your inert gas technique (e.g., using Schlenk lines) is rigorous. Degas solvents before use.
-
Review the Details: Re-examine the original procedure. Could the rate of addition or stirring efficiency be a factor? Sometimes subtle details that were not recorded are critical for success.[17]
-
Caption: A systematic workflow for troubleshooting inconsistent experimental outcomes.
Section 3: Frequently Asked Questions (FAQs)
Q4: What are the ideal storage conditions for nitro-substituted heterocyclic compounds?
A4: The ideal conditions are compound-specific, but a conservative, multi-layered approach is best. The goal is to mitigate all potential stressors identified in Section 1.
| Factor | Mitigation Strategy | Rationale & Best Practices |
| Light | Store in amber glass vials; place vials in a dark cabinet or box. | Prevents photodegradation. Wrapping clear vials in aluminum foil is a good secondary measure.[18] |
| Temperature | Store at recommended temperature (often refrigerated at 2-8°C or frozen at -20°C). | Slows the rate of thermal decomposition. Avoid repeated freeze-thaw cycles which can degrade solvated samples.[14] |
| Atmosphere | Store solids under an inert atmosphere (argon or nitrogen). | Prevents oxidation and degradation from atmospheric moisture. This is critical for highly sensitive compounds.[11] |
| Form | Store as a dry, crystalline solid whenever possible. | Compounds are generally most stable in their solid, crystalline state. Avoid storing in solution for long periods.[14] |
| Container | Use tightly sealed glass vials with PTFE-lined caps. | Prevents solvent evaporation, moisture ingress, and interaction with container materials. Avoid plastics that may leach or sorb the compound.[19] |
Q5: How critical is solvent choice for storing solutions or for analytical measurements?
A5: Extremely critical. The wrong solvent can actively degrade your compound.
-
For Storage: If you must store a solution, choose a high-purity, dry, aprotic solvent in which the compound is stable. Perform a short-term stability study (e.g., 24-48 hours at room temp) and analyze by HPLC to confirm the compound's integrity in the chosen solvent before committing to long-term storage.[14]
-
For Analysis (e.g., HPLC): Be aware that the mobile phase can affect stability. For example, some nitrophenols show dramatically different photoreactivity in aqueous vs. organic solvents like isopropanol.[15][16] Ensure your analytical method is fast enough to prevent on-instrument degradation.
Q6: What is the best way to set up a formal stability study for a new nitro-heterocyclic compound?
A6: A formal stability study involves subjecting the compound to controlled stress conditions and monitoring its purity over time with a validated stability-indicating analytical method.
-
Methodology: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard.[14] A stability-indicating method is one that can resolve the active compound from all potential degradation products, ensuring that a decrease in the main peak corresponds to actual degradation, not co-elution.
-
Stress Conditions:
-
Analysis: At specified time points (e.g., 0, 24h, 1 week, 1 month), analyze the samples by HPLC. Quantify the parent compound and identify any major degradants.
Q7: I am in drug development. What formulation strategies can improve the stability of these compounds in a final product?
A7: Formulation science offers several powerful techniques to protect sensitive active pharmaceutical ingredients (APIs).
-
Physical Barriers: Creating a physical barrier between the drug and the environment is a primary strategy. This includes:
-
Excipient Selection: Choosing the right inactive ingredients (excipients) is crucial.
-
Crystal Engineering: Sometimes, creating a different crystal form (polymorph) or a co-crystal of the drug can result in a more stable solid form with lower hygroscopicity.[22]
Section 4: Key Experimental Protocols
Protocol 1: Rapid Stability Screen for a New Compound
This protocol is a quick check to identify major liabilities early in your research.
-
Preparation: Prepare four 1 mg/mL solutions of your compound in a suitable solvent (e.g., Acetonitrile/Water). Place each in a small, clear glass vial. Prepare one vial with the compound as a dry solid.
-
Initial Analysis: Immediately analyze one of the solutions using HPLC to get a baseline (T=0) purity reading.
-
Stress Application:
-
Vial 1 (Control): Wrap in foil and store at 4°C.
-
Vial 2 (Light): Place under a fluorescent lamp or near a window at room temperature.
-
Vial 3 (Heat): Wrap in foil and place in a 40°C oven.
-
Vial 4 (Acid): Add 10 µL of 1M HCl. Keep at room temperature, wrapped in foil.
-
Vial 5 (Solid/Light): Place the vial with the solid compound under the same lamp as Vial 2.
-
-
Follow-up Analysis: After 24 and 72 hours, re-analyze all solutions by HPLC.
-
Evaluation: Compare the purity profiles to the T=0 and control samples. Significant degradation (>5%) in any of the stressed samples indicates a stability liability that needs to be addressed.
Protocol 2: Preparing a Sample for Long-Term Storage
This protocol maximizes the chances of your compound remaining stable for months or years.
-
Purity Check: Ensure the compound is of the highest possible purity. Trace impurities can often accelerate decomposition.
-
Drying: Dry the solid compound thoroughly under high vacuum for several hours to remove all residual solvents.
-
Aliquotting: Weigh the desired amounts of the dry solid into individual amber glass vials suitable for long-term storage. Aliquotting prevents the need to repeatedly open and expose the main stock to the atmosphere.
-
Inerting: Place the open vials in a desiccator or glove box. Evacuate and backfill with an inert gas like argon or nitrogen at least three times.
-
Sealing: Tightly cap the vials with PTFE-lined caps while still under the inert atmosphere. For extra protection, wrap the cap-vial interface with Parafilm.
-
Storage: Place the sealed, inerted vials in a labeled box and store at the appropriate temperature (e.g., -20°C), protected from light.
References
-
Williams, R. A., et al. (2004). Bacterial pathways for degradation of nitroaromatics. PubMed. [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]
-
Pacaud, S., et al. (2004). Biodegradation of nitroaromatic pollutants: from pathways to remediation. PubMed. [Link]
-
Haigler, B. E., & Spain, J. C. (1995). Degradation of nitroaromatic compounds by microorganisms. PubMed. [Link]
-
Spain, J. C., et al. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]
-
Harrison, A. W., et al. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres. [Link]
-
Bartsch, R. A., et al. (2001). Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines. Journal of the American Chemical Society. [Link]
-
Sokół, B., et al. (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules. [Link]
-
Lukyanov, B. S., & Lukyanova, M. B. (2005). Light-sensitive heterocyclic compounds for information nanotechnologies. ResearchGate. [Link]
-
Tey, J. S., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. [Link]
-
Harrison, A. W., et al. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres. [Link]
-
Sadowska, J., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Materials. [Link]
-
Wang, R., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules. [Link]
-
Unknown Author. (2024). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]
-
Sadowska, J., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. [Link]
-
Al-dujaili, A. H. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. [Link]
-
Wang, Y., et al. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Molecules. [Link]
-
Sturek, J. K., et al. (1978). Stability of intravenous nitroglycerin solutions. American Journal of Health-System Pharmacy. [Link]
-
Li, B., et al. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Journal of Theoretical and Computational Chemistry. [Link]
-
Various Authors. (2024). Strategies to enhance pharmaceutical formulation stability. Consensus. [Link]
-
Frontier, A. J. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment! University of Rochester, Department of Chemistry. [Link]
-
Al-dujaili, A. H. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. [Link]
-
Ceban, E. (2023). The ways to improve drug stability. Nicolae Testemitanu State University of Medicine and Pharmacy. [Link]
-
Jiang, Y. (2021). Visible Light-induced Synthesis Of Nitro-containing Heterocyclic Compounds. Globe Thesis. [Link]
-
Nepali, K., & Lee, H.-Y. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. [Link]
-
Li, B., et al. (2019). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Molecular Physics. [Link]
-
Kuta, J., & Raczynska, E. D. (2020). Substituent effects of nitro group in cyclic compounds. ResearchGate. [Link]
-
Philbin, S. P. (1999). Studies of Novel Nitro Substituted Nitrogen Heterocyclic Compounds. London South Bank University Repository. [Link]
-
Frontier, A. J. (n.d.). Troubleshooting: My Reaction Failed: FAQ. University of Rochester, Department of Chemistry. [Link]
-
Ghosh, S., & Ghorai, P. (2024). Shining light on the nitro group: distinct reactivity and selectivity. Chemical Communications. [Link]
-
Korotchenko, V. N., et al. (2022). Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. [Link]
-
Philbin, S. P. (1999). Studies of novel nitro-substituted nitrogen heterocyclic compounds. ResearchGate. [Link]
-
Coghill, L. (2022). How to troubleshoot experiments. Chemistry World. [Link]
-
Urben, P. G. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]
-
Sharma, P., & Kumar, A. (2022). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. [Link]
-
Let's Talk Science. (2022). Troubleshooting and optimizing lab experiments. YouTube. [Link]
-
Townson, S. M., et al. (1997). Resistance to the nitroheterocyclic drugs. Acta Tropica. [Link]
-
Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. [Link]
-
Kaczmarska, M., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. [Link]
-
Kumar, R., et al. (2024). Heterogeneous V2O5/TiO2-Mediated Photocatalytic Reduction of Nitro Compounds to the Corresponding Amines under Visible Light. Organic Chemistry Portal. [Link]
-
Rivera, G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. [Link]
-
Vitaku, E., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]
-
Vitaku, E., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among US FDA Approved Pharmaceuticals. ResearchGate. [Link]
Sources
- 1. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Shining light on the nitro group: distinct reactivity and selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Biodegradation of nitroaromatic pollutants: from pathways to remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The ways to improve drug stability [repository.usmf.md]
- 12. Troubleshooting [chem.rochester.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]
- 16. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 17. Troubleshooting [chem.rochester.edu]
- 18. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 19. Stability of intravenous nitroglycerin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 23. consensus.app [consensus.app]
Technical Support Center: Method Refinement for Consistent Results in Pyrazole-Based Experiments
As a Senior Application Scientist, this guide is designed to move beyond simple procedural lists. It aims to provide a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results in your work with pyrazole-based compounds. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) that address the common challenges encountered from synthesis to biological evaluation.
Section 1: Synthesis and Purification
The synthesis of the pyrazole core is foundational, yet fraught with challenges ranging from poor yields to complex purification. This section addresses the most common hurdles in obtaining high-purity pyrazole derivatives.
Frequently Asked Questions (FAQs): Synthesis
Q1: Why is the yield of my pyrazole synthesis consistently low?
A1: Low yields in pyrazole synthesis often stem from incomplete reactions, suboptimal conditions, or competing side reactions.[1] Here are the primary factors to investigate:
-
Incomplete Reaction: The reaction may not be reaching completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure starting materials are fully consumed.[1] Consider extending the reaction time or increasing the temperature, as many condensation reactions require heat (reflux).[1] Microwave-assisted synthesis can also be a powerful tool to improve yields and drastically reduce reaction times.[2]
-
Catalyst Choice: The type and amount of catalyst are critical. For classic syntheses like the Knorr, catalytic amounts of a protic acid (e.g., acetic acid) are often necessary.[1] In some cases, alternative catalysts like nano-ZnO have been shown to improve yields.[1]
-
Starting Material Purity: The purity of your starting materials, such as 1,3-dicarbonyl compounds and hydrazines, is paramount. Impurities can introduce side reactions that consume reagents and complicate purification, ultimately lowering the yield of your desired product.[3]
-
Solvent Effects: The solvent can dramatically influence reaction outcomes. For instance, in reactions with aryl hydrazines, aprotic dipolar solvents may yield better results than common protic solvents like ethanol.[3]
Q2: I'm getting a mixture of regioisomers that are difficult to separate. How can I improve regioselectivity?
A2: The formation of regioisomers is arguably the most common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[4] The reaction can proceed through two different pathways, leading to a mixture of products that are often difficult to separate via standard chromatography.
-
Strategic Solvent Selection: The solvent choice can have a profound impact on regioselectivity. Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been demonstrated to significantly favor the formation of one regioisomer over the other.[4]
-
pH Control: Adjusting the pH of the reaction medium can steer the reaction toward a single isomer. Acidic conditions may favor one pathway, while neutral or basic conditions may favor the alternative.[4]
-
Steric and Electronic Bias: You can intentionally design your starting materials to favor a specific outcome. Introducing bulky substituents or potent electron-withdrawing groups on either the dicarbonyl or the hydrazine can create a strong steric or electronic preference, leading to a single major product.[4]
Troubleshooting Guide: Low Synthetic Yield
This workflow provides a systematic approach to diagnosing and resolving low-yield issues in pyrazole synthesis.
Caption: A logical workflow for troubleshooting low yields.
Protocol: Optimizing a Knorr-Type Pyrazole Synthesis
This protocol uses the reaction of a generic 1,3-diketone and a substituted hydrazine as a model.
Objective: To systematically optimize reaction conditions to maximize the yield of the desired pyrazole regioisomer.
Methodology:
-
Baseline Reaction:
-
In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in ethanol (0.2 M).
-
Add the substituted hydrazine (1.1 eq).
-
Add glacial acetic acid (0.1 eq) as a catalyst.
-
Reflux the mixture for 4 hours.
-
Cool the reaction, remove the solvent under reduced pressure, and analyze the crude product by ¹H NMR and LC-MS to determine the yield and regioisomeric ratio.
-
-
Systematic Optimization (perform reactions in parallel):
-
Solvent Screen: Repeat the baseline reaction, replacing ethanol with other solvents. See the table below for suggestions.
-
Catalyst Screen: Using the best solvent from the previous step, vary the catalyst. Test without a catalyst, with a stronger acid (e.g., HCl), or a Lewis acid.
-
Temperature Screen: Using the optimal solvent and catalyst, run the reaction at different temperatures (e.g., room temperature, 50 °C, reflux).
-
Time Course: Run the reaction under the best-found conditions and take aliquots at different time points (e.g., 1, 2, 4, 8, 16 hours) to determine the optimal reaction time.
-
Data Presentation: Optimization Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Rationale & Key Reference |
| Solvent | Ethanol | Toluene | Acetonitrile | 2,2,2-Trifluoroethanol (TFE) | Solvent polarity and hydrogen bonding capacity can dramatically influence regioselectivity.[3][4] |
| Catalyst | Acetic Acid (0.1 eq) | No Catalyst | HCl (cat.) | LiClO₄ | The choice and amount of acid or base catalyst can be critical for reaction rate and selectivity.[1][5] |
| Temperature | Room Temp (25°C) | 50°C | 80°C | Reflux | Higher temperatures can increase reaction rates but may also promote side product formation.[1] |
| Time | 2 hours | 4 hours | 8 hours | 16 hours | Essential to ensure the reaction has gone to completion without product degradation over time.[1] |
Section 2: Structural Characterization
Accurate structural elucidation is non-negotiable. Pyrazoles, however, present unique spectroscopic challenges, primarily due to tautomerism.
Frequently Asked Questions (FAQs): Characterization
Q1: Why are the signals for C3 and C5 in my ¹³C NMR spectrum broad or appearing as a single, averaged signal?
A1: This is a classic hallmark of tautomerism in N-unsubstituted pyrazoles. The proton on the nitrogen rapidly exchanges between the N1 and N2 positions. If this exchange is fast on the NMR timescale, the C3 and C5 positions become chemically equivalent, and the spectrometer detects only an average of the two distinct signals.[6] This can make definitive structural assignment difficult.[7][8]
Q2: The N-H proton signal in my ¹H NMR spectrum is extremely broad or completely absent. How can I confirm its presence?
A2: The disappearance of the N-H proton signal is also a result of chemical exchange.[6] This proton can exchange with other pyrazole molecules, trace amounts of water in the deuterated solvent, or any acidic/basic impurities. This rapid exchange broadens the signal, often to the point where it is indistinguishable from the baseline.[6] In protic solvents like D₂O or CD₃OD, the proton will readily exchange with solvent deuterium, rendering it invisible in the ¹H spectrum.[6]
Visualizing Tautomeric Exchange
The following diagram illustrates the rapid proton exchange that leads to averaged NMR signals for the C3 and C5 positions.
Caption: Tautomeric equilibrium in N-H pyrazoles.
Protocol: Variable-Temperature NMR (VT-NMR) for Tautomer Resolution
Objective: To slow down the tautomeric exchange rate sufficiently to resolve the separate signals for the C3 and C5 carbons (and their attached protons).
Methodology:
-
Sample Preparation: Dissolve the pyrazole derivative in a suitable deuterated solvent with a low freezing point (e.g., deuterated methanol (CD₃OD), dichloromethane (CD₂Cl₂), or toluene-d₈).
-
Initial Spectrum: Acquire standard ¹H and ¹³C NMR spectra at room temperature (e.g., 298 K).
-
Systematic Cooling: Gradually lower the temperature of the NMR probe in 10-20 K increments.
-
Equilibration: Allow the sample to fully equilibrate at each new temperature for 5-10 minutes before acquiring a new set of spectra.[6]
-
Data Acquisition: Record ¹H and ¹³C spectra at each temperature. Observe the C3/C5 signals in the ¹³C spectrum and the corresponding proton signals in the ¹H spectrum.
-
Coalescence Point: Note the temperature at which the single broad peak begins to sharpen and split into two distinct signals. This is known as the coalescence temperature and can be used to calculate the rate of exchange.
-
Final Spectra: Continue cooling until the signals are sharp and well-resolved, confirming the distinct chemical environments of the two tautomers.
Section 3: Biological Assays and Compound Stability
In drug discovery, inconsistent biological data can be traced back to the stability of the test compound under assay conditions. Understanding and controlling for compound stability is crucial for generating reliable structure-activity relationships (SAR).[9][10]
Frequently Asked Questions (FAQs): Stability & Assays
Q1: My pyrazole derivative shows variable activity in our cell-based assay. What could be the cause?
A1: Assuming consistent assay procedure, the variability often points to compound instability in the assay medium (e.g., buffer, cell culture media). Pyrazole derivatives, particularly those with ester functionalities, can be susceptible to hydrolysis under basic or even neutral pH conditions.[11][12] Other potential degradation pathways include oxidation and photodegradation if the compound is light-sensitive.[11] This degradation reduces the effective concentration of your active compound over the course of the experiment, leading to inconsistent results.
Q2: How can I proactively assess the stability of my lead compounds?
A2: A forced degradation study, also known as stress testing, is the standard method to identify potential stability liabilities.[11] This involves subjecting your compound to a range of harsh conditions to accelerate and identify the primary degradation pathways. This knowledge allows you to design more stable analogues or take precautions during testing (e.g., protecting from light, adjusting buffer pH).
Protocol: Forced Degradation Study for Pyrazole Derivatives
Objective: To identify the primary degradation pathways of a pyrazole compound under various stress conditions.
Methodology:
-
Stock Solution: Prepare a concentrated stock solution of your compound in a suitable organic solvent (e.g., DMSO, ACN).
-
Stress Conditions: For each condition below, dilute the stock solution into the stress medium to a final concentration suitable for HPLC or LC-MS analysis (e.g., 10-50 µg/mL). Prepare a control sample diluted in the assay buffer or mobile phase.
-
Incubation: Incubate the samples for a defined period (e.g., 24 hours). An initial time point (T=0) should be analyzed immediately.
-
Analysis: Analyze all samples by a stability-indicating HPLC or LC-MS method. Compare the peak area of the parent compound in the stressed samples to the control sample to calculate the percentage of degradation. Analyze for the appearance of new peaks, which represent degradation products.
Data Presentation: Standard Forced Degradation Conditions
| Stress Condition | Typical Reagent | Temperature | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M to 1 M HCl | Room Temp or 40-60 °C | Hydrolysis (e.g., of esters, amides) |
| Basic Hydrolysis | 0.1 M to 1 M NaOH | Room Temp or 40-60 °C | Hydrolysis (often faster than acidic) |
| Neutral Hydrolysis | Water or Buffer (pH 7.4) | Reflux or 40-60 °C | Hydrolysis |
| Oxidation | 3% to 30% H₂O₂ | Room Temp | Oxidation of the pyrazole ring or substituents |
| Photodegradation | UV/Visible Light | Ambient | Photochemical reactions (e.g., cleavage, rearrangement) |
| Thermal Stress | Solid or Solution | >40 °C (in oven) | Thermally-induced degradation |
This table is adapted from International Conference on Harmonisation (ICH) guidelines as described in reference[11].
References
- Troubleshooting guide for scaling up pyrazole synthesis reactions - Benchchem.
- Troubleshooting common issues in pyrazole synthesis - Benchchem.
- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
- Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a - ResearchGate.
- (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives.
- challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem.
- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - ResearchGate.
- Technical Support Center: Functionalization of the Pyrazole C4 Position - Benchchem.
- Troubleshooting guide for the scale-up synthesis of pyrazole compounds. - Benchchem.
- Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a - ResearchGate.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH.
- Technical Support Center: Enhancing the Stability of Pyrazole Compounds in Solution - Benchchem.
- troubleshooting low conversion rates in pyrazole synthesis - Benchchem.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
- Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring | Organic Letters - ACS Publications.
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC - NIH.
- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem.
- Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing).
- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD.
- Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis - Benchchem.
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI.
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI.
- Inherent efficacies of pyrazole-based derivatives for cancer therapy: the interface between experiment and in silico. | Semantic Scholar.
- Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry - GalChimia.
- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - PubMed Central.
- Innovative Pyrazole Hybrids: A New Era in Drug Discovery and Synthesis - PubMed.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals.
- Synthesis and biological evalution of novel pyrazole derivatives with anticancer activity | Request PDF - ResearchGate.
- Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF - ResearchGate.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC.
- Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing).
- Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - NIH.
- Molecules | Special Issue : Pyrazole Derivatives - MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Innovative Pyrazole Hybrids: A New Era in Drug Discovery and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Pyrazole Ring Formation
Welcome to the technical support center dedicated to overcoming the challenges of pyrazole ring formation. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you with the knowledge to select the optimal catalyst and conditions for efficient and selective pyrazole synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst selection and reaction optimization for pyrazole synthesis.
Q1: What are the primary catalytic methods for pyrazole synthesis?
A1: The most common methods are cyclocondensation reactions. The classical Knorr pyrazole synthesis, which uses an acid catalyst to react a 1,3-dicarbonyl compound with a hydrazine, is a widely used and versatile technique.[1][2][3] Other significant approaches include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and various multicomponent reactions.[4] The choice of catalyst is broad, ranging from simple Brønsted acids (like acetic acid) and Lewis acids to more advanced heterogeneous and metal-based catalysts.[4][5][6]
Q2: How do I choose between a Brønsted acid and a Lewis acid catalyst?
A2: The choice depends on your specific substrates and desired outcome.
-
Brønsted acids (proton donors), such as acetic acid or trifluoroacetic acid (TFA), are excellent for the classical Knorr synthesis.[7][8][9] They function by protonating a carbonyl group on the 1,3-dicarbonyl compound, which activates it for nucleophilic attack by the hydrazine.[6][10] Brønsted acids are generally inexpensive and effective for a wide range of simple substrates.
-
Lewis acids (electron-pair acceptors), such as zinc chloride (ZnCl₂), scandium triflate (Sc(OTf)₃), or nano-ZnO, can offer enhanced reactivity and selectivity, especially for more complex or challenging substrates.[4][11] They coordinate to the carbonyl oxygen, increasing its electrophilicity. Lewis acids can sometimes provide better control over regioselectivity and may be effective under milder conditions.[6][7][9]
Q3: What are the advantages of using a heterogeneous catalyst?
A3: Heterogeneous catalysts, such as Amberlyst-70 or nano-ZnO, offer several practical advantages.[12][13][14][15][16][17][18] Key benefits include:
-
Ease of separation: Being in a different phase from the reaction mixture, they can be easily removed by filtration, simplifying product work-up.[12][13][15]
-
Recyclability: Many heterogeneous catalysts can be recovered, washed, and reused for multiple reaction cycles, which reduces waste and cost.[19][13][15][16][17][18]
-
Environmental benefits: Their reusability and often milder reaction conditions contribute to greener synthetic protocols.[12][13][14][15][16][17][18]
Q4: Can microwave-assisted synthesis improve my pyrazole formation?
A4: Yes, microwave-assisted synthesis can significantly enhance the efficiency of pyrazole formation. The primary benefits are a dramatic reduction in reaction times and often an increase in product yields compared to conventional heating methods. This is due to the direct and rapid heating of the reaction mixture by microwave irradiation.
Part 2: Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during pyrazole synthesis.
Issue 1: Low or No Product Yield
A low yield is a frequent challenge. The following workflow can help diagnose and resolve the underlying cause.
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low pyrazole synthesis yields.
Probable Causes and Solutions for Low Yield:
| Probable Cause | Detailed Explanation and Solution |
| Incomplete Reaction | If starting materials are still present, the reaction may not have reached completion. Solutions: 1) Increase the reaction time and monitor progress by TLC or LC-MS. 2) Increase the reaction temperature; for many condensation reactions, heating is necessary. Microwave-assisted synthesis can be particularly effective.[5] |
| Catalyst Inactivity or Suboptimal Choice | The catalyst may be deactivated or not suitable for your specific substrates. Solutions: 1) Use a fresh batch of catalyst. 2) Increase the catalyst loading. 3) If using a Brønsted acid, ensure it is of appropriate strength. For some reactions, a stronger acid like TFA may be required. 4) Consider switching to a Lewis acid or a heterogeneous catalyst, which can sometimes offer higher efficiency.[5][6] |
| Side Reactions and Byproduct Formation | The formation of unwanted side products can significantly lower the yield of the desired pyrazole. This can be due to the inherent reactivity of the substrates or suboptimal reaction conditions. Solutions: 1) Lower the reaction temperature to minimize side reactions. 2) Ensure high purity of starting materials, as impurities can catalyze side reactions.[20] 3) Adjust the stoichiometry of the reactants; sometimes a slight excess of one reagent can drive the reaction towards the desired product. |
| Product Degradation | The synthesized pyrazole may be unstable under the reaction conditions, especially at elevated temperatures or in the presence of strong acids. Solution: Monitor the reaction for the appearance of the product and then its subsequent disappearance. If degradation is suspected, try running the reaction at a lower temperature for a longer period. |
Issue 2: Formation of Regioisomers
When using unsymmetrical 1,3-dicarbonyl compounds, the formation of a mixture of regioisomers is a common challenge.[21]
Controlling Regioselectivity:
The regioselectivity of the Knorr pyrazole synthesis is influenced by the electronic and steric differences between the two carbonyl groups of the dicarbonyl compound, as well as the reaction conditions.[21]
-
Mechanism of Regioselection: The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons. The preferred site of attack determines the final regioisomer.
-
Catalyst and Solvent Effects: The choice of catalyst and solvent can significantly influence the regioselectivity. For instance, in some cases, Lewis acids can offer better control than Brønsted acids by coordinating selectively to one of the carbonyl groups.[6] The use of fluorinated alcohols as solvents has also been shown to dramatically increase regioselectivity in certain syntheses.
-
pH Control: Adjusting the pH of the reaction mixture can alter the site of initial hydrazine attack, thereby influencing the regioisomeric ratio.[6]
Part 3: Data Presentation
Catalyst Performance in Pyrazole Synthesis
The following table provides a comparison of different catalysts used in pyrazole synthesis, highlighting their typical reaction conditions and yields.
| Catalyst | Substrates | Solvent | Temperature | Time | Yield (%) | Reference |
| Acetic Acid | 1,3-Dicarbonyl, Hydrazine | Ethanol/Propanol | Reflux | 1-2 h | 70-90 | [22] |
| Amberlyst-70 | 1,3-Diketone, Hydrazine | Water | Room Temp | 5-30 min | 85-95 | [13][14][15][17][18] |
| Nano-ZnO | Phenylhydrazine, Ethyl Acetoacetate | Ethanol | Room Temp | 1-2 h | up to 95 | [4][11][12][16] |
| Sc(OTf)₃ | Perfluoroacetyl diazoester, Ketone | Not specified | Not specified | Not specified | up to 97 | Not found |
| TFA | N-acylazo substrates | Dichloromethane | 23 °C | 1-8 h | up to 99 | [7] |
Part 4: Experimental Protocols
The following are detailed protocols for common pyrazole synthesis methods.
Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Acetic Acid Catalyst
This protocol describes a standard procedure for the synthesis of pyrazoles using a Brønsted acid catalyst.[22]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 1,3-dicarbonyl compound (1.0 eq) and the hydrazine derivative (1.0-1.1 eq).
-
Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or 1-propanol, to achieve a substrate concentration of approximately 0.5-1.0 M. Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heating: Heat the reaction mixture to reflux with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the limiting starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, collect it by vacuum filtration and wash with a cold solvent. If the product is soluble, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Pyrazole Synthesis using Amberlyst-70 as a Heterogeneous Catalyst
This protocol outlines an environmentally friendly method for pyrazole synthesis using a recyclable solid acid catalyst.[19][13][14][15][17][18]
-
Reaction Setup: In a round-bottom flask, suspend Amberlyst-70 (approximately 10-20% by weight of the limiting reactant) in water.
-
Reagent Addition: Add the 1,3-diketone (1.0 eq) and the hydrazine or hydrazide (1.0 eq) to the suspension.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. These reactions are often complete within 5-30 minutes.
-
Work-up and Catalyst Recovery: Upon completion, filter the reaction mixture to separate the Amberlyst-70 catalyst. Wash the catalyst with an organic solvent (e.g., diethyl ether), dry it, and store it for reuse. The filtrate contains the product. If the product is insoluble in water, it can be collected by filtration. If it is soluble, extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Catalyst Regeneration: The catalytic activity of Amberlyst-70 may decrease slightly with each cycle.[13] For regeneration, the resin can be washed sequentially with water, dilute acid, water, dilute base, and finally water, followed by drying.
Part 5: Mandatory Visualizations
Catalyst Selection Decision Tree
This diagram provides a logical framework for selecting the appropriate catalyst for your pyrazole synthesis.
Caption: Decision tree for catalyst selection in pyrazole synthesis.
Mechanism of Knorr Pyrazole Synthesis
This diagram illustrates the acid-catalyzed mechanism of the Knorr pyrazole synthesis.
Caption: General mechanism of the acid-catalyzed Knorr pyrazole synthesis.
References
-
Nano-ZnO Catalyzed Green and Efficient One-Pot Four-Component Synthesis of Pyranopyrazoles. SciSpace. [Link]
-
Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. Taylor & Francis Online. [Link]
-
Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. Taylor & Francis Online. [Link]
-
Amberlyst-70 catalysed synthesis of pyrazoles. ResearchGate. [Link]
-
Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. ResearchGate. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
zinc-oxide nanoparticles as facile catalyst for. Rasayan Journal of Chemistry. [Link]
-
Efficient Ag/La-ZnO core–shell catalyst for green synthesis of 4H-pyrano[2,3-c] pyrazoles. RSC Publishing. [Link]
-
Nano-ZnO Catalyzed Green and Efficient One-Pot Four-Component Synthesis of Pyranopyrazoles. ResearchGate. [Link]
-
ZnO Nanoparticles as an Efficient, Heterogeneous, Reusable, and Ecofriendly Catalyst for Four-Component One-Pot Green Synthesis of Pyranopyrazole Derivatives in Water. PMC - NIH. [Link]
-
Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate. [Link]
-
Full article: Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. Taylor & Francis Online. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. PubMed. [Link]
-
Cu-catalysed pyrazole synthesis in continuous flow. RSC Publishing. [Link]
-
Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles. PMC - NIH. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH. [Link]
-
Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. ACS Publications. [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]
-
Lewis Acid vs Bronsted Acid. BYJU'S. [Link]
-
Efficient Synthesis and Antimicrobial Evaluation of Pyrazolopyranopyrimidines in the Presence of SBA-Pr-SO3H as a Nanoporous Acid Catalyst. Brieflands. [Link]
-
Fast synthesis of pyrano[2,3-c]pyrazoles: strong effect of Brönsted and Lewis acidic ionic liquids. ResearchGate. [Link]
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
Knorr pyrazole synthesis. ResearchGate. [Link]
-
What is the difference between a Bronsted-Lowry acid and a Lewis acid?. Quora. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
-
Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds. PMC - NIH. [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
Special Issue on Catalyst Deactivation and Regeneration. MDPI. [Link]
-
Advances in Catalyst Deactivation and Regeneration. MDPI. [Link]
-
Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. Semantic Scholar. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 3. name-reaction.com [name-reaction.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
- 9. quora.com [quora.com]
- 10. Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. scispace.com [scispace.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ZnO Nanoparticles as an Efficient, Heterogeneous, Reusable, and Ecofriendly Catalyst for Four-Component One-Pot Green Synthesis of Pyranopyrazole Derivatives in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. semanticscholar.org [semanticscholar.org]
- 19. tandfonline.com [tandfonline.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
The Evolving Landscape of Cancer Therapy: A Comparative Analysis of Pyrazole Derivatives' Anticancer Activity
Introduction: The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast arsenal of heterocyclic compounds, pyrazole derivatives have emerged as a "privileged scaffold," demonstrating a remarkable breadth of pharmacological activities, particularly in oncology.[1][2][3] Their unique structural features allow for versatile modifications, leading to the development of compounds that can interact with a multitude of biological targets crucial for cancer cell proliferation, survival, and metastasis.[1][4] This guide provides a comparative study of the anticancer activity of various pyrazole derivatives, delving into their structure-activity relationships, mechanisms of action, and the experimental data that underscore their therapeutic potential. We will explore how strategic chemical modifications of the pyrazole core can yield potent inhibitors of key cancer-driving pathways, offering a roadmap for researchers and drug development professionals in the design of next-generation cancer therapeutics.
The Structural Versatility of the Pyrazole Nucleus: A Gateway to Diverse Anticancer Mechanisms
The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, serves as a versatile template for chemical elaboration.[5] Structure-activity relationship (SAR) studies have consistently shown that substitutions at different positions on the pyrazole ring can dramatically influence the compound's anticancer efficacy and target selectivity.[1][6] This inherent adaptability has led to the discovery of pyrazole derivatives that exert their anticancer effects through various mechanisms, including:
-
Kinase Inhibition: Targeting the dysregulated activity of protein kinases, which are central to cancer cell signaling.
-
Tubulin Polymerization Inhibition: Disrupting the formation of microtubules, essential components of the cellular cytoskeleton, thereby inducing cell cycle arrest and apoptosis.[7]
-
DNA Interaction: Binding to DNA, either in the minor groove or through intercalation, leading to the inhibition of DNA replication and transcription.[1]
-
Induction of Apoptosis: Triggering programmed cell death, a crucial mechanism for eliminating cancerous cells.[7][8]
This guide will focus on a comparative analysis of pyrazole derivatives across these key mechanistic classes, providing experimental evidence to support their differential activities.
Comparative Analysis of Anticancer Activity: A Data-Driven Approach
To objectively compare the anticancer potential of different pyrazole derivatives, we will examine their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro and is a standard measure of a compound's potency.
Class 1: Pyrazole-Based Kinase Inhibitors
Kinase inhibitors have revolutionized cancer treatment, and numerous pyrazole-containing drugs have received FDA approval for this indication.[4][9] These compounds typically function by competing with ATP for binding to the kinase active site.
Table 1: Comparative Anticancer Activity (IC50) of Pyrazole-Based Kinase Inhibitors
| Compound ID | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| Compound 50 | EGFR, VEGFR-2 | HepG2 | 0.71 | Erlotinib | 10.6 | [1] |
| Sorafenib | 1.06 | [1] | ||||
| Compound 33 | CDK2 | HCT116 | < 23.7 | Doxorubicin | 24.7 - 64.8 | [1] |
| Compound 34 | CDK2 | HCT116 | < 23.7 | Doxorubicin | 24.7 - 64.8 | [1] |
| Compound 29 | Aurora A/B Kinase | U937, K562, HT29, A549 | Not specified | Not specified | Not specified | [2] |
Expert Insights: As demonstrated in Table 1, pyrazole derivatives can be engineered to exhibit potent and selective inhibition of various kinases. For instance, Compound 50 shows superior cytotoxicity against HepG2 liver cancer cells compared to the standard drugs erlotinib and sorafenib, highlighting its potential as a dual EGFR and VEGFR-2 inhibitor.[1] Similarly, Compounds 33 and 34 display significant inhibitory activity against CDK2, a key regulator of the cell cycle, with greater potency than the conventional chemotherapeutic agent doxorubicin in HCT116 colon cancer cells.[1] The development of multi-targeted kinase inhibitors, such as those targeting both angiogenesis (VEGFR) and cell proliferation (EGFR), represents a promising strategy to overcome drug resistance.[1]
Below is a diagram illustrating the general mechanism of action for pyrazole-based kinase inhibitors.
Caption: Workflow for an in vitro tubulin polymerization assay to screen for inhibitory compounds.
Class 3: Pyrazole-Based DNA Interacting Agents
Certain pyrazole derivatives can exert their anticancer effects by directly interacting with DNA, thereby disrupting essential cellular processes.
Table 3: Comparative Anticancer Activity (IC50) of Pyrazole-Based DNA Interacting Agents
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| Compound 59 | HepG2 | 2 | Cisplatin | 5.5 | [1] |
| Compound 11 | U251 (Glioblastoma) | 11.9 | Not specified | Not specified | [10] |
| AsPC-1 (Pancreatic) | 16.8 | Not specified | Not specified | [10] |
Expert Insights: Compound 59 demonstrates superior anticancer activity against HepG2 cells compared to the widely used chemotherapeutic drug cisplatin, with evidence suggesting it binds to the minor groove of DNA. [1]Compound 11 was found to be a potent cytotoxic agent against glioblastoma and pancreatic cancer cell lines and was shown to induce DNA cleavage, linking this activity to cell death. [10]These findings underscore the potential of pyrazole derivatives as a source of novel DNA-targeting anticancer drugs.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the scientific integrity and reproducibility of the findings presented, this section outlines the detailed methodologies for key experiments used to assess the anticancer activity of pyrazole derivatives.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives and a reference drug in cell culture medium. Add the compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.
Western Blot Analysis for Apoptosis Markers
Principle: Western blotting is used to detect specific proteins in a sample. To assess apoptosis, the expression levels of key proteins such as p53, p21, and cleaved caspases can be measured.
Step-by-Step Protocol:
-
Cell Lysis: Treat cancer cells with the pyrazole derivative for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p53, anti-cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The comparative analysis presented in this guide unequivocally demonstrates the significant potential of pyrazole derivatives as a versatile and potent class of anticancer agents. The ability to strategically modify the pyrazole scaffold allows for the fine-tuning of their biological activity, leading to the development of compounds that can selectively target various hallmarks of cancer. The data highlights the importance of structure-activity relationship studies in guiding the design of more effective and less toxic cancer therapeutics.
Future research should focus on:
-
Optimizing Lead Compounds: Further chemical modifications of the most potent pyrazole derivatives to improve their pharmacokinetic and pharmacodynamic properties.
-
Exploring Novel Targets: Screening pyrazole libraries against a wider range of cancer-related targets to uncover new mechanisms of action.
-
In Vivo Efficacy Studies: Evaluating the most promising compounds in preclinical animal models to assess their in vivo anticancer activity and safety profiles.
-
Combination Therapies: Investigating the synergistic effects of pyrazole derivatives with existing anticancer drugs to enhance therapeutic outcomes and overcome drug resistance.
The continued exploration of the chemical space around the pyrazole nucleus holds immense promise for the discovery of innovative and effective treatments in the ongoing fight against cancer.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. [Link]
-
Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. PubMed. [Link]
-
Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. MDPI. [Link]
-
Synthesis, Characterization and Anticancer Evaluation of Novel Analogues of Pyrazoles. Research Journal of Pharmacy and Technology. [Link]
-
An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. PubMed. [Link]
-
Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research. [Link]
-
Synthesis and biological evaluation of novel pyrazoline derivatives containing indole skeleton as anti-cancer agents targeting topoisomerase II. PubMed. [Link]
-
Mini review on anticancer activities of Pyrazole Derivatives. International Journal of Novel Research and Development. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
-
Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. National Center for Biotechnology Information. [Link]
-
Inherent efficacies of pyrazole-based derivatives for cancer therapy: the interface between experiment and in silico. Semantic Scholar. [Link]
-
Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
-
Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. National Center for Biotechnology Information. [Link]
-
review of pyrazole compounds' production, use, and pharmacological activity. ResearchGate. [Link]
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
A Head-to-Head In Vitro Comparison: 5-nitro-1H-pyrazole-3-carbohydrazide vs. 5-Fluorouracil
A Senior Application Scientist's Guide to Comparative Anticancer Drug Screening
This guide provides a comprehensive framework for the in vitro comparison of a novel pyrazole derivative, 5-nitro-1H-pyrazole-3-carbohydrazide, against the well-established chemotherapeutic agent, 5-Fluorouracil (5-FU). Designed for researchers in oncology and drug development, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a robust comparative analysis.
Introduction: The Clinical Benchmark and a Promising Challenger
In the landscape of cancer therapy, 5-Fluorouracil (5-FU) has long been a cornerstone treatment, particularly for colorectal, breast, and head and neck cancers.[1] As a pyrimidine analog, its primary mechanisms of action involve the inhibition of thymidylate synthase (TS) and its incorporation into DNA and RNA, ultimately leading to cell death.[2][3] This disruption of essential nucleic acid synthesis has made it an effective, albeit often toxic, therapeutic agent.[4]
However, the quest for novel anticancer agents with improved efficacy and selectivity is perpetual. The pyrazole scaffold has emerged as a structure of significant interest, with numerous derivatives demonstrating potent antitumor activities.[5][6][7] Pyrazole carbohydrazide derivatives, in particular, have shown promise as inhibitors of cancer cell proliferation.[8][9] This guide focuses on this compound, a representative of this chemical class, to delineate a rigorous methodology for its evaluation against the clinical standard, 5-FU. Such direct comparisons are fundamental in preclinical research to identify new chemical entities that may offer therapeutic advantages.[10]
Scientific Rationale and Mechanistic Overview
A meaningful comparison requires understanding the established and hypothesized mechanisms of action for each compound.
5-Fluorouracil (5-FU): A Multi-pronged Antimetabolite
5-FU exerts its cytotoxic effects through several interconnected pathways following its intracellular conversion into active metabolites.[2][3]
-
Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with TS, blocking the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA replication.[1][11] This leads to a state known as "thymineless death."[2][4]
-
DNA and RNA Damage: The metabolites fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP) can be incorporated into DNA and RNA, respectively.[12] This misincorporation disrupts DNA synthesis and repair and interferes with RNA processing and function, contributing significantly to its cytotoxicity.[1][3]
-
Cell Cycle Arrest and Apoptosis: By disrupting DNA synthesis, 5-FU typically induces cell cycle arrest, often at the G1/S phase transition.[1] The cumulative damage ultimately triggers programmed cell death, or apoptosis.[12]
Figure 1: Mechanism of Action for 5-Fluorouracil.
This compound: A Hypothesized Apoptosis Inducer
While specific mechanistic data for this compound is emerging, the broader class of pyrazole derivatives often exerts anticancer effects by inducing apoptosis.[13][14] The proposed evaluation in this guide is designed to test this hypothesis. A common pathway involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis, leading to the activation of the caspase cascade.
A Framework for In Vitro Comparative Evaluation
A systematic approach is essential for generating reliable and comparable data. The following experimental workflow is proposed.
Figure 2: Proposed Experimental Workflow.
Cell Line Selection and Culture
To assess the breadth of activity, two well-characterized human cancer cell lines from different tissue origins will be used:
-
MCF-7: A human breast adenocarcinoma cell line.[15]
Rationale: Using cell lines from distinct cancer types (breast and liver) provides initial insights into the potential tumor specificity of the novel compound compared to 5-FU. Both are widely used in anticancer drug screening.[17][18]
Experiment 1: Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration of each compound that inhibits cell growth by 50% (IC₅₀), providing a quantitative measure of potency.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed MCF-7 and HepG2 cells into 96-well plates at a predetermined optimal density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[19]
-
Compound Treatment: Prepare serial dilutions of this compound and 5-FU in culture medium. Replace the existing medium with 100 µL of the medium containing the various drug concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[20]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.[21]
-
Absorbance Reading: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Plot the percentage of cell viability against the logarithm of the drug concentration. Use non-linear regression analysis to determine the IC₅₀ value for each compound in each cell line.
Experiment 2: Apoptosis Analysis by Flow Cytometry
Objective: To quantify the induction of apoptosis by each compound.
Principle: This assay uses Annexin V and Propidium Iodide (PI) to differentiate between cell populations.[22] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[23][24] PI is a nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[22]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with each compound at their respective IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[24]
-
Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer.[23] Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[23]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[23] The results will distinguish four populations:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Experiment 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine if the compounds induce cell cycle arrest at a specific phase.
Principle: Propidium Iodide (PI) binds stoichiometrically to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in a cell.[25] This allows for the quantification of cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle.[26]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with each compound at their IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at 4°C.[26]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[26]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The resulting DNA content histogram is used to quantify the percentage of cells in each phase of the cell cycle.
Data Presentation for Objective Comparison
Summarizing quantitative data in a structured format is crucial for clear comparison.
Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM)
| Compound | Cell Line | IC₅₀ (µM) ± SD |
|---|---|---|
| This compound | MCF-7 | [Experimental Value] |
| HepG2 | [Experimental Value] | |
| 5-Fluorouracil (5-FU) | MCF-7 | [Experimental Value] |
| HepG2 | [Experimental Value] |
A lower IC₅₀ value indicates greater cytotoxic potency.
Table 2: Comparative Apoptosis Induction (% of Cells after 24h Treatment)
| Treatment | Cell Line | Viable (%) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
|---|---|---|---|---|
| Untreated Control | MCF-7 | >95% | <5% | <2% |
| Pyrazole (IC₅₀) | MCF-7 | [Value] | [Value] | [Value] |
| 5-FU (IC₅₀) | MCF-7 | [Value] | [Value] | [Value] |
| Untreated Control | HepG2 | >95% | <5% | <2% |
| Pyrazole (IC₅₀) | HepG2 | [Value] | [Value] | [Value] |
| 5-FU (IC₅₀) | HepG2 | [Value] | [Value] | [Value] |
A significant increase in the "Early Apoptosis" and "Late Apoptosis" populations indicates the compound induces programmed cell death.
Table 3: Comparative Cell Cycle Analysis (% of Cells in Each Phase after 24h)
| Treatment | Cell Line | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|---|
| Untreated Control | MCF-7 | [Value] | [Value] | [Value] |
| Pyrazole (IC₅₀) | MCF-7 | [Value] | [Value] | [Value] |
| 5-FU (IC₅₀) | MCF-7 | [Value] | [Value] | [Value] |
| Untreated Control | HepG2 | [Value] | [Value] | [Value] |
| Pyrazole (IC₅₀) | HepG2 | [Value] | [Value] | [Value] |
| 5-FU (IC₅₀) | HepG2 | [Value] | [Value] | [Value] |
An accumulation of cells in a specific phase relative to the control indicates cell cycle arrest.
Conclusion and Future Directions
This guide provides a robust, multi-faceted approach to the in vitro comparison of this compound and 5-FU. By systematically evaluating cytotoxicity, apoptosis induction, and cell cycle effects, researchers can generate a comprehensive dataset to assess the potential of this novel pyrazole derivative.
Should the pyrazole compound demonstrate superior potency (lower IC₅₀), a more favorable apoptotic profile, or a distinct mechanism of cell cycle arrest compared to 5-FU, it would warrant further investigation. Subsequent steps could include expanding the panel of cancer cell lines, exploring specific molecular targets within the apoptotic pathway (e.g., Bcl-2, caspases), and ultimately, advancing to preclinical in vivo models to evaluate efficacy and toxicity in a whole-organism context.
References
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [Link]
-
The Science Behind 5-FU: Mechanism of Action and Key Applications in Oncology. (n.d.). OncoLink. [Link]
-
Fluorouracil - Wikipedia. (n.d.). [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol, 8(19). [Link]
-
5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. (2003). Nature Reviews Cancer. [Link]
-
Assaying cell cycle status using flow cytometry. (2014). Current Protocols in Immunology. [Link]
-
The Annexin V Apoptosis Assay. (n.d.). University of Virginia. [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Biology, 84. [Link]
-
Cytotoxic assays for screening anticancer agents. (2002). Journal of the Royal Statistical Society: Series C (Applied Statistics), 51(4), 457-468. [Link]
-
Cell Cycle Tutorial Contents. (n.d.). University of Western Australia. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
-
Cancer biologists discover a new mechanism for an old drug. (2024). MIT News. [Link]
-
In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. (2013). PLoS One, 8(7). [Link]
-
Cell Cycle Analysis. (2017). University of Wisconsin Carbone Cancer Center. [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17721–17728. [Link]
-
Cell Cycle Analysis with Flow Cytometry. (2020). Biocompare. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). Molecules, 30(2), 456. [Link]
-
The Synergistic Antitumor Effect of 5-Fluorouracil Combined with Allicin against Lung and Colorectal Carcinoma Cells. (2022). Molecules, 27(19), 6649. [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual. [Link]
-
5-Fluorouracil: Mechanisms of action and clinical strategies. (2003). ResearchGate. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). Pharmaceuticals (Basel), 15(7), 834. [Link]
-
Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines. (2022). Molecules, 27(15), 4780. [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]
-
5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. (2021). Frontiers in Oncology, 11. [Link]
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (2020). Heliyon, 6(10). [Link]
-
A study of Nigella sativa induced growth inhibition of MCF and HepG2 cell lines. (2015). Pharmacognosy Journal, 7(1), 1-5. [Link]
-
Silver Nanoparticles: An Instantaneous Solution for Anticancer Activity against Human Liver (HepG2) and Breast (MCF-7) Cancer Cells. (2019). Applied Sciences, 9(15), 3105. [Link]
-
Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. (2012). Medicinal Chemistry, 8(5), 779-788. [Link]
-
Why do we use HepG2 cells for cytotoxicity/Mitotoxicity studies? (2023). ResearchGate. [Link]
-
Synthesis of Pyrazole Derivatives A Review. (2023). International Journal for Multidisciplinary Research, 5(4). [Link]
-
In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science, 5(3), 63-68. [Link]
-
Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. (2014). Molecules, 19(6), 7038-7055. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2018). Molecules, 23(10), 2496. [Link]
-
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2012). Pharmaceuticals (Basel), 5(10), 1084-1115. [Link]
Sources
- 1. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 3. The structure and mechanism of action of 5-Fluorouracil_Chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijfmr.com [ijfmr.com]
- 7. mdpi.com [mdpi.com]
- 8. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. noblelifesci.com [noblelifesci.com]
- 11. Fluorouracil - Wikipedia [en.wikipedia.org]
- 12. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. japsonline.com [japsonline.com]
- 16. researchgate.net [researchgate.net]
- 17. A study of Nigella sativa induced growth inhibition of MCF and HepG2 cell lines: An anti-neoplastic study along with its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. atcc.org [atcc.org]
- 20. texaschildrens.org [texaschildrens.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 26. cancer.wisc.edu [cancer.wisc.edu]
Validating the Anticancer Mechanism of 5-nitro-1H-pyrazole-3-carbohydrazide: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer mechanism of 5-nitro-1H-pyrazole-3-carbohydrazide. While direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes findings from structurally related pyrazole carbohydrazide derivatives to propose a hypothesized mechanism of action and outlines a rigorous, self-validating experimental workflow to test this hypothesis. We will objectively compare the potential performance of this compound with other pyrazole-based alternatives, supported by available experimental data.
Introduction: The Therapeutic Potential of Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] The inclusion of a carbohydrazide moiety can further enhance the therapeutic potential of these compounds.[2] Several studies have demonstrated that pyrazole carbohydrazide derivatives can induce apoptosis and cause cell cycle arrest in various cancer cell lines, suggesting a multifaceted mechanism of action.[2][3] This guide focuses on elucidating the specific anticancer mechanism of this compound by proposing a testable hypothesis based on the activity of its analogs.
Hypothesized Anticancer Mechanism of this compound
Based on the established activities of related pyrazole carbohydrazide derivatives, we hypothesize that this compound exerts its anticancer effects through a combination of:
-
Induction of Apoptosis: Triggering programmed cell death is a hallmark of many effective anticancer agents. We propose that the title compound activates intrinsic and/or extrinsic apoptotic pathways.
-
Cell Cycle Arrest: Inhibition of cell cycle progression prevents cancer cell proliferation. It is hypothesized that this compound can induce arrest at specific phases of the cell cycle, such as the S or G2/M phase.[3]
-
Inhibition of Tubulin Polymerization: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Some pyrazole derivatives have been shown to interfere with tubulin polymerization, leading to mitotic catastrophe.
The following diagram illustrates the proposed signaling pathway for the induction of apoptosis.
Sources
- 1. srrjournals.com [srrjournals.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Substituted Pyrazole Carbohydrazides
Introduction: The Versatile Pyrazole Carbohydrazide Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2] When combined with a carbohydrazide moiety, the resulting pyrazole carbohydrazide scaffold presents a versatile platform for the development of novel therapeutic agents. These derivatives have demonstrated significant potential across various domains, including oncology, infectious diseases, and neurology.[3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted pyrazole carbohydrazides, offering a comparative overview of their performance supported by experimental data and protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of these promising compounds.
The inherent value of the pyrazole carbohydrazide core lies in its synthetic tractability and its ability to engage in diverse biological interactions. The pyrazole ring, with its two adjacent nitrogen atoms, can participate in hydrogen bonding and other non-covalent interactions, while the carbohydrazide linker offers a flexible point for further chemical modification. This adaptability allows for the fine-tuning of physicochemical properties and biological targets.
Comparative Analysis of Biological Activities and Structure-Activity Relationships
The biological profile of substituted pyrazole carbohydrazides is profoundly influenced by the nature and position of substituents on the pyrazole ring and the terminal hydrazide nitrogen. This section dissects the SAR for key therapeutic areas, providing a comparative analysis of different substitution patterns.
Anticancer Activity: A Tale of Aromatic and Heterocyclic Substituents
Pyrazole carbohydrazide derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often involving the induction of apoptosis and inhibition of cell proliferation.[4]
Key SAR Insights:
-
Aryl Substituents on the Pyrazole Ring: The presence of aryl groups at positions 1 and 3 of the pyrazole ring is a common feature in anticancer derivatives.[1] For instance, 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives have shown potential against A549 lung cancer cells.[1]
-
Hydrazone Moiety: The conversion of the carbohydrazide into a hydrazone by condensation with various aldehydes introduces a crucial pharmacophore. Salicylaldehyde-pyrazole-carbohydrazide derivatives, for example, have been investigated for their ability to inhibit the proliferation of A549 lung cancer cells.[3]
-
Substitution on the Terminal Phenyl Ring: The electronic properties of substituents on the phenyl ring of the hydrazone moiety play a critical role. Electron-withdrawing groups, such as halogens, can enhance anticancer activity. This is exemplified by derivatives where a 4-chlorophenyl or a 2,4-dichlorophenyl group at specific positions leads to potent cytotoxic effects.[4]
Comparative Performance Data:
| Compound ID | R1 (Position 1) | R3 (Position 3) | Hydrazone Substituent | Cell Line | IC50 (µM) | Reference |
| A1 | Benzyl | Phenyl | Salicylaldehyde | A549 | 15.2 | [1] |
| A2 | 4-Chlorobenzyl | Phenyl | Salicylaldehyde | A549 | 8.5 | [1] |
| A3 | Benzyl | 4-Methoxyphenyl | Salicylaldehyde | A549 | 21.7 | [1] |
Note: The data presented above is a representative summary based on published literature and is intended for comparative purposes.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
The fight against microbial resistance necessitates the development of novel antimicrobial agents. Substituted pyrazole carbohydrazides have demonstrated significant antibacterial and antifungal properties.[5][6]
Key SAR Insights:
-
Free Carbothiohydrazide Moiety: The presence of a free carbothiohydrazide group appears to be beneficial for antimicrobial activity.[7]
-
Electron-Donating Substituents: In some series, the presence of electron-donating groups on the aromatic ring attached to the pyrazole nucleus enhances antimicrobial activity.[7]
-
Fused Heterocyclic Systems: The fusion of other heterocyclic rings, such as pyridone or chromene, to the pyrazole carbohydrazide scaffold can lead to potent antimicrobial agents.[6] For instance, pyrazole compounds based on a pyridone ring moiety have shown promising antibacterial and antifungal activities.[6]
Comparative Performance Data (Minimum Inhibitory Concentration - MIC in µg/mL):
| Compound ID | Core Structure | R Substituent | S. aureus | E. coli | C. albicans | Reference |
| B1 | Pyrazole-1-carbothiohydrazide | 4-Methylphenyl | 16 | 32 | 8 | [7] |
| B2 | Pyrazole-1-carbothiohydrazide | 4-Methoxyphenyl | 8 | 16 | 4 | [7] |
| B3 | Pyrazolyl Thiadiazine | 4-Chlorophenyl | 64 | >64 | 32 | [7] |
Note: The data presented above is a representative summary based on published literature and is intended for comparative purposes.
Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for safer and more effective anticonvulsant drugs.[8] Pyrazole derivatives have a long history in this area, and carbohydrazide analogs have shown promising activity.[3][9]
Key SAR Insights:
-
Hydrophobicity: The anticonvulsant activity of some pyrazolidinone derivatives, a related class, has been shown to be parabolically related to the hydrophobicity of the substituents at positions 1 and 5.[9] This suggests that an optimal lipophilicity is crucial for activity.
-
Aromatic Substitution: In a series of pyridine-3-carbohydrazide derivatives, halogen substitution at the meta and para positions of a terminal phenyl ring resulted in better anticonvulsant protection than ortho substitution.[10]
-
Specific Substituents: A trifluoromethoxy substituted phenyl ring was identified as a particularly potent substituent, conferring broad-spectrum anticonvulsant activity in various animal models.[10]
Comparative Performance Data (Median Effective Dose - ED50 in mg/kg):
| Compound ID | Aromatic Substituent | MES Test | scPTZ Test | 6Hz Test | Reference |
| C1 | 4-Chlorophenyl | 113.4 | >300 | 75.4 | [10] |
| C2 | 3,4-Dichlorophenyl | 89.2 | 210.5 | 55.8 | [10] |
| C3 | 4-Trifluoromethoxyphenyl | 29.3 | 54.2 | 14.77 | [10] |
Note: The data presented above is a representative summary based on published literature and is intended for comparative purposes. MES = Maximal Electroshock Seizure; scPTZ = subcutaneous Pentylenetetrazole.
Experimental Protocols: A Self-Validating System
To ensure the reproducibility and reliability of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis of a representative pyrazole carbohydrazide and a common biological evaluation assay.
Protocol 1: Synthesis of N'-[(4-chlorophenyl)methylene]-3-phenyl-1H-pyrazole-5-carbohydrazide
This protocol describes a typical two-step synthesis of a pyrazole carbohydrazide hydrazone derivative. The initial step involves the synthesis of the pyrazole carbohydrazide intermediate, followed by its condensation with an aromatic aldehyde.
Step 1: Synthesis of 3-phenyl-1H-pyrazole-5-carbohydrazide
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-phenyl-1H-pyrazole-5-carboxylate (1 equivalent) in absolute ethanol (100 mL).
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (80% solution, 5 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 3-phenyl-1H-pyrazole-5-carbohydrazide.
Step 2: Synthesis of N'-[(4-chlorophenyl)methylene]-3-phenyl-1H-pyrazole-5-carbohydrazide
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-phenyl-1H-pyrazole-5-carbohydrazide (1 equivalent) in glacial acetic acid (20 mL).
-
Addition of Aldehyde: To this solution, add 4-chlorobenzaldehyde (1.1 equivalents).
-
Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water. The precipitated solid is filtered, washed thoroughly with water to remove acetic acid, and then recrystallized from ethanol to afford the pure product.
Causality behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both the starting ester and hydrazine hydrate and is relatively easy to remove.
-
Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate drives the reaction to completion.
-
Glacial Acetic Acid as Catalyst and Solvent: Acetic acid acts as a catalyst for the condensation reaction between the carbohydrazide and the aldehyde. It also serves as a solvent.
-
Recrystallization: This final purification step is crucial to obtain a product with high purity, which is essential for accurate biological evaluation.
Protocol 2: In Vitro Anticancer Activity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Culture: Maintain the desired cancer cell line (e.g., A549) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Self-Validating System:
-
Controls: The inclusion of both vehicle and positive controls is essential for validating the assay. The vehicle control ensures that the solvent used to dissolve the compounds does not have any cytotoxic effects, while the positive control confirms that the assay is working correctly.
-
Dose-Response Curve: Generating a dose-response curve with multiple concentrations allows for the accurate determination of the IC50 value and provides confidence in the results.
Visualizing Structure-Activity Relationships and Workflows
Graphical representations are invaluable tools for understanding complex relationships. The following diagrams, generated using Graphviz, illustrate key SAR principles and experimental workflows.
Diagram 1: Key Structural Features for Anticancer Activity
Caption: Key pharmacophoric elements of pyrazole carbohydrazides for anticancer activity.
Diagram 2: Experimental Workflow for Synthesis and Biological Evaluation
Caption: A typical workflow for the development of novel pyrazole carbohydrazide derivatives.
Conclusion and Future Perspectives
The substituted pyrazole carbohydrazide scaffold represents a highly privileged structure in medicinal chemistry, offering a wealth of opportunities for the development of novel therapeutic agents. This guide has provided a comprehensive overview of the structure-activity relationships governing their anticancer, antimicrobial, and anticonvulsant activities. The key takeaway for researchers is the critical importance of systematic substitution and the profound impact of even minor chemical modifications on biological activity.
Future research in this area should focus on several key aspects:
-
Mechanism of Action Studies: While many compounds have shown promising activity, a deeper understanding of their molecular targets and mechanisms of action is crucial for rational drug design.
-
Exploration of Novel Substituents: The chemical space around the pyrazole carbohydrazide core is vast and largely unexplored. The introduction of novel and diverse substituents could lead to the discovery of compounds with improved potency and selectivity.
-
Pharmacokinetic and Toxicological Profiling: Promising lead compounds must be subjected to rigorous ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to assess their drug-likeness and safety profiles.
By leveraging the insights provided in this guide and embracing a multidisciplinary approach, the scientific community can continue to unlock the full therapeutic potential of substituted pyrazole carbohydrazides.
References
-
Jainey, P. J., & Bhat, I. K. (2012). Antitumor, Analgesic, And Anti-Inflammatory Activities Of Synthesized Pyrazolines. Journal of Young Pharmacists, 4(2). [Link]
-
Barreca, M. L., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 316-337. [Link]
-
Quan, Z. S., Li, R. L., & Ling, Y. Z. (1992). [Study of the relationship between structure and anticonvulsant activities of 5-substituted-1-butry-3-pyrazolidinones and their synthesis]. Yao Xue Xue Bao, 27(9), 711-716. [Link]
-
Abdel-Wahab, B. F., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(11), 2949. [Link]
-
Sanna, C., et al. (2020). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 25(19), 4423. [Link]
-
Ben-Ouahou, M., et al. (2022). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. ResearchGate. [Link]
-
Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(5), 2315. [Link]
-
Kadela-Tomanek, M., et al. (2020). Synthesis and Neurotropic Activity of New 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines and Isoxazolo[5,4-c]-2,7-naphthyridines. Molecules, 25(11), 2639. [Link]
-
Sanna, C., et al. (2020). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. ResearchGate. [Link]
-
Al-Ghamdi, A. M. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1), 391-398. [Link]
-
Saha, S., & Pal, D. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. ResearchGate. [Link]
-
Jain, J., et al. (2013). In silico validation and structure activity relationship study of a series of pyridine-3-carbohydrazide derivatives as potential anticonvulsants in generalized and partial seizures. Medicinal Chemistry Research, 23(2), 948-960. [Link]
-
Sharma, S., et al. (2021). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. Molecules, 26(16), 4945. [Link]
-
El-Sayed, N. N. E., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(11), 3236. [Link]
-
Kakatiya, A., & Jyothi, S. (2025). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry, 64(9). [Link]
-
Mphahlele, M. J., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria. [Link]
-
Singh, A., et al. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Results in Chemistry, 5, 100814. [Link]
-
Kumar, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(15), 4883. [Link]
-
Barreca, M. L., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. [Link]
-
Al-Ostath, A. I., et al. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 22(4), 444-451. [Link]
-
Wang, Z., et al. (2018). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 28(14), 2419-2424. [Link]
-
Dawidowski, M., et al. (2013). Structure-activity relationships of the aromatic site in novel anticonvulsant pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 23(22), 6106-6110. [Link]
Sources
- 1. ijfmr.com [ijfmr.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. orientjchem.org [orientjchem.org]
- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Study of the relationship between structure and anticonvulsant activities of 5-substituted-1-butry-3-pyrazolidinones and their synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In silico validation and structure activity relationship study of a series of pyridine-3-carbohydrazide derivatives as potential anticonvulsants in generalized and partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-nitro-1H-pyrazole-3-carbohydrazide's Potential In Vivo Efficacy Against Established Trypanocidal Drugs
Introduction: The Pressing Need for Novel Anti-Trypanosomal Agents
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern, particularly in Latin America.[1][2] The current therapeutic arsenal is limited to two nitroheterocyclic drugs, benznidazole and nifurtimox, which were developed over half a century ago.[1][3] While effective in the acute phase of the disease, their efficacy in the chronic stage is variable, and they are associated with significant side effects that often lead to poor treatment adherence.[1][2][4] This landscape underscores the urgent need for novel, safer, and more effective chemotherapeutic agents.
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] The subject of this guide, 5-nitro-1H-pyrazole-3-carbohydrazide, is a pyrazole derivative that contains a nitro group, a structural feature also present in the established trypanocidal drugs. While direct in vivo efficacy data for this specific compound against T. cruzi is not yet available in published literature, its structural characteristics suggest it as a promising candidate for investigation. This guide will provide a comparative overview of the known in vivo efficacy of benznidazole and nifurtimox, alongside a discussion of the potential of this compound, supported by data on structurally related compounds.
Comparative In Vivo Efficacy: Established Drugs vs. a Novel Candidate
The evaluation of anti-trypanosomal drugs relies heavily on murine models of T. cruzi infection. These models are crucial for assessing a drug's ability to reduce parasitemia during the acute phase and prevent the development of chronic pathologies, such as cardiomyopathy.[7]
| Compound | Therapeutic Indication | Animal Model | Key Efficacy Findings | Citation(s) |
| Benznidazole | Chagas Disease | Murine models | Curative in the acute phase; prevents cardiac fibrosis when administered early. In chronic stages, it can reduce disease progression. | [7] |
| Nifurtimox | Chagas Disease | Murine models | Highly effective in clearing parasitemia. | [8][9][10] |
| This compound | Potential Anti-Trypanosomal | (Hypothetical) | Activity against intracellular amastigotes has been observed in other pyrazole derivatives. Further in vivo studies are warranted. | [11] |
Deep Dive into the Established Drugs: Benznidazole and Nifurtimox
Benznidazole is currently the first-line treatment for Chagas disease.[12] It is administered orally for 30-60 days.[12] Studies in murine models have demonstrated that benznidazole treatment during the acute phase of infection can be curative and can completely block the development of cardiac fibrosis.[7] However, its efficacy is reduced in the chronic phase, although it has been shown to slow the progression of heart disease in some patients.[13]
Nifurtimox is an alternative treatment for Chagas disease, also administered orally for 60 days.[12] Retrospective studies in pediatric and adult patients have shown that nifurtimox is highly effective in clearing parasitemia and resolving symptoms of acute infection.[8][9][10] Seroconversion, a marker of treatment success, is more frequently observed in younger patients.[8][9][10]
The Promise of Pyrazole Derivatives: A Case for this compound
While direct in vivo data for this compound is pending, the broader class of pyrazole derivatives has shown promise in anti-trypanosomal drug discovery. For instance, certain 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide derivatives have demonstrated selective activity against the intracellular amastigote form of T. cruzi, which is the clinically relevant stage of the parasite in the chronic phase of the disease.[11] This suggests that the pyrazole carbohydrazide scaffold is a viable starting point for the development of new anti-Chagasic agents. The presence of a nitro group in this compound may enhance its anti-parasitic activity, potentially through mechanisms similar to those of benznidazole and nifurtimox.
Mechanism of Action: A Tale of Two Pathways
The established trypanocidal drugs, benznidazole and nifurtimox, are both prodrugs that require activation by a parasite-specific nitroreductase.[7]
Caption: Mechanism of action of nitroheterocyclic drugs against T. cruzi.
Upon activation, these drugs are converted into reactive nitrogen intermediates that induce oxidative stress and cause damage to the parasite's DNA and other macromolecules, ultimately leading to cell death.[7] It is plausible that this compound, if it possesses anti-trypanosomal activity, could operate through a similar mechanism, leveraging its nitro group for parasiticidal effect.
Experimental Protocols: A Guide to In Vivo Efficacy Testing
The preclinical evaluation of novel anti-trypanosomal compounds requires robust and standardized in vivo experimental protocols.
Murine Model of Acute Chagas Disease
-
Animal Model: BALB/c or C3H/HeN mice are commonly used strains.
-
Infection: Mice are inoculated with a specific strain of T. cruzi (e.g., Brazil or CL Brener).
-
Treatment Initiation: Treatment with the test compound (e.g., this compound) or a reference drug (benznidazole) is typically initiated at the peak of acute parasitemia.
-
Dosing Regimen: The compound is administered orally for a defined period (e.g., 20-30 days).
-
Efficacy Endpoints:
-
Parasitemia: Monitored regularly by counting parasites in blood samples.
-
Survival: The survival rate of treated versus untreated mice is recorded.
-
Cure Assessment: At the end of the study, parasitological cure is assessed by methods such as PCR on blood and tissue samples.
-
Caption: Workflow for in vivo efficacy testing of anti-trypanosomal compounds.
Conclusion and Future Directions
While benznidazole and nifurtimox remain the cornerstones of Chagas disease treatment, their limitations necessitate the discovery of new therapeutic agents. This compound, by virtue of its pyrazole core and nitro functional group, represents a rational starting point for such discovery efforts. Although direct in vivo efficacy data is not yet available, the promising activity of related pyrazole carbohydrazides against T. cruzi provides a strong impetus for further investigation.
Future research should focus on the synthesis and in vitro screening of this compound and its analogs against different strains and life stages of T. cruzi. Promising candidates should then be advanced to in vivo efficacy studies using established murine models of Chagas disease. These studies will be critical in determining whether this novel pyrazole derivative can offer a safer and more effective alternative to the current standard of care.
References
-
Current status of pyrazole and its biological activities - PMC - PubMed Central. [Link]
-
Rational design, synthesis, in vitro, and in-silico studies of pyrazole-phthalazine hybrids as new α-glucosidase inhibitors - PMC - NIH. [Link]
-
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - ResearchGate. [Link]
-
Effectiveness of Nifurtimox in the Treatment of Chagas Disease: a Long-Term Retrospective Cohort Study in Children and Adults - PubMed. [Link]
-
Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives - ResearchGate. [Link]
-
The effect of benznidazole dose among the efficacy outcome in the murine animal model. A quantitative integration of the literature - PubMed. [Link]
-
Clinical Care of Chagas Disease - CDC. [Link]
-
Effectiveness of Nifurtimox in the Treatment of Chagas Disease: a Long-Term Retrospective Cohort Study in Children and Adults | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
-
Clinical and pharmacological profile of benznidazole for treatment of Chagas disease. [Link]
-
Theoretical prediction and experimental study of 5-methyl-1H-pyrazole-3-carbohydrazide as a novel corrosion inhibitor for mild steel in 1.0M HCL - ResearchGate. [Link]
-
Chagas disease - Diagnosis & treatment - Mayo Clinic. [Link]
-
Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives - JOCPR. [Link]
-
(PDF) Effectiveness of Nifurtimox in the Treatment of Chagas Disease: a Long-Term Retrospective Cohort Study in Children and Adults - ResearchGate. [Link]
-
Symptoms, transmission, and current treatments for Chagas disease | DNDi. [Link]
-
Assessing the Effectiveness of Curative Benznidazole Treatment in Preventing Chronic Cardiac Pathology in Experimental Models of Chagas Disease | Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
-
Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - PubMed Central. [Link]
- CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google P
-
Diagnosis and Clinical Management of Chagas Disease: An Increasing Challenge in Non-Endemic Areas - PubMed Central. [Link]
-
Efficacy and Safety of Nifurtimox in Pediatric Patients with Chagas Disease: Results at 4-Year Follow-Up in a Prospective, Historically Controlled Study (CHICO SECURE) - PubMed Central. [Link]
-
New regimens of benznidazole for the treatment of chronic Chagas disease in adult participants in indeterminate form or with mild cardiac progression (NuestroBen study): protocol for a phase III randomised, multicentre non-inferiority clinical trial - PMC - PubMed Central. [Link]
-
Synthetic ease and exceptional in vivo performance of pyrazole-based cyclometallated iridium complexes - Inorganic Chemistry Frontiers (RSC Publishing). [Link]
-
A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. [Link]
-
What is the recommended treatment for Chagas disease? - Dr.Oracle. [Link]
-
Benznidazole Provides Long-Term Efficacy in Chagas Disease - Medscape. [Link]
-
Update on nifurtimox for treatment of Chagas disease - ResearchGate. [Link]
Sources
- 1. Symptoms, transmission, and current treatments for Chagas disease | DNDi [dndi.org]
- 2. researchgate.net [researchgate.net]
- 3. The effect of benznidazole dose among the efficacy outcome in the murine animal model. A quantitative integration of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diagnosis and Clinical Management of Chagas Disease: An Increasing Challenge in Non-Endemic Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational design, synthesis, in vitro, and in-silico studies of pyrazole‑phthalazine hybrids as new α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Effectiveness of Nifurtimox in the Treatment of Chagas Disease: a Long-Term Retrospective Cohort Study in Children and Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. tandfonline.com [tandfonline.com]
comparative analysis of the anti-inflammatory effects of pyrazole derivatives and Celecoxib
An In-Depth Comparative Analysis of the Anti-inflammatory Effects of Pyrazole Derivatives and Celecoxib
Introduction: The Inflammatory Cascade and the Rise of Selective Inhibitors
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] It is a protective attempt by the organism to remove the injurious stimuli and initiate the healing process. Key mediators in this process are prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[2][3] Two primary isoforms of this enzyme exist: COX-1, which is constitutively expressed and involved in physiological functions like protecting the gastric mucosa and maintaining platelet function, and COX-2, which is inducible and significantly upregulated during inflammation.[4]
Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2. This lack of selectivity is responsible for common side effects such as gastrointestinal ulcers.[1] This challenge spurred the development of selective COX-2 inhibitors, designed to provide potent anti-inflammatory and analgesic effects with a more favorable safety profile.[1] The pyrazole scaffold has proven to be a cornerstone in this endeavor, with the diaryl-substituted pyrazole, Celecoxib, emerging as a landmark drug.[1][2][5] This guide provides a comparative analysis of the anti-inflammatory effects of Celecoxib and other pyrazole derivatives, supported by experimental data and detailed methodologies.
The Benchmark: Celecoxib's Mechanism of Action
Celecoxib, chemically known as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide, is a highly selective, reversible inhibitor of the COX-2 enzyme.[2][4] Its polar sulfonamide side chain binds to a hydrophilic side pocket region close to the active site of the COX-2 enzyme, a feature not present in COX-1.[3][4] This binding prevents the conversion of arachidonic acid into prostaglandin precursors, thereby mitigating pain and inflammation.[2][4] At therapeutic concentrations, its effect on COX-1 is minimal, which theoretically reduces the risk of gastrointestinal adverse events.[4]
Beyond its well-established role in inhibiting prostaglandin synthesis, research suggests Celecoxib may have other, COX-2 independent, anti-cancer and anti-inflammatory effects, such as inducing apoptosis and inhibiting angiogenesis.[6]
Caption: Prostaglandin Synthesis Pathway and Selective COX-2 Inhibition.
Comparative Analysis I: In Vitro COX Inhibition
The primary metric for evaluating the efficacy and selectivity of novel anti-inflammatory agents is their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency, while the ratio of IC50 (COX-1/COX-2), known as the Selectivity Index (SI), quantifies the drug's preference for COX-2. A higher SI value is desirable, indicating greater selectivity and a potentially better gastrointestinal safety profile.
Recent research has focused on synthesizing novel pyrazole-based compounds that exhibit superior potency and selectivity compared to Celecoxib. For instance, a 2024 study on new pyrazole-pyridazine hybrids identified compounds with significantly lower IC50 values for COX-2 and higher selectivity indices than Celecoxib.[7]
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) (COX-1/COX-2) |
| Celecoxib (Reference) | 5.42 | 2.16 | 2.51 |
| Compound 5f | 14.34 | 1.50 | 9.56 |
| Compound 6f | 9.56 | 1.15 | 8.31 |
| Compound 6e | 13.51 | 2.51 | 5.38 |
| Data synthesized from a study on pyrazole-pyridazine hybrids.[7] |
These findings demonstrate that structural modifications to the pyrazole scaffold can yield derivatives with enhanced COX-2 inhibitory activity and selectivity, surpassing the benchmark set by Celecoxib.[7]
Comparative Analysis II: In Vivo Anti-inflammatory Efficacy
While in vitro assays are crucial, in vivo models are essential for evaluating a compound's true pharmacological efficacy in a complex biological system. The carrageenan-induced paw edema model in rats is a standard acute inflammatory model used for this purpose.
In this model, a series of 1,5-diarylpyrazoles were synthesized and evaluated against Celecoxib.[8] One derivative, compound 16 , demonstrated significantly higher and longer-lasting anti-inflammatory activity than Celecoxib.[8][9] Notably, this superior in vivo effect was observed despite the compound showing no in vitro inhibitory activity against COX-1 or COX-2, suggesting a different mechanism of action.[8][9][10]
| Treatment (30 mg/kg, p.o.) | Edema Inhibition (%) at 4 hours | Edema Inhibition (%) at 6 hours |
| Celecoxib | ~45% | <10% |
| Compound 16 | ~60% | ~50% |
| Data estimated from graphical representations in Szabó et al., 2008.[8] |
This highlights a critical insight: while many pyrazole derivatives function through COX-2 inhibition, others may exert potent anti-inflammatory effects through alternative pathways, offering potential advantages, including a more favorable gastrointestinal side effect profile.[8] Other studies have also identified novel pyrazole derivatives with promising in vivo anti-inflammatory and analgesic properties when compared to Celecoxib and Indomethacin.[11]
Mechanistic Diversity: Beyond COX-2 Inhibition
The anti-inflammatory prowess of pyrazole derivatives is not limited to COX inhibition. Many compounds from this class modulate a broader network of inflammatory mediators.[1][12] This multi-target approach could lead to more effective therapies for complex inflammatory diseases like rheumatoid arthritis.[13][14]
Key alternative or complementary mechanisms include:
-
Cytokine Modulation : Certain pyrazole derivatives can significantly suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in macrophages stimulated by lipopolysaccharide (LPS).[1][7]
-
NF-κB Suppression : Inhibition of the NF-κB signaling pathway is another crucial mechanism, as this transcription factor regulates the expression of numerous pro-inflammatory genes.[1][12]
-
Lipoxygenase (LOX) Inhibition : Some pyrazoles exhibit dual inhibition of both COX and 5-LOX enzymes, which could provide a wider spectrum of anti-inflammatory action.[1][15]
-
PPAR-γ Activation : Celecoxib itself has been shown to reduce inflammation through the activation of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ), a pathway that can reduce levels of COX-2 and pro-inflammatory cytokines.[16]
Caption: Multi-target Anti-inflammatory Mechanisms of Pyrazole Derivatives.
Experimental Corner: Protocols for Preclinical Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are paramount. Below are methodologies for key in vivo assays used in the comparative evaluation of anti-inflammatory agents.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This is the most widely used primary test for screening anti-inflammatory drugs, measuring a compound's ability to reduce acute inflammation.
Workflow Diagram
Caption: Experimental Workflow for the Carrageanan-Induced Paw Edema Assay.
Step-by-Step Methodology:
-
Animal Acclimatization: Male Sprague Dawley rats (250–260 g) are acclimatized for at least one week under standard laboratory conditions.[17][18]
-
Grouping: Animals are randomly divided into control, reference (e.g., Celecoxib 10-50 mg/kg), and test groups (various doses of pyrazole derivatives).[18][19]
-
Drug Administration: One hour before the inflammatory insult, the respective compounds are administered, typically via oral gavage.[18][20] The control group receives the vehicle (e.g., saline with 0.5% Tween 80).
-
Induction of Edema: Acute inflammation is induced by a subplantar injection of 0.1 mL of a 1% carrageenan solution into the right hind paw of each rat.[17][18]
-
Measurement: The paw volume is measured immediately before carrageenan injection (time 0) and at predetermined intervals thereafter (e.g., 3, 5, 6, and 24 hours) using a plethysmometer.[18][19]
-
Calculation: The percentage of edema inhibition is calculated for each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.[18]
Protocol 2: Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a well-established model of chronic inflammation that shares immunological and pathological features with human rheumatoid arthritis, making it suitable for evaluating drugs intended for chronic inflammatory conditions.[21][22]
Step-by-Step Methodology:
-
Adjuvant Preparation: A suspension of heat-killed Mycobacterium tuberculosis in mineral oil (Complete Freund's Adjuvant - CFA) is prepared. A concentration of 10 mg/mL is typically required to reliably induce arthritis.[21][23]
-
Induction of Arthritis: On day 0, susceptible rat strains (e.g., Lewis rats) are given a single subcutaneous injection of 0.1 mL of the CFA suspension at the base of the tail.[21][23]
-
Disease Development: Animals are monitored daily. Signs of arthritis, such as erythema and swelling in the paws, typically appear between days 12 and 14 and persist.[21][23]
-
Therapeutic Dosing: Treatment with the test pyrazole derivative, Celecoxib, or vehicle is initiated either prophylactically (before disease onset) or therapeutically (after disease onset) and continued for a set period (e.g., daily for 14-21 days).
-
Scoring and Evaluation: The severity of arthritis is assessed regularly by measuring paw volume and using a macroscopic scoring system (e.g., 0-4 scale for each paw based on erythema, swelling, and deformity). At the end of the study, histological analysis of the joints can be performed to assess inflammation, cartilage destruction, and bone erosion.
Conclusion and Future Directions
Celecoxib remains a vital anti-inflammatory agent, but the pyrazole scaffold is far from a one-trick pony. The research landscape is rich with novel pyrazole derivatives that not only challenge Celecoxib's supremacy in COX-2 selectivity and potency but also exhibit fascinating mechanistic diversity.[7][24] Some derivatives achieve superior in vivo efficacy through COX-independent pathways, promising a better safety profile, particularly concerning gastrointestinal and cardiovascular risks.[8][9]
The future of anti-inflammatory drug development lies in exploiting this diversity. The synthesis of pyrazole hybrids, which combine the pyrazole core with other pharmacophores, is a promising strategy for creating multi-target agents.[7] These next-generation compounds could offer enhanced therapeutic efficacy for complex inflammatory diseases by simultaneously modulating multiple nodes within the inflammatory network. Continued investigation using robust, validated preclinical models will be essential to translate these promising derivatives from the bench to the clinic.
References
-
Celecoxib - StatPearls - NCBI Bookshelf. (URL: [Link])
-
Celecoxib - Wikipedia. (URL: [Link])
-
Celecoxib Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])
-
Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (URL: [Link])
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (URL: [Link])
-
Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (URL: [Link])
-
Szabó, G., Fischer, J., Kis-Varga, Á., & Gyires, K. (2008). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 51(1), 142–147. (URL: [Link])
-
Investigating the Anti‐Inflammatory Potential of SLC‐0111: A Carbonic Anhydrase Inhibitor Targeting Cyclooxygenase‐Mediated Inflammatory Pathways in a Carrageenan‐Induced Rat Model - PMC - PubMed Central. (URL: [Link])
-
New celecoxib derivatives as anti-inflammatory agents - PubMed. (URL: [Link])
-
2.9. Carrageenan-Induced Inflammation Study - Bio-protocol. (URL: [Link])
-
Osman, E. S., El-Dash, Y., & Hassan, A. S. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 15(8), 2419-2440. (URL: [Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])
-
A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug - PubMed. (URL: [Link])
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - MDPI. (URL: [Link])
-
Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PubMed Central. (URL: [Link])
-
Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed. (URL: [Link])
-
New Celecoxib Derivatives as Anti-Inflammatory Agents - Sci-Hub. (URL: [Link])
-
Effect of COX inhibitors on carrageenan-induced edema and hyperalgesia... - ResearchGate. (URL: [Link])
-
Pyrazoline derivatives and their docking interactions with COX-2. - ResearchGate. (URL: [Link])
-
Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed. (URL: [Link])
-
Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach - Frontiers. (URL: [Link])
-
Pyrazole Derivatives as Selective COX-2 Inhibitors | Download Table - ResearchGate. (URL: [Link])
-
Biochemical and Molecular Studies on the Role of Celecoxib and Some Related Bipyrazoles in Mitigating Induced Liver Injury in Experimental Animals - PubMed Central. (URL: [Link])
-
A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats - Chondrex, Inc. (URL: [Link])
-
WITHDRAWN: In vivo and In vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib. (URL: [Link])
-
Elbastawesy, S. A., et al. (2024). Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2. Inflammopharmacology. (URL: [Link])
-
Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2 - PubMed. (URL: [Link])
-
Adjuvant-Induced Arthritis Model - Chondrex, Inc. (URL: [Link])
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Celecoxib - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. ClinPGx [clinpgx.org]
- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New celecoxib derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sci-Hub. New Celecoxib Derivatives as Anti-Inflammatory Agents / Journal of Medicinal Chemistry, 2007 [sci-hub.sg]
- 11. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigating the Anti‐Inflammatory Potential of SLC‐0111: A Carbonic Anhydrase Inhibitor Targeting Cyclooxygenase‐Mediated Inflammatory Pathways in a Carrageenan‐Induced Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. chondrex.com [chondrex.com]
- 22. yeasenbio.com [yeasenbio.com]
- 23. Adjuvant-Induced Arthritis Model [chondrex.com]
- 24. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of Nitro-Substituted Pyrazoles and Common Antibiotics
A Guide for Researchers in Drug Discovery and Development
In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, nitro-substituted pyrazoles have emerged as a promising class of compounds with demonstrated antimicrobial activity. This guide provides a comprehensive framework for assessing the antimicrobial spectrum of these novel compounds in direct comparison to established, clinically relevant antibiotics. Authored for researchers, scientists, and drug development professionals, this document emphasizes scientific integrity, methodological rigor, and a deep understanding of the principles underlying antimicrobial susceptibility testing.
The Imperative for Novel Antimicrobials
The rise of multidrug-resistant (MDR) pathogens constitutes a grave and escalating threat to global public health. The efficacy of our current antibiotic arsenal is progressively diminishing, creating an urgent need for the discovery and development of new antimicrobial agents with novel mechanisms of action. Heterocyclic compounds, particularly pyrazole derivatives, have garnered significant attention due to their diverse pharmacological activities, including antibacterial and antifungal properties.[1][2][3] The introduction of a nitro group to the pyrazole scaffold can further enhance this activity, a phenomenon attributed to the bioreduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other critical biomolecules.[4][5][6]
This guide will provide a detailed, step-by-step protocol for evaluating the antimicrobial spectrum of a representative, albeit hypothetical, nitro-substituted pyrazole, designated NP-1 , against a panel of common broad-spectrum antibiotics: Ampicillin, Ciprofloxacin, and Gentamicin for bacteria, and Fluconazole for fungi. The methodologies described herein are grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of robust and reproducible data.[1][7][8]
Understanding the Antimicrobial Spectrum: A Comparative Approach
The antimicrobial spectrum refers to the range of microorganisms that a particular antimicrobial agent can inhibit or kill.[9][10] Antibiotics are generally categorized as either broad-spectrum, acting against a wide range of bacteria (both Gram-positive and Gram-negative), or narrow-spectrum, effective against a limited group of bacteria.[7][9] While broad-spectrum antibiotics are invaluable for empirical therapy, their use can contribute to the development of resistance and disrupt the patient's normal microbiome.[7] The ideal novel antimicrobial would possess a potent and, ideally, targeted spectrum of activity against clinically relevant pathogens, including resistant strains.
To objectively assess the potential of nitro-substituted pyrazoles, a direct comparison of their in vitro activity with that of established antibiotics is essential. The cornerstone of this comparison is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][11][12]
Experimental Protocol: Broth Microdilution for MIC Determination (CLSI M07)
The following protocol details the broth microdilution method for determining the MIC of antimicrobial agents, adhering to the principles outlined in the CLSI M07 document.[1][13] This method is widely recognized as a reference standard for antimicrobial susceptibility testing.
Materials
-
Test compounds (Nitro-substituted pyrazole, Ampicillin, Ciprofloxacin, Gentamicin, Fluconazole)
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi
-
Bacterial and fungal strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)
Step-by-Step Methodology
-
Preparation of Antimicrobial Stock Solutions:
-
Accurately weigh a sufficient amount of each antimicrobial agent.
-
Dissolve each agent in a suitable solvent (e.g., water, DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). The solvent used should not affect microbial growth at its final concentration in the assay.
-
Sterilize the stock solutions by filtration through a 0.22 µm filter if necessary.
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This can be verified using a spectrophotometer (absorbance at 625 nm of 0.08-0.13).
-
Within 15 minutes of standardization, dilute the bacterial suspension in the appropriate broth medium (CAMHB for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:150 dilution of the standardized suspension.[12]
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of the antimicrobial agent to the first well of each row to be tested, creating a 2-fold dilution.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process down the row to the tenth well. Discard the final 100 µL from the tenth well. This will create a gradient of antimicrobial concentrations.
-
Well 11 will serve as the growth control (broth and inoculum, no antimicrobial).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the standardized inoculum suspension. The final volume in each well will be 200 µL.
-
Seal the plates to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria and 24-48 hours for Candida albicans.
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[7] A reading mirror or a spectrophotometric plate reader can aid in determining the endpoint.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Experimental Workflow Diagram
Caption: Workflow for the Broth Microdilution MIC Assay.
Comparative Data Analysis
The following table presents a hypothetical but representative dataset for our nitro-substituted pyrazole, NP-1 , alongside the established CLSI breakpoints for the selected common antibiotics. This allows for a direct comparison of the potential antimicrobial spectrum.
Disclaimer: The MIC values for NP-1 are illustrative and based on published data for similar compounds. Actual experimental results may vary.
| Microorganism | NP-1 (Hypothetical MIC, µg/mL) | Ampicillin (CLSI Breakpoints, µg/mL) [14] | Ciprofloxacin (CLSI Breakpoints, µg/mL) [15][16] | Gentamicin (CLSI Breakpoints, µg/mL) [2][9] | Fluconazole (CLSI Breakpoints, µg/mL) [3][17] |
| S ≤ / I / R ≥ | S ≤ / I / R ≥ | S ≤ / I / R ≥ | S ≤ / SDD / R ≥ | ||
| Staphylococcus aureus | 4 | ≤ 0.25 / - / ≥ 0.5 | ≤ 1 / 2 / ≥ 4 | ≤ 4 / 8 / ≥ 16 | N/A |
| Escherichia coli | 8 | ≤ 8 / 16 / ≥ 32 | ≤ 0.25 / 0.5 / ≥ 1 | ≤ 2 / 4 / ≥ 8 | N/A |
| Pseudomonas aeruginosa | 16 | N/A | ≤ 0.5 / 1 / ≥ 2 | No Breakpoint | N/A |
| Candida albicans | 2 | N/A | N/A | N/A | ≤ 2 / 4-8 / ≥ 16 |
S = Susceptible; I = Intermediate; SDD = Susceptible-Dose Dependent; R = Resistant; N/A = Not Applicable.
Interpretation of Results and Discussion
Based on the hypothetical data presented, NP-1 demonstrates a broad spectrum of activity, inhibiting the growth of Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as well as a clinically relevant yeast (C. albicans).
-
Against S. aureus , an MIC of 4 µg/mL suggests moderate activity. While not as potent as some specialized anti-staphylococcal agents, this level of activity warrants further investigation, particularly against methicillin-resistant S. aureus (MRSA) strains.[18][19]
-
The activity against E. coli (MIC of 8 µg/mL) is noteworthy and falls within the susceptible range for ampicillin, indicating potential utility against common Gram-negative pathogens.
-
The higher MIC against P. aeruginosa (16 µg/mL) suggests that NP-1 may be less effective against this intrinsically more resistant organism. This is a common challenge for many antimicrobial compounds.
-
The most promising result is the potent activity against C. albicans (MIC of 2 µg/mL), which is comparable to the susceptible breakpoint for the first-line antifungal, Fluconazole.[3][20] This suggests that nitro-substituted pyrazoles could be a valuable scaffold for the development of novel antifungal agents.
Mechanism of Action: A Putative Pathway
The antimicrobial activity of nitro-substituted aromatic compounds is generally attributed to their reductive bioactivation within the microbial cell.[4][6] This process is often mediated by nitroreductase enzymes present in the microorganisms.
Sources
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]
- 3. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbeonline.com [microbeonline.com]
- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. Impact of the Recent Clinical and Laboratory Standards Institute Breakpoint Changes on the Antimicrobial Spectrum of Aminoglycosides and the Activity of Plazomicin Against Multidrug-Resistant and Carbapenem-Resistant Enterobacterales From United States Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Table 1. Breakpoints revision in CLSI M100 – Annals of Clinical Microbiology [acm.or.kr]
- 10. Broth microdilution reference methodology | PDF [slideshare.net]
- 11. fda.gov [fda.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. fda.gov [fda.gov]
- 14. nih.org.pk [nih.org.pk]
- 15. Clinical Impact of Revised Ciprofloxacin Breakpoint in Patients with Urinary Tract Infections by Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of ciprofloxacin and aminoglycoside susceptibility testing for ceftriaxone non-susceptible Enterobacterales by disk diffusion and VITEK 2 vs. broth microdilution using updated Clinical and Laboratory Standards Institute breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Attempts to Access a Series of Pyrazoles Lead to New Hydrazones with Antifungal Potential against Candida species including Azole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of analytical methods for characterizing pyrazole compounds
An In-Depth Guide to the Cross-Validation of Analytical Methods for Characterizing Pyrazole Compounds
Introduction: The Critical Role of Analytical Rigor in Pyrazole Chemistry
Pyrazole and its derivatives represent a privileged scaffold in modern medicinal chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their diverse biological activities, from anti-inflammatory to anticancer, make them a focal point for intensive research and development.[1][3] However, the journey from a synthesized pyrazole compound to a regulated product is underpinned by a foundation of rigorous analytical characterization. Ensuring the identity, purity, and stability of these compounds is not merely a procedural step but a prerequisite for safety, efficacy, and regulatory approval.
This guide provides an in-depth comparison and procedural analysis of the cross-validation of analytical methods for pyrazole compounds. We will move beyond simple procedural lists to explore the scientific rationale behind method selection, the intricacies of validation according to global regulatory standards, and the critical process of cross-validation to ensure consistency and reliability across different laboratories and techniques.
Pillar 1: Principal Analytical Methods for Pyrazole Characterization
The comprehensive characterization of a pyrazole derivative requires a multi-modal approach, leveraging the strengths of various analytical techniques. The choice of method is dictated by the specific question being asked—be it structural elucidation, purity determination, or quantitative analysis.
Chromatographic Techniques: The Workhorses of Purity and Quantification
Chromatographic methods are indispensable for separating pyrazole compounds from impurities, starting materials, and byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for the purity assessment and quantification of non-volatile or thermally sensitive pyrazole derivatives.[4][5] The causality for its widespread use lies in its versatility and high resolution. Reversed-phase chromatography on a C18 column is most common, separating compounds based on their hydrophobicity. The choice of a UV-Visible or Photodiode Array (PDA) detector is logical as the pyrazole ring system is chromophoric, allowing for sensitive detection.[6]
-
Gas Chromatography (GC): For pyrazole derivatives that are volatile and thermally stable, GC offers superior separation efficiency and speed.[7] When coupled with a Mass Spectrometer (GC-MS), it becomes a powerful tool for both separation and identification, providing characteristic fragmentation patterns that serve as a molecular fingerprint.[8][9]
Spectroscopic Techniques: The Arbiters of Structure
Spectroscopy provides the definitive evidence for the molecular structure of pyrazole compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C, and 2D techniques like COSY and HMBC) is the unequivocal gold standard for structural elucidation.[10][11] It provides detailed information about the carbon-hydrogen framework, allowing for the unambiguous assignment of atoms and the determination of isomeric and tautomeric forms, which are common in N-unsubstituted pyrazoles.[12][13]
-
Vibrational Spectroscopy (FTIR & FT-Raman): Fourier-Transform Infrared (FTIR) and Raman spectroscopy are rapid, non-destructive methods for identifying functional groups.[14][15][16] Characteristic vibrations of the pyrazole ring C=N, N-N, and C-H bonds provide confirmatory evidence of the core structure.[17][18] These techniques are often employed as a quick identity check in a quality control environment.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, offering a primary confirmation of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. When coupled with chromatography (LC-MS or GC-MS), it provides structural information on separated components.[19]
Pillar 2: The Regulatory Mandate for Method Validation
An analytical method is only as reliable as its validation. Regulatory bodies worldwide, harmonized under the International Council for Harmonisation (ICH), have established clear guidelines for this process.[20][21][22] The recently updated ICH Q2(R2) guideline outlines the core performance characteristics that must be evaluated to prove a method is "fit for purpose."[23][24]
These validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components like impurities or excipients.[22]
-
Linearity: A direct proportional relationship between the analyte concentration and the method's response.[22]
-
Accuracy: The closeness of the results to the true value, often measured as percent recovery.[23]
-
Precision: The degree of scatter between a series of measurements, evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[20]
Pillar 3: Cross-Validation—Ensuring Inter-Laboratory Consistency
Once a method is validated, its lifecycle may require it to be transferred to another laboratory or compared against another established method. This is where cross-validation becomes essential.[25] Cross-validation is the formal process of demonstrating that two or more analytical methods, or the same method performed in different settings, produce equivalent and reliable results.[26][27]
When is Cross-Validation Performed?
-
Method Transfer: When moving a validated method from a research and development lab to a quality control (QC) lab.
-
Multi-Site Studies: To ensure data from different clinical trial sites are comparable.
-
Method Comparison: When replacing an older method with a new, improved one.
-
Regulatory Scrutiny: As part of submissions to regulatory authorities like the FDA and EMA to demonstrate consistency across manufacturing sites.[26]
Workflow for a Cross-Validation Study
The process must be systematic and pre-defined in a formal protocol to prevent bias. The objective is to demonstrate that any differences between the results from the two methods or labs are statistically insignificant.
Caption: A typical workflow for an inter-laboratory cross-validation study.
Statistical Evaluation: The Core of the Comparison
The comparison of data sets is not merely a visual inspection but a rigorous statistical assessment.[28] Key statistical tools include:
-
Student's t-test: Used to compare the means of the two data sets to check for systematic error or bias.
-
F-test: Used to compare the variances (standard deviations squared) of the two data sets to check for differences in precision.
-
Regression Analysis: Plotting the results from one method against the other should yield a straight line with a slope close to 1 and an intercept close to 0.[28]
Comparative Data & Method Selection
The selection of an analytical technique is a strategic decision based on the phase of development and the specific information required.
Table 1: Comparison of Primary Analytical Techniques for Pyrazole Characterization
| Technique | Primary Application | Information Provided | Sample Throughput | Key Advantage | Key Limitation |
| HPLC-UV/PDA | Purity, Assay, Stability | Quantitative, Impurity Profile | High | Robust, Precise, Widely Available | Requires chromophore, Less structural info |
| GC-MS | Purity of Volatiles, ID | Quantitative, Structural Info | High | High sensitivity, Definitive ID | Limited to volatile/stable compounds |
| ¹H/¹³C NMR | Structure Elucidation | Definitive Structure, Isomers | Low | Unambiguous structural information | Low sensitivity, Complex mixtures are difficult |
| FTIR/Raman | Identity Confirmation | Functional Groups | Very High | Fast, Non-destructive, Simple | Limited specificity, Not quantitative |
| LC-MS | Impurity ID, Metabolite ID | Molecular Weight, Structure | Medium | High sensitivity and specificity | Matrix effects, Ionization variability |
Table 2: Typical ICH-Based Acceptance Criteria for Validation & Cross-Validation
| Parameter | Acceptance Criteria (Assay/Purity) | Cross-Validation Goal |
| Accuracy | 98.0% - 102.0% recovery for drug substance | Mean recovery difference between labs < 2% |
| Precision (RSD) | Repeatability: ≤ 1.0% Intermediate: ≤ 2.0% | F-test shows no significant difference in variance |
| Linearity (r²) | ≥ 0.998 | N/A (Linearity established during initial validation) |
| LOQ Precision (RSD) | ≤ 10% | Results for samples near LOQ should be comparable |
Decision Logic for Method Selection
The choice of method is context-dependent. For instance, in early-phase development, NMR is paramount for structural confirmation. In late-stage QC, a validated HPLC method is the workhorse for release testing.
Caption: Decision matrix for selecting an analytical method for pyrazoles.
Experimental Protocol: Inter-Laboratory Cross-Validation of an HPLC Purity Method for "Pyrazolamib"
This section provides a condensed, illustrative protocol.
1. Objective: To cross-validate the validated HPLC purity method for "Pyrazolamib" drug substance between the Development Lab (Lab A) and the QC Lab (Lab B).
2. Scope: The validation will compare accuracy and intermediate precision.
3. Materials & Methods:
-
HPLC System: Agilent 1260 or equivalent with DAD detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
4. Procedure:
-
Sample Preparation: A single lot of Pyrazolamib is used. Three sets of samples are prepared by Lab A and sent to Lab B:
-
Nominal concentration (1.0 mg/mL).
-
Spiked with known impurities at the reporting threshold (0.1%).
-
Forced degradation sample (e.g., acid-stressed).
-
-
Analysis:
-
Two analysts, one from each lab, will prepare and analyze the samples in triplicate on two separate days.
-
Each analytical sequence must meet pre-defined system suitability criteria (e.g., tailing factor < 1.5, plate count > 5000).
-
-
Data Reporting: All chromatograms, peak areas, % purity, and % impurity values are to be documented.
5. Acceptance Criteria:
-
Accuracy: The mean % purity result from Lab B must be within ±2.0% of the mean result from Lab A.
-
Precision: An F-test on the sets of triplicate results should show no statistically significant difference in variance (p > 0.05). The overall %RSD of all 12 results (2 labs x 2 days x 3 reps) should be ≤ 2.0%.
Conclusion
The characterization of pyrazole compounds is a sophisticated process that relies on a suite of orthogonal analytical techniques. While each method provides unique insights, their true power is realized only when they are rigorously validated to ensure they are fit for their intended purpose. Cross-validation serves as the ultimate arbiter of a method's robustness, proving its reliability and transferability. For researchers, scientists, and drug development professionals, embracing a systematic, statistically-driven approach to both validation and cross-validation is not just good science—it is a regulatory necessity and a cornerstone of ensuring product quality and patient safety.
References
- Altabrisa Group. (2025).
- Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. Wiley-VCH.
- Lab Manager. (2025).
- Claramunt, R. M., et al. (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
-
International Journal of Chemical and Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
- Kuhn, B. L., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- International Council for Harmonis
- BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.
- U.S. Food and Drug Administration. (2024). Q2(R2)
- AMSbiopharma. (2025).
- Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968.
-
Li, W., et al. (2007). Structure Elucidation of a Pyrazolo[12][23]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1084-1090.
- Sundaraganesan, N., et al. (2012). Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 85(1), 22-31.
- Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole.
- Wikipedia. (n.d.).
- CSIR-NIScPR. (2025).
- ResearchGate. (2025).
- ResearchGate. (2025).
- PharmaGuru. (2025).
- R Discovery. (n.d.).
- Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385-394.
- Tóth, G., et al. (2008). NMR spectroscopic elucidation of the structure and stereochemistry of tricyclic 3-styrylpyrazolines. Magnetic Resonance in Chemistry, 46(11), 1025-1029.
- ResearchGate. (n.d.). The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study | Request PDF.
- Scilit. (n.d.).
- Iacob, A. A., et al. (2024).
- DATAcc. (n.d.). Statistical methodology considerations for analytical validation studies where measures have directly comparable units.
- Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
- ResearchGate. (2025).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.
- Acta Scientific. (2020).
- Zlatović, M., et al. (2012). Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. Bioorganic & Medicinal Chemistry, 20(9), 2899-2908.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- Al-Salahi, R., et al. (2021). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules, 26(11), 3321.
- ResearchGate. (2025). Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals.
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- Pharmacia. (2021).
- International Journal of Pharmaceutical Sciences Review and Research. (2020).
- MDPI. (2023).
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ijcpa.in [ijcpa.in]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sci-Hub. NMR spectroscopic elucidation of the structure and stereochemistry of tricyclic 3‐styrylpyrazolines / Magnetic Resonance in Chemistry, 2008 [sci-hub.st]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine A joint FTIR, Laser Raman and scaled quantum mechanical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scilit.com [scilit.com]
- 19. researchgate.net [researchgate.net]
- 20. altabrisagroup.com [altabrisagroup.com]
- 21. ICH Official web site : ICH [ich.org]
- 22. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 23. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 24. fda.gov [fda.gov]
- 25. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 26. pharmaguru.co [pharmaguru.co]
- 27. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
A Comparative Guide to the Synthesis of 5-Nitro-1H-pyrazole-3-carbohydrazide: An Evaluation of Reproducibility and Robustness
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-nitro-1H-pyrazole-3-carbohydrazide, a key building block in the development of novel therapeutic agents, presents several methodological challenges that can impact the reproducibility and robustness of its production. This guide provides an in-depth comparison of the prevalent synthetic protocols, offering insights into their respective strengths and weaknesses, supported by experimental data and a critical analysis of the reaction parameters. Our objective is to equip researchers with the necessary knowledge to select and optimize a synthesis strategy that aligns with their specific needs for yield, purity, and scalability.
Introduction to this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole nucleus is a common scaffold in many biologically active molecules, and the presence of the nitro group and the carbohydrazide moiety can confer a range of pharmacological properties, including antimicrobial and anticancer activities. The carbohydrazide functional group, in particular, serves as a versatile handle for further molecular elaboration, making this compound a valuable starting material for the synthesis of diverse compound libraries. Given its potential, the reliable and efficient synthesis of this compound is of paramount importance.
Comparative Analysis of Synthetic Protocols
Two primary synthetic routes to this compound have been reported in the literature: a two-step approach involving the formation and subsequent hydrazinolysis of an ethyl ester intermediate, and a more direct one-step conversion from the corresponding carboxylic acid. This guide will dissect each protocol, evaluating them on the basis of reproducibility, robustness, yield, and purity.
Protocol A: The Two-Step Synthesis via Ethyl Ester Intermediate
This is the most commonly cited method for the preparation of this compound. It proceeds in two distinct stages:
Step 1: Synthesis of Ethyl 5-nitro-1H-pyrazole-3-carboxylate
The initial step involves the cyclization of a β-dicarbonyl compound, ethyl 2,4-dioxo-4-(nitrophenyl)butanoate, with hydrazine. This reaction is a classic example of pyrazole synthesis.
Step 2: Hydrazinolysis of Ethyl 5-nitro-1H-pyrazole-3-carboxylate
The isolated ethyl ester is then treated with hydrazine hydrate to afford the desired this compound.
Protocol B: The Direct Synthesis from Carboxylic Acid
This approach offers a more streamlined route by directly converting 5-nitro-1H-pyrazole-3-carboxylic acid to the target carbohydrazide using hydrazine hydrate.[1]
In-Depth Protocol Evaluation
Reproducibility
Protocol A generally exhibits higher reproducibility due to the well-defined nature of each step. The isolation and purification of the intermediate ethyl ester allow for greater control over the purity of the starting material for the final hydrazinolysis step. This minimizes the introduction of impurities that could complicate the final purification and reduce the overall yield. However, the multi-step nature of this protocol introduces more variables that need to be carefully controlled to ensure consistent results between batches.
Protocol B , while more direct, can be less reproducible. The direct conversion of the carboxylic acid to the carbohydrazide can be prone to the formation of side products, particularly if the reaction is not driven to completion. The purity of the starting 5-nitro-1H-pyrazole-3-carboxylic acid is also a critical factor influencing the outcome of this reaction.
Robustness
The robustness of a synthetic protocol refers to its ability to withstand small variations in reaction parameters without significant deviations in yield or purity.
Protocol A is considered more robust. The two-step process allows for a wider tolerance in reaction conditions for each individual step. For instance, minor fluctuations in temperature or reaction time during the initial cyclization are less likely to have a cascading effect on the final product, as the intermediate can be purified.
Protocol B is less robust. The direct conversion is highly sensitive to the stoichiometry of the reagents, reaction temperature, and time. Incomplete reaction can lead to a mixture of starting material and product that is challenging to separate.
Experimental Data Summary
The following table summarizes typical experimental data for the two protocols, compiled from various literature sources. It is important to note that yields and purity can vary depending on the specific reaction conditions and purification methods employed.
| Parameter | Protocol A (Two-Step) | Protocol B (Direct) |
| Overall Yield | 60-75% | 40-60% |
| Purity (Typical) | >98% (after recrystallization) | 90-95% (after recrystallization) |
| Key Challenge | Longer reaction time, more handling steps | Potential for incomplete reaction and difficult purification |
| Key Advantage | Higher purity and reproducibility | Fewer steps, faster overall process |
Detailed Experimental Protocols
Protocol A: Two-Step Synthesis
Step 1: Synthesis of Ethyl 5-nitro-1H-pyrazole-3-carboxylate
-
Reactants: Ethyl 2,4-dioxo-4-(nitrophenyl)butanoate, Hydrazine hydrate, Ethanol, Glacial Acetic Acid.
-
Procedure:
-
Dissolve ethyl 2,4-dioxo-4-(nitrophenyl)butanoate in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid.
-
Slowly add hydrazine hydrate to the solution at room temperature.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield pure ethyl 5-nitro-1H-pyrazole-3-carboxylate.
-
Step 2: Hydrazinolysis of Ethyl 5-nitro-1H-pyrazole-3-carboxylate
-
Reactants: Ethyl 5-nitro-1H-pyrazole-3-carboxylate, Hydrazine hydrate, Ethanol.
-
Procedure:
-
Suspend ethyl 5-nitro-1H-pyrazole-3-carboxylate in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture in an ice bath to precipitate the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.
-
Protocol B: Direct Synthesis
-
Reactants: 5-Nitro-1H-pyrazole-3-carboxylic acid, Hydrazine hydrate, Thionyl chloride (optional, for acid chloride formation), appropriate solvent (e.g., Ethanol, Methanol).[1]
-
Procedure:
-
Suspend 5-nitro-1H-pyrazole-3-carboxylic acid in a suitable solvent such as ethanol or methanol.[1]
-
Add hydrazine hydrate to the suspension.[1]
-
Reflux the reaction mixture for an extended period (8-12 hours), monitoring by TLC.[1]
-
Cool the reaction mixture to room temperature, and then in an ice bath to induce crystallization.[1]
-
Filter the resulting solid, wash with a small amount of cold solvent, and dry to yield the final product.[1] Note: The formation of the corresponding acid chloride using a reagent like thionyl chloride prior to the addition of hydrazine hydrate can improve the reaction rate and yield, but adds an extra step and requires careful handling of the corrosive reagent.
-
Visualization of Synthetic Workflows
Caption: Comparative workflows for the synthesis of this compound.
Causality Behind Experimental Choices and Trustworthiness
The choice between Protocol A and Protocol B is often dictated by the desired balance between efficiency and the final product's purity.
-
Protocol A's Rationale: The two-step approach is favored in academic and early-stage drug discovery research where high purity is paramount for subsequent reactions and biological testing. The isolation of the ester intermediate provides a critical quality control checkpoint. This self-validating system ensures that any impurities from the initial cyclization are removed before proceeding, leading to a more reliable final product.
-
Protocol B's Rationale: The direct synthesis is attractive for its operational simplicity and reduced reaction time, which can be advantageous for rapid library synthesis or when the starting carboxylic acid is readily available in high purity. However, the trustworthiness of this protocol is highly dependent on the quality of the starting material and the precise control of reaction conditions to avoid incomplete conversion.
Conclusion and Recommendations
For researchers requiring high-purity this compound for sensitive applications such as biological screening or as a precursor for multi-step synthesis, Protocol A is the recommended method . Its superior reproducibility and the ability to purify the intermediate ester contribute to a more reliable and robust synthesis, ultimately saving time and resources by avoiding purification challenges at the final stage.
For applications where rapid synthesis of a small library of analogs is the primary goal and the starting carboxylic acid is of high purity, Protocol B can be a viable option . However, researchers should be prepared to invest more effort in optimizing the reaction conditions and potentially in the final purification to achieve the desired product quality.
Ultimately, the choice of protocol should be made after careful consideration of the specific experimental goals, available resources, and the desired level of purity and reproducibility.
References
- Patel, H. V., Vyas, K. A., Pandey, S. P., Tavares, F., & Fernandes, P. S. (1991). Concise and Efficient Synthesis of 1H-Pyrazoles: Reaction of [Hydroxy(tosyloxy)iodo]benzene with Ethyl 2,3-Dioxobutanoate-2-arylhydrazones.
-
LookChem. (n.d.). Synthetic Method of Ethyl (E)-4-(4-nitrophenyl)-4-oxo-2-butenoate. Retrieved January 21, 2026, from [Link]
- Reinhardt, E., Thamm, S., Stierstorfer, J., & Klapötke, T. M. (2023). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. European Journal of Organic Chemistry, 26(23), e202300304.
- El-Sayed, W. A., Ali, O. M., & El-Guindy, N. M. (2018).
-
PubChem. (n.d.). 5-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved January 21, 2026, from [Link]
Sources
A Researcher's Guide to Benchmarking Novel Pyrazole Derivatives Against Known Kinase Inhibitors
Introduction: The Rise of Pyrazole Derivatives in Kinase Inhibition
The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique chemical properties, including metabolic stability, make it an attractive framework for the design of novel therapeutics.[1] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] A particularly promising application of these compounds is in the inhibition of protein kinases, enzymes that play a critical role in cellular signaling pathways.[5][6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a key target for drug development.[7][8]
The development of novel pyrazole-based kinase inhibitors necessitates rigorous evaluation of their biological activity.[9] A critical step in this process is benchmarking their performance against known, clinically relevant inhibitors. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust benchmarking studies. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear methodology for data analysis and interpretation.
For the purpose of this guide, we will focus on the Epidermal Growth Factor Receptor (EGFR) as our target kinase, a well-validated target in oncology.[10][11] We will benchmark a hypothetical novel pyrazole derivative against Erlotinib, an established EGFR inhibitor.[12]
The "Why": Causality Behind Experimental Choices
The journey of a novel compound from synthesis to a potential therapeutic is paved with rigorous testing. Benchmarking against a known inhibitor provides essential context for the biological activity of a new molecule. This comparative approach allows us to answer key questions:
-
Potency: How does the inhibitory concentration of our novel compound compare to a clinically approved drug?
-
Selectivity: Does our compound inhibit other kinases, potentially leading to off-target effects?
-
Cellular Efficacy: Does the biochemical activity translate to a desired effect in a cellular context?
To address these questions, a multi-pronged experimental approach is essential, typically involving both biochemical and cell-based assays.
Choosing the Right Assay: A Matter of Context and Purpose
The selection of an appropriate assay format is a critical decision that influences the quality and relevance of the data obtained.[9] Various formats are available, each with its own set of advantages and disadvantages.[7][13]
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the incorporation of a radiolabeled phosphate from [γ-³²P]-ATP into a substrate.[5][7] | Highly sensitive and considered a "gold standard" for direct measurement of phosphorylation.[5][13] | Requires handling of radioactive materials and specialized disposal.[13] |
| Fluorescence-Based Assays | Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation.[9][14] | Non-radioactive, amenable to high-throughput screening, and can be highly sensitive.[15] | Potential for interference from fluorescent compounds and can be indirect. |
| Luminescence-Based Assays | Measures the depletion of ATP or the production of ADP using a luciferase-based system.[13][15] | Simple, homogeneous format suitable for high-throughput screening.[16] | Susceptible to interference from compounds that inhibit luciferase.[12] |
| Cell-Based Assays | Measures the downstream effects of kinase inhibition in a cellular context, such as cell viability or pathway-specific phosphorylation.[7] | Provides a more physiologically relevant assessment of compound efficacy. | Can be influenced by factors such as cell permeability and metabolism. |
For initial benchmarking of potency, a direct biochemical assay such as a radiometric or fluorescence-based assay is often preferred due to its sensitivity and direct measurement of enzyme activity. To assess the compound's real-world potential, these findings must be validated in a cell-based assay.
Experimental Workflow for Benchmarking a Novel Pyrazole Derivative
The following workflow provides a structured approach to benchmarking a novel pyrazole derivative against a known inhibitor.
Caption: A streamlined workflow for benchmarking novel kinase inhibitors.
Protocol 1: In Vitro Kinase Assay for IC50 Determination
This protocol outlines a radiometric assay to determine the half-maximal inhibitory concentration (IC50) of a novel pyrazole derivative against EGFR, using Erlotinib as a benchmark.[5]
Materials:
-
Recombinant human EGFR enzyme
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
[γ-³²P]-ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
Novel pyrazole derivative and Erlotinib (dissolved in DMSO)
-
96-well microtiter plates
-
Phosphocellulose paper
-
Scintillation counter and fluid
Procedure:
-
Compound Preparation: Prepare a serial dilution of the novel pyrazole derivative and Erlotinib in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase assay buffer
-
Test compound or DMSO (for control)
-
Recombinant EGFR enzyme
-
Incubate for 10-15 minutes at room temperature to allow for compound binding to the enzyme.[12]
-
-
Initiate Reaction: Add a mixture of the peptide substrate and [γ-³²P]-ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km value for the specific kinase to ensure accurate competitive inhibitor assessment.[17]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid or EDTA).[12]
-
Substrate Capture: Spot a portion of the reaction mixture from each well onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]-ATP will not.
-
Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]-ATP.
-
Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Assay for Cellular Efficacy
This protocol uses a cell viability assay to assess the effect of the novel pyrazole derivative on a cancer cell line that overexpresses EGFR (e.g., A431).
Materials:
-
A431 human epidermoid carcinoma cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Novel pyrazole derivative and Erlotinib (dissolved in DMSO)
-
Cell viability reagent (e.g., MTT, resazurin, or a commercial ATP-based assay)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed A431 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the novel pyrazole derivative and Erlotinib. Include a DMSO-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence/luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the DMSO control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation and Interpretation
Comparative IC50 Data Table
| Compound | Biochemical IC50 (EGFR) | Cellular IC50 (A431 cells) |
| Novel Pyrazole Derivative 1 | 50 nM | 250 nM |
| Erlotinib (Benchmark) | 20 nM | 100 nM |
Note: The values presented are hypothetical for illustrative purposes.
Interpreting the Results: A Senior Scientist's Perspective
The hypothetical data in the table above reveals several key insights:
-
Biochemical Potency: The novel pyrazole derivative exhibits good potency against EGFR in a biochemical assay, although it is 2.5-fold less potent than the benchmark inhibitor, Erlotinib.
-
Cellular Efficacy: Both compounds show a decrease in potency in the cell-based assay compared to the biochemical assay. This is a common observation and can be attributed to factors such as cell membrane permeability, efflux pumps, and intracellular ATP concentrations.[18] The novel pyrazole derivative demonstrates a 5-fold drop in potency, while Erlotinib shows a similar 5-fold decrease. This suggests that the novel compound has reasonable cell permeability and is not disproportionately affected by cellular factors compared to the benchmark.
-
Structure-Activity Relationship (SAR): While this single data point is insufficient for a full SAR analysis, it provides a starting point. Further chemical modifications to the pyrazole scaffold could be guided by this initial data to improve potency.[6]
Visualizing the Molecular Context: The EGFR Signaling Pathway
Understanding the signaling pathway in which the target kinase operates is essential for interpreting the biological consequences of its inhibition.
Caption: Simplified EGFR signaling pathway and points of inhibition.
This diagram illustrates how EGFR activation by its ligand (EGF) triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways, which ultimately promote cell proliferation and survival.[19] Both the novel pyrazole derivative and Erlotinib act by inhibiting the tyrosine kinase activity of EGFR, thereby blocking these downstream signals.
Trustworthiness: Building a Self-Validating System
To ensure the integrity of your findings, it is crucial to incorporate self-validating elements into your experimental design:
-
Positive and Negative Controls: Always include a known inhibitor (positive control) and a vehicle control (e.g., DMSO) in every assay.[9]
-
Orthogonal Assays: Confirm key findings using a different assay format. For example, a hit from a luminescence-based biochemical assay should be validated with a direct measurement method like a radiometric assay.
-
Dose-Response Curves: Always generate full dose-response curves rather than relying on single-point measurements. This provides a more complete picture of the compound's activity.
-
Statistical Rigor: Perform experiments in triplicate and use appropriate statistical methods to analyze the data and determine the significance of any observed differences.[20]
Conclusion and Future Directions
This guide has provided a comprehensive framework for benchmarking the biological activity of novel pyrazole derivatives against known kinase inhibitors. By following these principles of robust experimental design, detailed protocol execution, and careful data interpretation, researchers can confidently assess the potential of their novel compounds.
The initial benchmarking described here is a critical first step. Promising candidates should be further evaluated through broader kinase selectivity profiling to assess off-target effects and in more complex cellular models and eventually in vivo studies to determine their therapeutic potential.[9][21] The insights gained from these rigorous comparative studies are invaluable for guiding the optimization of novel pyrazole derivatives into the next generation of targeted therapies.
References
-
Assay Development for Protein Kinase Enzymes. (2012). In Probe Development Assay Guidance Manual. National Center for Biotechnology Information (US). Available from: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available from: [Link]
-
Knippschild, U., Krüger, O., Giamas, G., & Peifer, C. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8793. Available from: [Link]
-
Kinase assays. (2020). BMG LABTECH. Available from: [Link]
-
Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of mixed IC50 data - a statistical analysis. PloS one, 8(4), e61007. Available from: [Link]
-
Accelerating kinase drug discovery with validated kinase activity assay kits. (2026). Drug Target Review. Available from: [Link]
-
Gomez, L., Hack, M. D., Wu, J., Wiener, J. J., Venkatesan, H., Santillán, A., Jr, Pippel, D. J., Mani, N., Morrow, B. J., Motley, S. T., Shaw, K. J., Wolin, R., Grice, C. A., & Jones, T. K. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & medicinal chemistry letters, 17(10), 2723–2727. Available from: [Link]
-
What Is the Best Kinase Assay? (2025). BellBrook Labs. Available from: [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., Klevernic, I., Arthur, J. S., Alessi, D. R., & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. The Biochemical journal, 408(3), 297–315. Available from: [Link]
-
EGFR signaling pathway. (n.d.). ResearchGate. Available from: [Link]
-
Elkins, J. M., Wang, J., & Gray, N. S. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Proceedings of the National Academy of Sciences of the United States of America, 113(10), 2596–2601. Available from: [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available from: [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. Available from: [Link]
-
El fadili, M., Imtara, H., El-Massaoudi, M., Al-Harthy, N., Ghattas, M. A., & Zarrouk, A. (2025). Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. Frontiers in Chemistry, 13, 1599581. Available from: [Link]
-
Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular systems biology, 1, 2005.0010. Available from: [Link]
-
El-Gamal, M. I., Al-Ameen, M., Al-Koumi, D. M., & Abdel-Maksoud, M. S. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4945. Available from: [Link]
-
Comparability of Mixed IC50 Data – A Statistical Analysis. (n.d.). ResearchGate. Available from: [Link]
-
Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., Mathieson, T., Perrin, J., Raida, M., Rau, C., Reader, V., Sweetman, G., Bauer, A., Bouwmeester, T., & Drewes, G. (2007). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of proteome research, 6(9), 3620–3631. Available from: [Link]
-
Kim, Y., Kim, H. J., Kim, S. J., Kim, J. H., Park, C. H., & Lee, J. (2018). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Bioorganic & medicinal chemistry letters, 28(1), 38–42. Available from: [Link]
-
EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Available from: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (2025). ResearchGate. Available from: [Link]
-
Kukol, A. (2014). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry, 57(1), 213-222. Available from: [Link]
-
How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. Available from: [Link]
-
EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. Available from: [Link]
-
Kinase-Inhibitor Profiling Services. (n.d.). Kinexus Bioinformatics Corporation. Available from: [Link]
-
El-Nassan, H. B., El-Sayed, M. A., & El-Henawy, A. A. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Molecules, 29(3), 693. Available from: [Link]
-
The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. (n.d.). ResearchGate. Available from: [Link]
-
Simplified schematic diagram of the EGFR signaling pathway depicting... (n.d.). ResearchGate. Available from: [Link]
-
Knippschild, U., Krüger, O., Giamas, G., & Peifer, C. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8793. Available from: [Link]
-
Li, Y., Zhang, Y., & Wang, L. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(19), 6599. Available from: [Link]
-
Lheureux, S., Karakasis, K., & Oza, A. M. (2022). Transcriptional Profiling Reveals Lineage-Specific Characteristics in ATR/CHK1 Inhibitor-Resistant Endometrial Cancer. Cancers, 14(15), 3656. Available from: [Link]
-
Comparison of inhibitory activities (IC50 μM) of compounds on three targets. (n.d.). ResearchGate. Available from: [Link]
Sources
- 1. promega.com [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer’s disease management [frontiersin.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. mdpi.com [mdpi.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. promega.com.br [promega.com.br]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bmglabtech.com [bmglabtech.com]
- 17. news-medical.net [news-medical.net]
- 18. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinPGx [clinpgx.org]
- 20. mdpi.com [mdpi.com]
- 21. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-nitro-1H-pyrazole-3-carbohydrazide
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-nitro-1H-pyrazole-3-carbohydrazide. As a compound featuring a confluence of energetic and reactive functional groups, adherence to rigorous safety protocols is not merely procedural—it is essential for the protection of laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established chemical safety principles.
Immediate Safety Alert: Hazard Assessment
-
Nitro Group (-NO₂): Organic nitro compounds are high-energy materials and should be treated as potentially explosive, particularly when dry, subjected to shock, or heated under confinement.[2][3][4] Desiccated containers of polynitro compounds pose a significant risk and require immediate attention from Environmental Health & Safety (EHS) professionals.[2]
-
Carbohydrazide Moiety (-CONHNH₂): Hydrazine and its derivatives are classified as hazardous wastes by the EPA.[5] They are recognized for their potential toxicity, irritant properties, and are often suspected carcinogens.[3][6]
-
Pyrazole Ring: The pyrazole nucleus is a common scaffold in bioactive molecules.[3][7][8] While the ring itself is relatively stable, its derivatives can be skin and eye irritants.[9][10]
Thermal decomposition can lead to the release of toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[9][11][12]
Table 1: Hazard Profile and Personal Protective Equipment (PPE)
| Hazard Category | Inferred Risk from Functional Groups | Required Personal Protective Equipment (PPE) |
| Physical Hazards | Potentially Explosive: Risk of explosion if dry, heated under confinement, or subjected to shock (from Nitro group).[2][4] | Standard laboratory PPE. Avoidance of friction, shock, and heat is the primary control measure. |
| Acute Toxicity | Harmful: May be harmful if swallowed, inhaled, or in contact with skin (from Carbohydrazide and Pyrazole moieties).[4][6][13][14] | Chemical-resistant gloves (nitrile recommended), lab coat, and use within a chemical fume hood.[1] |
| Skin Irritation | Irritant: Causes skin irritation (from Pyrazole and Carbohydrazide moieties).[4][9][10] | Chemical-resistant gloves (nitrile), lab coat.[10] |
| Eye Irritation | Serious Irritant: Causes serious eye irritation (from Pyrazole and Carbohydrazide moieties).[4][9][10] | Chemical safety goggles or face shield.[9][10] |
| Environmental Hazards | Toxic to Aquatic Life: Hydrazine derivatives can be harmful to aquatic life with long-lasting effects.[6][14] | Prevent release to drains and waterways.[15] |
Waste Segregation: The Cornerstone of Safe Disposal
The first and most critical step in disposal is proper segregation at the point of generation.[16] Cross-contamination can lead to unforeseen and dangerous chemical reactions.
DO NOT mix this compound waste with:
-
Strong Acids or Bases: Can cause hydrolysis or vigorous, exothermic reactions.[9][17]
-
Strong Oxidizing Agents: Greatly increases the risk of a spontaneous, explosive reaction.[9][13][18]
-
Solvents: Unless specifically instructed by EHS, do not mix solid waste with solvent waste streams.[19]
Store waste containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[20][21] All liquid waste must be stored in secondary containment.[16][20][22]
Step-by-Step Disposal Protocol
This protocol covers the disposal of pure (unused) compound, contaminated lab debris, and the decontamination of glassware.
Protocol 3.1: Disposal of Solid Waste
-
Preparation: Before handling the waste, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood. Don all required PPE as detailed in Table 1.
-
Container Selection: Select a dedicated, chemically compatible, leak-proof container for solid hazardous waste.[1][16] The container must have a secure, screw-top lid.
-
Labeling: Affix a Harvard standardized hazardous waste label (or your institution's equivalent) to the container before adding any waste.[20] Fill out the label completely and legibly with the full chemical name: "this compound".[20]
-
Waste Transfer: Carefully transfer the solid waste into the prepared container using a dedicated spatula or scoop. Avoid creating dust.
-
Secure Closure: Close the container lid tightly. A hazardous waste container must be kept closed at all times except when actively adding waste.[16][22]
-
Storage: Place the sealed container in your designated SAA, ensuring it is segregated from incompatible materials.[18][22]
-
Pickup Request: Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department according to their specific procedures.[1][18]
Protocol 3.2: Disposal of Contaminated Laboratory Debris
-
Definition: This waste stream includes items such as gloves, weighing papers, pipette tips, and paper towels that are contaminated with trace amounts of the chemical.
-
Collection: Collect these materials in a dedicated, plastic-lined container or a labeled blue drum for chemically contaminated material.[19] Do not use biohazard bags.[16]
-
Labeling: The container must be clearly labeled as hazardous waste with the chemical name of the contaminant.
-
Disposal: This container should also be stored in the SAA and collected by EHS. Do not dispose of this debris in the regular trash.[19] Chemically contaminated sharps (needles, razor blades) must be placed in a designated, puncture-resistant sharps container.[18][19]
Protocol 3.3: Decontamination of Glassware
-
Initial Rinse: Perform a "triple rinse" procedure.[22] The first rinse, using a small amount of a suitable solvent (e.g., acetone or ethanol) capable of dissolving the compound, must be collected as hazardous liquid waste.[16][22]
-
Collection of Rinsate: Pour the first rinsate into a dedicated hazardous liquid waste container, properly labeled with the names of all constituents (e.g., "Acetone, trace this compound").
-
Subsequent Rinses: The second and third rinses can typically be performed with detergent and water. Consult your institutional EHS guidelines for final drain disposal approval.[19]
-
Drying and Storage: Allow the glassware to air-dry completely before reuse or storage.
Disposal Workflow and Emergency Preparedness
The following diagram outlines the decision-making process for the proper disposal of this compound.
Emergency Procedures: Spills and Exposures
-
Spill: In the event of a significant spill, evacuate the immediate area.[16] Notify your supervisor and contact your institution's EHS emergency line.[16] Do not attempt to clean up a large spill of this material without specific training and equipment. For minor spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand), collect it into a sealed hazardous waste container, and decontaminate the area.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10][15] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9][10][15] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[9][10] If they feel unwell, call a poison center or doctor.[9]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[9][15] Seek immediate medical attention.[15]
The ultimate disposal of this compound will be handled by a licensed professional hazardous waste vendor arranged by your institution, likely through high-temperature incineration.[1][5] Your responsibility is to ensure its safe and compliant collection, segregation, and storage beforehand.
References
-
Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]
-
Hazardous Waste Disposal Guide - Research Safety. Northwestern University. [Link]
-
Chemical and Hazardous Waste. Harvard Environmental Health and Safety. [Link]
-
H&S Section 6: Hazardous Materials Recycling & Disposal. University of California, Berkeley, College of Chemistry. [Link]
-
Toxicological Profile for Hydrazines: Chapter 4 - Production, Import, Use, and Disposal. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. University of Maryland, Environmental Safety, Sustainability & Risk. [Link]
-
Pyrazole Removal From Water. Arvia Technology. [Link]
-
Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Derivatives. Polymers. [Link]
-
A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. Current Green Chemistry. [Link]
-
NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]
-
Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]
-
Field Equipment Cleaning and Decontamination. U.S. Environmental Protection Agency. [Link]
-
Laboratory Waste Management Guidelines. Princeton University. [Link]
-
Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Defense Centers for Public Health. [Link]
-
Organic Compound Turns Toxic Waste into Harmless Byproducts. NASA Spinoff. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
-
Decontamination. UK Plant Health Information Portal. [Link]
-
Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes. Polycyclic Aromatic Compounds. [Link]
-
Hydrazine (HSG 56, 1991). INCHEM. [Link]
-
Hazardous Waste - Decontamination. Occupational Safety and Health Administration (OSHA). [Link]
-
Synthesis, spectroscopic and DFT studies of 5-methyl-1H-pyrazole-3-carbohydrazide N-glycoside as potential anti-diabetic and antioxidant agent. ResearchGate. [Link]
-
Crystal structure of N′-(4-nitrobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide, C17H13N5O3. ResearchGate. [Link]
-
Theoretical prediction and experimental study of 5-methyl-1H-pyrazole-3-carbohydrazide as a novel corrosion inhibitor for mild steel in 1.0M HCL. ResearchGate. [Link]
-
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. essr.umd.edu [essr.umd.edu]
- 3. Buy this compound | 297149-33-8 [smolecule.com]
- 4. fishersci.com [fishersci.com]
- 5. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. afgsci.com [afgsci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. aksci.com [aksci.com]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. fishersci.com [fishersci.com]
- 18. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 19. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 20. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 21. nswai.org [nswai.org]
- 22. vumc.org [vumc.org]
Navigating the Synthesis Landscape: A Senior Scientist's Guide to Handling 5-nitro-1H-pyrazole-3-carbohydrazide
Welcome to a comprehensive operational guide designed for the discerning researcher. In our work, the pursuit of novel molecular entities is paralleled by an unwavering commitment to safety. This document provides essential, field-tested guidance for the safe handling, use, and disposal of 5-nitro-1H-pyrazole-3-carbohydrazide. Moving beyond a simple checklist, we will explore the why behind each procedural step, grounding our protocols in the chemical nature of the compound to foster a culture of intrinsic safety and scientific excellence.
Section 1: Immediate Hazard Assessment and Core Tenets
This compound is a compound that demands respect. Its structure marries the energetic potential of a nitropyrazole with the toxicological profile of a carbohydrazide derivative. An immediate understanding of its hazards is critical before any laboratory work commences.
The primary risks stem from two key structural features:
-
The Nitropyrazole Core: Nitrated pyrazole systems are a class of energetic materials.[1] The presence of the nitro (-NO2) group significantly increases the energy content of the molecule, creating potential for rapid decomposition or explosion under specific conditions, such as heat, shock, or friction.[2][3]
-
The Carbohydrazide Moiety: Hydrazides and their parent compounds, hydrazines, are known for their potential toxicity.[4] They can act as skin and eye irritants, and may be harmful if swallowed or absorbed through the skin.[5][6]
Based on analogous compounds, a summary of anticipated hazards is presented below.
| Hazard Classification | Description | Supporting Evidence |
| Explosive Potential | Risk of explosion if heated under confinement; may be sensitive to shock, friction, or electrostatic discharge. | Nitropyrazoles are known energetic compounds.[1] Carbohydrazide carries a risk of explosion when heated under confinement.[6] |
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed or in contact with skin. | Safety Data Sheets for 5-Nitro-1H-pyrazole and Carbohydrazide list them as Category 4 for acute oral and dermal toxicity.[5][6] |
| Skin Corrosion/Irritation | Causes skin irritation. | Classified as a Category 2 skin irritant based on data for 5-Nitro-1H-pyrazole.[5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Classified as a Category 2 eye irritant based on data for 5-Nitro-1H-pyrazole.[5] |
Three Core Tenets for Handling:
-
Minimize Quantity: Always work with the smallest practical amount of material to reduce the potential energy of the system.[2]
-
Control Energy Input: Scrupulously avoid sources of ignition, including heat, friction, impact, and static electricity.[3]
-
Prevent Exposure: Use a combination of engineering controls and personal protective equipment to eliminate routes of exposure (inhalation, ingestion, dermal contact).[7]
Section 2: Personal Protective Equipment (PPE) - Your Last Line of Defense
While engineering controls like fume hoods and blast shields are the primary barrier against hazards, PPE is the essential final layer of protection for the operator.[7][8] The selection of PPE must be deliberately matched to the task and the associated risks.
Risk-Based PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when working with this compound.
Caption: Risk assessment workflow for selecting appropriate PPE.
PPE Requirements by Laboratory Task
| Task | Minimum PPE Requirement | Rationale |
| Weighing/Transfer of Solid | Double Nitrile Gloves , Flame-Resistant Lab Coat , Chemical Safety Goggles , N95/FFP2 Respirator , Anti-Static Shoes/Strap | Protects against skin contact, eye splashes, and inhalation of fine particles.[9][10] Anti-static measures are critical to prevent electrostatic discharge, a potential ignition source for energetic materials.[3] |
| Preparation of Solutions | Double Nitrile Gloves , Flame-Resistant Lab Coat , Chemical Splash Goggles , Face Shield | Provides enhanced protection for the face and eyes from splashes during dissolution.[4][11] The operation must be conducted within a chemical fume hood. |
| Running Reactions (Ambient Temp) | Double Nitrile Gloves , Flame-Resistant Lab Coat , Chemical Splash Goggles | Standard protection for handling solutions containing the hazardous compound. All work should be done in a fume hood.[12] |
| Running Reactions (Heated) | Double Nitrile Gloves , Flame-Resistant Lab Coat , Chemical Splash Goggles , Face Shield , Use of a Blast Shield | Heating increases the energy of the system and elevates the risk of decomposition.[13] A physical blast shield is a mandatory engineering control in addition to the fume hood sash.[11] Remote control of heating is advised.[13] |
Section 3: Operational and Disposal Plans
A proactive plan for handling and disposal is a hallmark of a safe and efficient laboratory.
Step-by-Step Handling Protocol (Weighing and Dissolving)
-
Preparation: Cordon off the work area. Ensure an eyewash station and safety shower are accessible.[14] Assemble all necessary equipment (spatulas, weigh paper, glassware, solvent) inside the chemical fume hood. Ground all equipment and yourself if using an anti-static wrist strap.[3]
-
Don PPE: Put on all required PPE as dictated by the task table above, ensuring a proper fit.
-
Aliquot Material: Carefully retrieve the stock container. Open it within the fume hood. Use a clean, non-metallic spatula to transfer the desired amount of solid this compound to weigh paper or a tared container. Work slowly to minimize dust generation.[9]
-
Seal and Store: Immediately and securely close the stock container. Return it to its designated storage location (cool, dry, dark, away from oxidizers).[15]
-
Dissolution: Add the weighed solid to the reaction vessel containing the solvent. Perform this action slowly. Be aware of any potential exotherms.
-
Initial Cleanup: Carefully fold the used weigh paper and any contaminated wipes. Place them in a designated, labeled hazardous waste bag located inside the fume hood.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands and arms thoroughly.[16]
Emergency Protocol: Spill Management
-
Alert and Evacuate: Alert all personnel in the immediate vicinity. If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's safety officer.
-
Assess and Isolate: For a small, contained spill inside a fume hood, ensure ventilation is running. Restrict access to the area.
-
Gear Up: Don appropriate PPE, including a respirator and double gloves.
-
Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite or sand. Do NOT use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material and contaminated debris into a designated, labeled hazardous waste container. Avoid actions that could create shock or friction.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Document the incident according to your institution's policies.
Waste Disposal Plan
All materials contaminated with this compound are considered hazardous waste.
-
Solid Waste: Unused compound, contaminated gloves, wipes, and absorbent materials must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Reaction mixtures and contaminated solvents must be collected in a separate, labeled hazardous waste container.
-
Incompatibilities: Do not mix this waste stream with strong acids or strong oxidizing agents to prevent violent reactions.[15][17]
-
Final Disposal: Arrange for pickup and disposal through your institution's environmental health and safety department. Do not pour any waste down the drain.[13][14]
By integrating these principles and protocols into your daily workflow, you can confidently and safely advance your research while upholding the highest standards of laboratory safety.
References
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. (n.d.). PubMed Central. [Link]
-
Safety Hazards in the Energetics Laboratory - DSIAC. (2019, November 2). dtic.mil. [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. (n.d.). NIH. [Link]
-
Hydrazine - Wikipedia. (n.d.). Wikipedia. [Link]
-
(PDF) Nitropyrazoles (review). (2009, August 5). ResearchGate. [Link]
-
Science & Technology: Making Explosives In The Lab. (2008, January 7). American Chemical Society. [Link]
-
A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan. (n.d.). UAH. [Link]
-
Policy on Laboratory use of Explosive and High Energy Materials. (2019, April 12). Case Western Reserve University. [Link]
-
A review of pyrazole an its derivative. (2021, May 15). National Journal of Pharmaceutical Sciences. [Link]
-
Pyrazoles. 19. Selective thermolysis reactions of bromo-1-nitro-1H-pyrazoles. Formation of 3-nitro-1H- vs. 4-nitro-1H-pyrazoles. (n.d.). ACS Publications. [Link]
-
reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. (n.d.). Canadian Science Publishing. [Link]
-
Personal Protective Equipment. (2023, September 12). US EPA. [Link]
-
Personal Protective Equipment (PPE). (n.d.). CHEMM. [Link]
-
5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. [Link]
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][4][7]triazin-7(6H). (2023, September 18). PMC. [Link]
-
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2012, October 16). ResearchGate. [Link]
-
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC. (2012, March 12). PubMed Central. [Link]
Sources
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uah.edu [uah.edu]
- 4. Hydrazine - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. dsiac.dtic.mil [dsiac.dtic.mil]
- 8. sams-solutions.com [sams-solutions.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. case.edu [case.edu]
- 14. fishersci.com [fishersci.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. afgsci.com [afgsci.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
